molecular formula C10H18O2 B1310202 (Z)-8-methylnon-6-enoic acid CAS No. 21382-25-2

(Z)-8-methylnon-6-enoic acid

Cat. No.: B1310202
CAS No.: 21382-25-2
M. Wt: 170.25 g/mol
InChI Key: OCALSPDXYQHUHA-ALCCZGGFSA-N
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Description

(Z)-8-methylnon-6-enoic acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-8-methylnon-6-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z)-8-methylnon-6-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-methylnon-6-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-8-methylnon-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALSPDXYQHUHA-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420772
Record name (Z)-8-methylnon-6-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21382-25-2, 31467-60-4
Record name (Z)-8-methylnon-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6Z)-8-methylnon-6-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Crucial Role of (Z)-8-Methylnon-6-enoic Acid in Capsaicin Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biosynthesis of capsaicin, with a specific focus on the pivotal role of (Z)-8-methylnon-6-enoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate biochemical pathways, enzymatic reactions, and experimental methodologies that underpin the production of this pharmacologically significant alkaloid in Capsicum species.

Introduction: The Pungent World of Capsaicinoids

Capsaicinoids, the compounds responsible for the characteristic pungency of chili peppers, are a class of alkaloids with significant applications in the food, pharmaceutical, and defense industries. The most abundant and potent of these is capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide).[1] Its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor in mammals elicits a sensation of heat and pain, a mechanism that is being actively explored for analgesic drug development.[2] Understanding the biosynthesis of capsaicin is paramount for manipulating its production in plants and for developing novel synthetic and biosynthetic production platforms.

The biosynthesis of capsaicin is a fascinating convergence of two major metabolic pathways: the phenylpropanoid pathway, which yields the vanillylamine moiety, and the branched-chain fatty acid pathway, which provides the acyl group, (Z)-8-methylnon-6-enoic acid.[3][4] This guide will dissect the latter pathway, illuminating the journey from the amino acid precursor, valine, to the activated fatty acid that is the ultimate substrate for capsaicin synthase.

The Branched-Chain Fatty Acid Pathway: Synthesizing the Acyl Precursor

The acyl moiety of capsaicin, 8-methylnon-6-enoic acid, originates from the branched-chain amino acid valine.[5] This pathway is a critical determinant of the final capsaicinoid profile and concentration in Capsicum fruits. The availability of the 8-methyl-nonenoic acid pool has been shown to be a crucial factor in determining the overall capsaicin levels.[6]

The key steps in the formation of 8-methylnon-6-enoyl-CoA are outlined below:

  • Initiation with Valine: The biosynthesis is initiated with the deamination of valine by a branched-chain amino acid aminotransferase (BCAT) to form α-ketoisovalerate.[5]

  • Conversion to Isobutyryl-CoA: Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.[5]

  • Fatty Acid Elongation: Isobutyryl-CoA then enters the fatty acid synthase (FAS) complex, where it serves as a primer for chain elongation.[5] A series of condensation reactions with malonyl-CoA, catalyzed by enzymes such as β-ketoacyl-ACP synthase (KAS), leads to the extension of the fatty acid chain.[3]

  • Desaturation: A desaturase enzyme introduces a double bond into the fatty acid chain, resulting in the formation of 8-methylnon-6-enoic acid.[5]

  • Activation to CoA Ester: Finally, the fatty acid is activated to its coenzyme A (CoA) ester, 8-methyl-6-nonenoyl-CoA, by an acyl-CoA synthetase, making it ready for the final condensation step.

The expression of genes encoding key enzymes in this pathway, such as Kas, acyl carrier protein (Acl), and fatty acid thioesterase (Fat), has been shown to be placenta-specific and positively correlated with the pungency level of the chili pepper.[7]

Capsaicin_Acyl_Precursor_Biosynthesis Valine Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Fatty_Acid_Synthase Fatty Acid Synthase (FAS) - Malonyl-CoA - KAS, ACL, FAT Isobutyryl_CoA->Fatty_Acid_Synthase Branched_Chain_Fatty_Acid 8-Methylnonanoic Acid Fatty_Acid_Synthase->Branched_Chain_Fatty_Acid Desaturase Desaturase Branched_Chain_Fatty_Acid->Desaturase Z_8_Methylnon_6_enoic_Acid (Z)-8-Methylnon-6-enoic Acid Desaturase->Z_8_Methylnon_6_enoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Z_8_Methylnon_6_enoic_Acid->Acyl_CoA_Synthetase Z_8_Methylnon_6_enoyl_CoA (Z)-8-Methylnon-6-enoyl-CoA Acyl_CoA_Synthetase->Z_8_Methylnon_6_enoyl_CoA

Caption: Biosynthesis of (Z)-8-methylnon-6-enoyl-CoA from valine.

The Final Condensation: The Role of Capsaicin Synthase

The ultimate step in capsaicin biosynthesis is the condensation of vanillylamine, derived from the phenylpropanoid pathway, with 8-methyl-6-nonenoyl-CoA. This reaction is catalyzed by the enzyme capsaicin synthase (CS), a member of the BAHD family of acyltransferases.[8][9] The gene encoding this crucial enzyme has been identified as csy1 and is also referred to as Pun1.[3][10]

The activity of capsaicin synthase is highly correlated with the pungency level of the Capsicum genotype and is specifically localized to the placental tissue of the fruit.[10]

Capsaicin_Biosynthesis_Final_Step cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Branched-Chain Fatty Acid Pathway Vanillylamine Vanillylamine Capsaicin_Synthase Capsaicin Synthase (CS / Pun1) Vanillylamine->Capsaicin_Synthase Z_8_Methylnon_6_enoyl_CoA (Z)-8-Methylnon-6-enoyl-CoA Z_8_Methylnon_6_enoyl_CoA->Capsaicin_Synthase Capsaicin Capsaicin Capsaicin_Synthase->Capsaicin

Caption: Final condensation step in capsaicin biosynthesis.

Experimental Methodologies: A Guide for the Bench Scientist

Chemical Synthesis of trans-8-Methyl-6-nonenoyl-CoA

For in vitro studies of capsaicin synthase, a reliable source of the acyl donor, trans-8-methyl-6-nonenoyl-CoA, is essential. The following protocol is adapted from Milde et al. (2022).[11]

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve trans-8-methyl-6-nonenoic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1 equivalent) in ethyl acetate at room temperature under a nitrogen atmosphere.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1 equivalent) in ethyl acetate dropwise.

    • Stir the reaction for 12 hours. Monitor completion by thin-layer chromatography (TLC).

    • Filter the precipitated dicyclohexylurea (DCU) and evaporate the solvent in vacuo.

    • Purify the resulting NHS-ester by silica gel chromatography.[11]

  • Thioesterification with Coenzyme A:

    • Dissolve the purified NHS-ester in dioxane.

    • Add this solution dropwise over 45 minutes to a solution of coenzyme A (trilithium salt hydrate) in 0.1 M sodium bicarbonate under a constant stream of nitrogen.

    • Continue stirring for 2 hours at room temperature. Monitor completion by TLC.[11]

    • Acidify the reaction mixture to pH 1.5-2 with 1N HCl and extract with ethyl acetate.

Expression and Purification of Recombinant Capsaicin Synthase

The following protocol outlines the expression of Pun1 in E. coli and subsequent purification of the recombinant capsaicin synthase, based on the work of Milde et al. (2022).[11]

Protocol:

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the Pun1 gene with a His-tag.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture at a lower temperature (e.g., 18°C) overnight.

  • Purification:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM TRIS/HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 10% glycerol) containing a protease inhibitor cocktail.

    • Lyse the cells using a French press or sonication.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with a buffer containing a low concentration of imidazole.

    • Elute the His-tagged capsaicin synthase with a buffer containing a higher concentration of imidazole (e.g., 300 mM).[11]

    • Desalt the purified enzyme into an imidazole-free buffer for storage at -80°C.

In Vitro Capsaicin Synthase Activity Assay

This assay is designed to quantify the activity of purified capsaicin synthase.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture in a final volume of 50 µL containing:

      • 50 mM TRIS/HCl, pH 7.5

      • 150 mM NaCl

      • 10% glycerol

      • 1 mM TCEP

      • 1 mM trans-8-methyl-6-nonenoyl-CoA

      • 2 mM vanillylamine

      • 3 µg of purified recombinant capsaicin synthase[11]

  • Incubation:

    • Incubate the reaction mixture at 35°C for 30 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 10 µL of a 50% acetonitrile/10% formic acid solution.

    • Centrifuge to precipitate the protein.[11]

  • Analysis:

    • Analyze the supernatant by reversed-phase high-performance liquid chromatography (HPLC) to quantify the capsaicin produced.[11]

Quantitative Data: Kinetic Properties of Capsaicin Synthase

The kinetic parameters of capsaicin synthase provide valuable insights into its substrate affinity and catalytic efficiency. The following data for recombinant capsaicin synthase was reported by Prasad et al. (2006).[10]

SubstrateKm (µM)Vmax (units/mg)
Vanillylamine6.6 ± 0.5181
8-Methyl nonenoic acid8.2 ± 0.6217
One unit of CS activity is defined as 1 nM of capsaicin produced per milligram of protein per hour.[10]

Conclusion and Future Perspectives

The biosynthesis of capsaicin is a finely tuned process, with the formation of (Z)-8-methylnon-6-enoic acid from the branched-chain fatty acid pathway being a critical, and often rate-limiting, step. A thorough understanding of the enzymes and regulatory mechanisms governing this pathway is essential for the targeted manipulation of capsaicinoid production in Capsicum species. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this fascinating biosynthetic pathway further. Future research efforts could focus on the detailed characterization of all enzymes in the branched-chain fatty acid pathway, the elucidation of the regulatory networks that control gene expression, and the development of robust in vitro and microbial systems for the sustainable production of capsaicin and novel capsaicinoid analogues.

References

  • Milde, R., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Molecules, 27(20), 6878. [Link]

  • Prasad, B. C., Kumar, V., & Gururaj, H. B. (2006). Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.). Proceedings of the National Academy of Sciences, 103(36), 13315-13320. [Link]

  • Li, D., et al. (2022). Identification and expression analysis of capsaicin biosynthesis pathway genes at genome level in Capsicum chinense. Journal of Plant Biochemistry and Biotechnology, 31(3), 603-616. [Link]

  • Reyes-Escogido, M. d. L., Gonzalez-Mondragon, E. G., & Vazquez-Tzompantzi, E. (2011). Chemical and Pharmacological Aspects of Capsaicin. Molecules, 16(2), 1253-1270. [Link]

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824. [Link]

  • Tokoph, K. (2019, October 18). Capsaicin | Biosynthesis, Mechanism, & Metabolism [Video]. YouTube. [Link]

  • Aza-González, C., Núñez-Palenius, H. G., & Ochoa-Alejo, N. (2011). Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.). Plant Cell Reports, 30(5), 695-706. [Link]

  • Milde, R., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Molecules, 27(20), 6878. [Link]

  • Stewart, C., et al. (2005). The Pun1 gene for pungency in pepper encodes a putative acyltransferase. The Plant Journal, 42(5), 675-688. [Link]

  • Milde, R., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. PubMed, 36296471. [Link]

  • Kumar, V., et al. (2006). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. Journal of Biosciences, 31(5), 627-634. [Link]

  • Gerbling, H., & Gerhardt, B. (1989). Peroxisomal degradation of branched-chain 2-oxo acids. Plant Physiology, 91(4), 1387-1392. [Link]

  • Curry, J., et al. (1999). Differential expression of fatty acid synthase genes, Acl, Fat and Kas, in Capsicum fruit. Journal of Experimental Botany, 50(335), 769-776. [Link]

  • Johnson, T. S., Ravishankar, G. A., & Venkataraman, L. V. (1990). In vitro capsaicin production by immobilized cells and placental tissues of Capsicum annuum L. grown in shake flasks and a bioreactor. Plant Science, 70(2), 223-229. [Link]

  • Chen, G., et al. (2022). Regulation of Oil Biosynthesis and Genetic Improvement in Plants: Advances and Prospects. International Journal of Molecular Sciences, 23(17), 9785. [Link]

  • Roca, M., et al. (2007). Proposed pathway of capsaicin biosynthesis in Capsicum showing the principal enzymes and intermediates. ResearchGate. [Link]

  • Stoica, R. M., Moscovici, M., Tomulescu, C., & Babeanu, N. (2016). EXTRACTION AND ANALYTICAL METHODS OF CAPSAICINOIDS-A REVIEW. Scientific Bulletin. Series F. Biotechnologies, 20, 93-99. [Link]

  • Ochoa-Alejo, N., & Ireta-Moreno, J. (2016). Capsaicin Synthesis Requires in Situ Phenylalanine and Valine Formation in in Vitro Maintained Placentas from Capsicum chinense. Plants, 5(2), 23. [Link]

  • Syukur, M., et al. (2021). Isolation, characterisation, and determination of capsaicin compound levels in red chili fruit (Capsicum annum fructus) in IPB CH3 and carvi agrihorti varieties. ResearchGate. [Link]

  • Stoica, R. M., Moscovici, M., Tomulescu, C., & Babeanu, N. (2016). EXTRACTION AND ANALYTICAL METHODS OF CAPSAICINOIDS-A REVIEW. ResearchGate. [Link]

  • Aza-González, C., Núñez-Palenius, H. G., & Ochoa-Alejo, N. (2011). Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.). PubMed, 21221747. [Link]

  • Skov, T., et al. (2022). Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. bioRxiv. [Link]

  • Maloney, S. M., et al. (2010). Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. Plant Physiology, 153(2), 925-935. [Link]

  • Lee, G. J., et al. (2016). Methods of using capsaicin synthase for the microbial production of capsaicinoids.
  • Aza-González, C., & Ochoa-Alejo, N. (2013). Biochemistry and molecular biology of capsaicinoid biosynthesis: recent advances and perspectives. Functional Plant Science and Biotechnology, 7(1), 1-13. [Link]

Sources

An In-depth Technical Guide to (Z)-8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (Z)-8-methylnon-6-enoic acid, a significant molecule in the study of capsaicin biosynthesis and a potential building block in synthetic chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and biological relevance, offering field-proven insights to support your research and development endeavors.

Core Identity and Physicochemical Properties

(Z)-8-Methylnon-6-enoic acid, a branched-chain unsaturated fatty acid, is a molecule of interest primarily due to its role as a precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.

Chemical Identifiers:

  • IUPAC Name: (6Z)-8-methylnon-6-enoic acid[1]

  • CAS Number: 21382-25-2[1]

  • Molecular Formula: C₁₀H₁₈O₂[1]

  • Canonical SMILES: CC(C)C=CCCCCC(=O)O[1]

  • InChIKey: OCALSPDXYQHUHA-ALCCZGGFSA-N[1]

A thorough understanding of its physicochemical properties is paramount for its application in experimental settings. The following table summarizes key computed and experimental data.

PropertyValueSource
Molecular Weight 170.25 g/mol PubChem[1]
Boiling Point 130-132 °C (at 12 Torr, for a mix of E/Z isomers)ChemicalBook[2]
Density 0.934±0.06 g/cm³ (Predicted)ChemicalBook[2]
Refractive Index n20/D 1.440-1.450 (for a mix of E/Z isomers)Sigma-Aldrich
pKa 4.75±0.10 (Predicted)ChemicalBook[2]
XLogP3-AA 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 6PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Solubility: While specific data for the (Z)-isomer is limited, its structural analogue, the trans-isomer, is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (30 mg/ml)[3]. It is sparingly soluble in chloroform, dichloromethane, and ethyl acetate[2]. It is practically insoluble in water[4].

Synthesis and Stereochemical Control

The stereoselective synthesis of (Z)-8-methylnon-6-enoic acid is crucial for studying its specific biological functions. A common strategy involves the Wittig reaction to establish the cis (Z) double bond.

Conceptual Synthesis Workflow

The synthesis of (Z)-8-methylnon-6-enoic acid can be logically broken down into key stages, starting from commercially available precursors and culminating in the final product with the desired stereochemistry.

G cluster_0 Precursor Preparation cluster_1 Wittig Reaction (Z-selective) cluster_2 Final Product Formation 6-bromohexanoic_ester 6-Bromohexanoic Ester Phosphonium_Salt Phosphonium Salt 6-bromohexanoic_ester->Phosphonium_Salt  + Triphenylphosphine Triphenylphosphine Triphenylphosphine Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation  + Strong Base Base Strong Base (e.g., n-BuLi) Wittig_Reaction Wittig Reaction Isobutyraldehyde Isobutyraldehyde Z_Alkene_Ester (Z)-8-methylnon-6-enoate Wittig_Reaction->Z_Alkene_Ester Hydrolysis Ester Hydrolysis Z_Alkene_Ester->Hydrolysis Final_Product (Z)-8-methylnon-6-enoic acid Hydrolysis->Final_Product G cluster_0 Branched-Chain Fatty Acid Pathway cluster_1 Phenylpropanoid Pathway cluster_2 Final Condensation Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Complex Isobutyryl_CoA->Fatty_Acid_Synthase Z_acid (Z)-8-methylnon-6-enoic acid Fatty_Acid_Synthase->Z_acid Isomerase Isomerase Z_acid->Isomerase E_acid (E)-8-methylnon-6-enoic acid Isomerase->E_acid Capsaicin_Synthase Capsaicin Synthase (Pun1) E_acid->Capsaicin_Synthase Phenylalanine Phenylalanine Ferulic_acid Ferulic acid Phenylalanine->Ferulic_acid Vanillin Vanillin Ferulic_acid->Vanillin Vanillylamine Vanillylamine Vanillin->Vanillylamine Vanillylamine->Capsaicin_Synthase Capsaicin Capsaicin Capsaicin_Synthase->Capsaicin

Sources

The Enigmatic Role of (Z)-8-Methylnon-6-enoic Acid: A Linchpin in Capsaicinoid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-8-methylnon-6-enoic acid, a branched-chain unsaturated fatty acid, holds a critical, albeit often overlooked, position in the intricate biosynthetic pathway of capsaicinoids—the compounds responsible for the pungency of chili peppers. While its isomer, (E)-8-methylnon-6-enoic acid, is the direct substrate for capsaicin synthase, the cis-isomer plays a pivotal role as a precursor. This technical guide delves into the biological significance of (Z)-8-methylnon-6-enoic acid, elucidating its biosynthesis, its enzymatic conversion, and its ultimate contribution to the formation of capsaicin. We will explore the nuanced stereochemistry that governs this pathway and discuss the broader, yet less understood, potential roles of branched-chain fatty acids in plant physiology and defense. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular underpinnings of capsaicinoid production and the potential for its modulation.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. While less common than their straight-chain counterparts in many organisms, BCFAs are integral components of cell membranes in various bacteria, where they influence membrane fluidity and environmental adaptation[1]. In plants, the roles of BCFAs are less universally defined but are exemplified by their function as precursors to a variety of specialized metabolites. The metabolism of BCFAs is often linked to that of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, which serve as the initial building blocks for their carbon skeletons[2][3]. (Z)-8-methylnon-6-enoic acid is a prime example of a plant-derived BCFA with a highly specific and crucial biological function.

The Central Role in Capsaicinoid Biosynthesis

The primary and most well-documented biological significance of (Z)-8-methylnon-6-enoic acid lies in its function as a key intermediate in the biosynthesis of capsaicin and other capsaicinoids in plants of the Capsicum genus[4][5]. Capsaicinoids are synthesized through the convergence of two major metabolic pathways: the phenylpropanoid pathway, which produces vanillylamine, and the fatty acid synthesis pathway, which generates a branched-chain fatty acid.

Biosynthesis of 8-Methylnon-6-enoic Acid

The biosynthesis of 8-methylnon-6-enoic acid originates from the branched-chain amino acid valine[2]. The pathway involves a series of enzymatic steps to elongate the initial carbon skeleton. A key enzyme in this process is keto acyl synthase (KAS), which plays a crucial role in the condensation reactions that build the fatty acid chain[2][5]. The level of 8-methyl-nonenoic acid available in the placental tissue of the chili pepper fruit is a determining factor for the overall pungency, indicating that this pathway is a critical control point for capsaicinoid accumulation[4][5].

The formation of the double bond at the 6th position and the initial cis (Z) configuration are key steps in the pathway. While the precise enzymatic machinery responsible for the desaturation and isomerization is not fully elucidated, it is understood that (Z)-8-methylnon-6-enoic acid is an early intermediate.

The Critical Isomerization Step

For the biosynthesis of capsaicin to proceed, (Z)-8-methylnon-6-enoic acid must be converted to its trans (E) isomer, (E)-8-methylnon-6-enoic acid. This stereochemical specificity is dictated by the active site of the downstream enzyme, capsaicin synthase (CS). While the specific isomerase enzyme responsible for this conversion in Capsicum has not been definitively identified, synthetic chemistry routes for capsaicin production often involve a Z→E isomerization step, highlighting the importance of this transformation[6]. This suggests the presence of a highly specific enzymatic process in vivo to ensure the availability of the correct substrate for capsaicin synthase.

G cluster_0 Fatty Acid Biosynthesis cluster_1 Phenylpropanoid Pathway Valine Valine Fatty Acid Elongation Fatty Acid Elongation Valine->Fatty Acid Elongation Multiple Steps (incl. KAS) Z_acid (Z)-8-methylnon-6-enoic acid Fatty Acid Elongation->Z_acid E_acid (E)-8-methylnon-6-enoic acid Z_acid->E_acid Isomerase (putative) E_acid_CoA (E)-8-methylnon-6-enoyl-CoA E_acid->E_acid_CoA Acyl-CoA Synthetase Phenylalanine Phenylalanine Vanillylamine Vanillylamine Phenylalanine->Vanillylamine Multiple Steps Capsaicin Capsaicin Vanillylamine->Capsaicin Capsaicin Synthase (CS) E_acid_CoA->Capsaicin

Figure 1: Simplified biosynthetic pathway of capsaicin highlighting the role of (Z)-8-methylnon-6-enoic acid as an intermediate.
The Final Condensation: A Role for the (E)-Isomer

The culmination of capsaicinoid biosynthesis is the condensation of (E)-8-methylnon-6-enoyl-CoA with vanillylamine, a reaction catalyzed by capsaicin synthase (CS), a member of the BAHD acyltransferase family[7]. Enzymatic assays have demonstrated the high substrate specificity of recombinant capsaicin synthase for the trans isomer of 8-methyl-6-nonenoyl-CoA[7]. This underscores the biological imperative for the isomerization of the (Z)-isomer to the (E)-form for efficient capsaicin production.

Experimental Protocols

Extraction and Quantification of 8-Methylnon-6-enoic Acid Isomers from Capsicum Placental Tissue

This protocol provides a general framework for the extraction and analysis of fatty acid precursors to capsaicinoids.

I. Materials:

  • Placental tissue from Capsicum fruits

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF₃-methanol solution

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

  • (Z)- and (E)-8-methylnon-6-enoic acid standards

II. Protocol:

  • Excise placental tissue from fresh Capsicum fruits and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize a known weight of the powdered tissue in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifuge the mixture and carefully collect the lower organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • To the dried lipid extract, add BF₃-methanol solution and heat to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane.

  • Analyze the hexane extract by GC-MS.

  • Identify the peaks corresponding to the methyl esters of (Z)- and (E)-8-methylnon-6-enoic acid by comparing their retention times and mass spectra with those of the analytical standards.

  • Quantify the amounts of each isomer using a calibration curve generated from the standards.

Causality Behind Experimental Choices:

  • Rapid Freezing: Prevents enzymatic degradation of lipids.

  • Chloroform:Methanol Extraction: A standard method for total lipid extraction.

  • BF₃-Methanol Derivatization: Converts non-volatile fatty acids into volatile FAMEs suitable for GC analysis.

  • GC-MS Analysis: Provides both separation and structural identification of the isomers.

Potential Biological Roles Beyond Capsaicinoid Biosynthesis: A Frontier of Research

While the role of (Z)-8-methylnon-6-enoic acid as a capsaicinoid precursor is well-established, its other potential biological activities remain largely unexplored. However, by examining the functions of structurally similar molecules in plants, we can speculate on avenues for future research.

Many short- and medium-chain unsaturated fatty acids and their derivatives act as signaling molecules in plants, particularly in response to biotic and abiotic stress. For instance, green leaf volatiles (GLVs), such as (Z)-3-hexenol, are released upon herbivore attack and can act as airborne signals to prime defenses in neighboring plants and attract natural enemies of the herbivores. It is conceivable that (Z)-8-methylnon-6-enoic acid or its derivatives could have similar signaling roles in Capsicum or other plant species. Further research is needed to investigate whether this molecule is released upon stress and if it can elicit defense responses.

Data Summary

Compound Isomer Primary Biological Role Key Associated Enzymes
8-Methylnon-6-enoic acidZ (cis)Intermediate in capsaicinoid biosynthesisKeto acyl synthase (KAS), putative isomerase
8-Methylnon-6-enoic acidE (trans)Direct precursor for capsaicinoid biosynthesisCapsaicin Synthase (CS)

Conclusion

(Z)-8-methylnon-6-enoic acid occupies a crucial but transient position in the biosynthesis of capsaicinoids. Its significance lies in its role as a stereospecific precursor to the (E)-isomer, the direct substrate for the final condensation reaction that yields capsaicin. Understanding the biosynthesis and isomerization of this branched-chain fatty acid is fundamental to comprehending the regulation of pungency in chili peppers. For drug development professionals, this pathway offers potential targets for modulating capsaicinoid production for various applications. Furthermore, the exploration of other potential biological activities of (Z)-8-methylnon-6-enoic acid represents an exciting frontier in plant biochemistry and chemical ecology.

References

  • Google Patents. (n.d.). Preparation and purification of synthetic capsaicin.
  • Aza-González, C., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Molecules, 27(19), 6683. Retrieved from [Link]

  • Narasimha Prasad, B. C., et al. (2006). Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis in In-Vivo and In-Vitro Cell Cultures of Capsicum Spp. Journal of Biosciences, 31(5), 581–589. Retrieved from [Link]

  • Prasad, B. C. N., Kumar, G., & Prasad, G. S. (2006). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. Journal of Biosciences, 31(5), 581-589. Retrieved from [Link]

  • The Good Scents Company. (n.d.). capsaicin. Retrieved from [Link]

  • Aza-González, C., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. ResearchGate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 8-METHYLNON-6-ENOIC ACID. Retrieved from [Link]

  • Wei, J., et al. (2014). Roles of (Z)-3-hexenol in plant-insect interactions. Plant Signaling & Behavior, 9(1), e27661. Retrieved from [Link]

  • PubChem. (n.d.). (6Z)-8-methylnon-6-enoic acid. Retrieved from [Link]

  • Adeva-Andany, M. M., et al. (2019). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD)
  • Wang, L., et al. (2016). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology, 7, 1869. Retrieved from [Link]

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8-Methylnon-6-enoic Acid: The Critical Fatty Acid Precursor in Capsaicinoid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Capsaicinoids, the pungent compounds responsible for the characteristic heat of chili peppers (Capsicum species), are of significant interest to the pharmaceutical, food, and defense industries. Their biosynthesis is a bifurcated pathway converging two precursors: the aromatic vanillylamine and a branched-chain fatty acid. This guide focuses on the latter, specifically (E)-8-methylnon-6-enoic acid, the principal fatty acid precursor for capsaicin and dihydrocapsaicin, the most abundant and potent capsaicinoids. We will explore its biosynthetic origins, the key enzymatic steps controlling its formation, detailed protocols for its chemical synthesis, and the analytical methodologies required for its characterization and quantification. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for professionals engaged in capsaicinoid research and development.

The Central Role of 8-Methylnon-6-enoic Acid in Pungency

The overall pungency of a Capsicum fruit is not solely dependent on the presence of the necessary enzymes but is critically limited by the availability of its precursors.[1] Research comparing high and low pungency Capsicum genotypes has revealed that while the vanillylamine precursor may be present in abundance, the pool of 8-methylnon-6-enoic acid often acts as the rate-limiting factor for capsaicinoid production.[1][2] This makes understanding and manipulating the biosynthesis and availability of this specific fatty acid a primary target for modulating pungency in crops or for developing novel synthetic production routes.

The final step in capsaicin synthesis is the enzymatic condensation of vanillylamine with the coenzyme A (CoA) activated form of the fatty acid, 8-methyl-6-nonenoyl-CoA.[3][4] This reaction is catalyzed by capsaicin synthase (CS), an acyltransferase encoded by the Pun1 locus, which is predominantly expressed in the placental tissue of the pepper fruit where capsaicinoids accumulate.[4][5][6]

The Biosynthetic Pathway: From Amino Acids to Acyl Chains

The carbon backbone of 8-methylnon-6-enoic acid originates from branched-chain amino acids, primarily valine and leucine.[1][7] The pathway involves the coordinated action of enzymes from amino acid catabolism and fatty acid synthesis.

Formation of the Isobutyryl-CoA Primer

The journey begins with the branched-chain amino acid valine.

  • Transamination: Valine is first converted to α-ketoisovaleric acid.

  • Decarboxylation: The branched-chain α-keto acid dehydrogenase complex (BCKA) then catalyzes the oxidative decarboxylation of α-ketoisovaleric acid to form isobutyryl-CoA.[8][9] This molecule serves as the specific primer that initiates the fatty acid elongation process, distinguishing it from the acetyl-CoA primer used for straight-chain fatty acids.[8]

Fatty Acid Elongation

Isobutyryl-CoA enters the fatty acid synthase (FAS) complex located in the plastids. The elongation proceeds through cycles of four key reactions, with each cycle extending the acyl chain by two carbons using malonyl-CoA as the extender unit.[8]

  • Condensation: Catalyzed by β-ketoacyl-ACP synthase (KAS).

  • Reduction: Catalyzed by β-ketoacyl-ACP reductase.

  • Dehydration: Catalyzed by β-hydroxyacyl-ACP dehydratase.

  • Reduction: Catalyzed by enoyl-ACP reductase.

The growing acyl chain remains tethered to an Acyl Carrier Protein (ACP) throughout this process.

Desaturation and Chain Termination
  • Desaturation: After the chain is elongated, a crucial desaturation step introduces a double bond. A stearoyl-ACP desaturase (SAD) or a similar Δ9 desaturase acts on the saturated fatty acyl-ACP to introduce a cis double bond.[8][10][11] The position of this double bond ultimately becomes the C6 position in the final 8-methylnon-6-enoic acid.

  • Chain Termination: The synthesis is terminated by an acyl-ACP thioesterase (Fat).[12] This enzyme hydrolyzes the thioester bond, releasing the completed fatty acid from the ACP.[13] The specificity of the thioesterase is critical in determining the final chain length of the fatty acid that is exported from the plastid.[12]

The diagram below provides a visual summary of the complete capsaicinoid biosynthetic pathway.

Capsaicinoid Biosynthesis Pathway cluster_fatty_acid Branched-Chain Fatty Acid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_condensation Final Condensation Valine Valine aKIV α-Ketoisovaleric Acid Valine->aKIV Transaminase Iso_CoA Isobutyryl-CoA aKIV->Iso_CoA BCKA Dehydrogenase FAS Fatty Acid Synthase (Elongation Cycles) Iso_CoA->FAS Sat_Acyl_ACP Saturated C10 Acyl-ACP FAS->Sat_Acyl_ACP Desaturase Desaturase (SAD) Sat_Acyl_ACP->Desaturase Unsat_Acyl_ACP 8-Methylnon-6-enoyl-ACP Desaturase->Unsat_Acyl_ACP Thioesterase Acyl-ACP Thioesterase Unsat_Acyl_ACP->Thioesterase FattyAcid 8-Methylnon-6-enoic Acid Thioesterase->FattyAcid Acyl_CoA_Synth Acyl-CoA Synthetase FattyAcid->Acyl_CoA_Synth Fatty_Acyl_CoA 8-Methylnon-6-enoyl-CoA Acyl_CoA_Synth->Fatty_Acyl_CoA CS Capsaicin Synthase (Pun1) Fatty_Acyl_CoA->CS Phenylalanine Phenylalanine Intermediates Cinnamic Acid, etc. Phenylalanine->Intermediates PAL, C4H, etc. Vanillin Vanillin Intermediates->Vanillin COMT, etc. pAMT Putative Aminotransferase (pAMT) Vanillin->pAMT Vanillylamine Vanillylamine pAMT->Vanillylamine Vanillylamine->CS Capsaicin Capsaicin CS->Capsaicin Chemical Synthesis Workflow start1 3-Methyl-1-butyne step1 Alkylation (n-BuLi, THF, -78°C to RT) start1->step1 start2 5-Bromovaleric Acid start2->step1 product1 8-Methylnon-6-ynoic Acid step1->product1 step2 Reduction (Li, NH3(l), t-BuOH) product1->step2 final_product (E)-8-Methylnon-6-enoic Acid step2->final_product

Caption: Workflow for the chemical synthesis of 8-methylnon-6-enoic acid.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the synthesis of 8-methylnon-6-enoic acid precursors. [14] PART A: Synthesis of 8-Methylnon-6-ynoic Acid

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 120 mL) and hexamethylphosphoramide (HMPA, 30 mL) to the flask. Cool the mixture to between -78°C and -70°C using a dry ice/acetone bath.

    • Causality: THF is the primary reaction solvent. HMPA is a polar aprotic solvent that helps to break up lithium aggregates, increasing the reactivity of the base. The low temperature is critical to control the exothermic deprotonation and prevent side reactions.

  • Reagent Addition: Add 3-methyl-1-butyne (7.9 g, 11.8 mL) to the cooled solution. Follow this with the dropwise addition of 2.5 M n-butyllithium in hexanes (46 mL) over 20 minutes, ensuring the temperature remains below -70°C.

  • Warming and Stirring: After the addition is complete, warm the reaction mixture to -30°C and stir for 45 minutes.

  • Alkylation: Add a solution of 5-bromovaleric acid (10.4 g in ~20 mL of anhydrous THF) dropwise over 20 minutes, maintaining the temperature between -30°C and -25°C.

  • Reaction Completion: Gradually warm the mixture to room temperature and stir overnight. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding 3 M HCl (100 mL) and water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 8-methylnon-6-ynoic acid.

PART B: Reduction to (E)-8-Methylnon-6-enoic Acid

  • Apparatus Setup: In a flask equipped with a dry ice condenser and under a nitrogen atmosphere, condense liquid ammonia.

  • Dissolving Metal Reduction: To the liquid ammonia, add the 8-methylnon-6-ynoic acid synthesized in Part A. Then, add small pieces of lithium metal until a persistent blue color is observed. Add t-butanol as a proton source.

    • Causality: The solvated electrons from the lithium in liquid ammonia are the reducing species. The reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration before being protonated to yield the thermodynamically more stable trans-alkene.

  • Quenching and Workup: Once the reaction is complete (monitored by TLC), carefully quench the excess lithium with isoprene or ammonium chloride. Allow the ammonia to evaporate. Add water and acidify with HCl. Extract the product with ether, wash, dry, and concentrate to yield (E)-8-methylnon-6-enoic acid.

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of synthesized precursors and to quantify capsaicinoids in biological or synthetic samples.

Analytical Workflow Overview

Analytical Workflow cluster_analysis Instrumental Analysis sample Sample (e.g., Capsicum Placenta, Synthesis Product) extraction Solvent Extraction (Acetonitrile or Ethanol) sample->extraction cleanup Filtration / SPE extraction->cleanup hplc HPLC-UV/FLD (Capsaicinoids) cleanup->hplc gcms GC-MS (Fatty Acid Methyl Esters) cleanup->gcms nmr NMR (Structural Elucidation) cleanup->nmr For pure compounds data_proc Data Processing (Integration, Spectral Analysis) hplc->data_proc gcms->data_proc nmr->data_proc result Quantification & Identification data_proc->result

Caption: General analytical workflow for capsaicinoid and precursor analysis.

Recommended Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for the separation and quantification of capsaicinoids. [15]A reversed-phase C18 column is typically used with a gradient or isocratic mobile phase of acetonitrile and water or methanol and water. [15][16]Detection can be achieved using a UV detector (around 280 nm) or, for higher sensitivity and specificity, a fluorescence detector. [15]

    Method Reference Column Mobile Phase Flow Rate Detector
    Collins et al. (1995) [15] Reversed-phase C18 Methanol:Water 1.0 mL/min Fluorescence (Ex: 280 nm, Em: 338 nm)
    Barbero et al. (2014) [17] Reversed-phase C18 Acetonitrile:Water 1.0 mL/min Diode Array (280 nm)

    | Perjési et al. (2022) [16]| Reversed-phase C18 | Isocratic ACN:Water | 1.2 mL/min | Diode Array (282 nm) |

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing the fatty acid precursor. [18]8-methylnon-6-enoic acid must first be derivatized, typically to its fatty acid methyl ester (FAME), to increase its volatility. GC provides excellent separation of FAMEs, and the mass spectrometer provides definitive identification based on the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel synthesis products or for definitive structural confirmation, ¹H and ¹³C NMR are indispensable. NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous verification of the structure, including the stereochemistry of the double bond.

Conclusion and Future Outlook

8-methylnon-6-enoic acid is more than just an intermediate; it is a critical control point in the biosynthesis of capsaicinoids. [2]For researchers in drug development, understanding its role is key to harnessing the therapeutic potential of capsaicin. For scientists in agriculture and food science, manipulating its production offers a direct route to controlling the pungency of chili peppers. The protocols and information provided in this guide offer a robust framework for the synthesis, analysis, and biological investigation of this pivotal molecule, paving the way for future innovations in both natural and synthetic capsaicinoid applications.

References

  • U.S. Patent No. US20050085652A1. (2005). Preparation and purification of synthetic capsaicin.
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  • Collins, M. D., Wasmund, L. M., & Bosland, P. W. (1995). Improved method for quantifying capsaicinoids in Capsicum using high-performance liquid chromatography. HortScience, 30(1), 137-139. [Link]

  • Zhang, Y., et al. (2021). Synthesis of vanillylamine from vanillic acid. ResearchGate. [Link]

  • Liu, S., et al. (2022). Identification and expression analysis of capsaicin biosynthesis pathway genes at genome level in Capsicum chinense. Taylor & Francis Online. [Link]

  • Aza, C., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. PubMed. [Link]

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  • Aza, C., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. PubMed Central. [Link]

  • Narasimha Prasad, B. C., et al. (2010). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. PubMed. [Link]

  • NP-MRD. (2022). 8-Methyl-6-nonenoic acid (NP0083845). Retrieved from [Link]

  • Perjési, P., et al. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. National Institutes of Health. [Link]

  • Barbero, G. F., et al. (2014). Determination of capsinoids by HPLC-DAD in capsicum species. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Renewable Vanillylamine Synthesis from Lignin-Derived Feedstocks. ACS Publications. [Link]

  • Japanese Patent No. JPS6054336A. (1985). Preparation of 8-methyl-trans-6-nonenoic acid.
  • Wikipedia. (n.d.). Isobutyryl-CoA. Retrieved from [Link]

  • Prasad, B. C. N., et al. (2006). Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.). PubMed Central. [Link]

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  • Hernández, M. L., et al. (2019). Transcriptional Regulation of Stearoyl-Acyl Carrier Protein Desaturase Genes in Response to Abiotic Stresses Leads to Changes in the Unsaturated Fatty Acids Composition of Olive Mesocarp. Frontiers in Plant Science. [Link]

  • Liu, G., et al. (2022). Identification and Functional Characterization of Acyl-ACP Thioesterases B (GhFatBs) Responsible for Palmitic Acid Accumulation in Cotton Seeds. MDPI. [Link]

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  • Wang, M., et al. (2023). Analysis of Delta(9) fatty acid desaturase gene family and their role in oleic acid accumulation in Carya cathayensis kernel. PubMed Central. [Link]

  • Jing, F., et al. (2011). Tuning of acyl-ACP thioesterase activity directed for tailored fatty acid synthesis. PubMed. [Link]

  • World Intellectual Property Organization. (2016). Enzymatic-chemical method for the synthesis of vanillylamides of organic acids.
  • Kim, S., et al. (2018). Overexpression of stearoyl-ACP desaturase enhances accumulations of oleic acid in the green alga Chlamydomonas reinhardtii. ResearchGate. [Link]

  • Lang, Y., et al. (2024). Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to Vanillylamine in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants. PubMed. [Link]

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  • Waters Corporation. (n.d.). A Modular HPLC System for Routine Analysis of Capsaicin from Hot Sauces. Retrieved from [Link]

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The Genesis of a Pungent Precursor: An In-depth Technical Guide to the Biosynthesis of 8-Methylnon-6-enoic Acid from Leucine and Valine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Convergence of Amino Acid Catabolism and Fatty Acid Synthesis

For researchers in drug development and the broader scientific community, understanding the intricate biosynthetic pathways of bioactive molecules is paramount. 8-methylnon-6-enoic acid, a key precursor to capsaicinoids, the compounds responsible for the pungency of chili peppers, presents a fascinating case study in metabolic convergence.[1][2] This technical guide provides a detailed exploration of the origin of 8-methylnon-6-enoic acid, tracing its synthesis from the branched-chain amino acids (BCAAs) leucine and valine. We will delve into the enzymatic machinery, the underlying biochemical logic, and the experimental methodologies that have been instrumental in elucidating this pathway.

The Metabolic Crossroads: Leucine and Valine Catabolism as the Starting Point

The journey to 8-methylnon-6-enoic acid begins not within the canonical fatty acid synthesis pathway, but rather in the catabolism of the essential amino acids leucine and valine.[2][3] In most organisms, the breakdown of these BCAAs serves primarily to generate energy or provide intermediates for other metabolic processes.[3][4] However, in specialized plant tissues, such as the placenta of Capsicum fruits, this catabolic flux is rerouted to produce the branched-chain acyl-CoA primers necessary for the synthesis of unique fatty acids.[1]

The initial steps for both leucine and valine degradation are parallel, involving two key enzymatic reactions:

  • Transamination: The first step is the removal of the amino group from the BCAA, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction transfers the amino group to α-ketoglutarate, yielding glutamate and the corresponding α-keto acid.[3]

  • Oxidative Decarboxylation: The resulting α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[5] This multi-enzyme complex is a critical regulatory point and produces the acyl-CoA derivatives that serve as the primers for branched-chain fatty acid synthesis.[5][6] Specifically, leucine yields isovaleryl-CoA, and valine gives rise to isobutyryl-CoA.[3]

BCAA_Catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA Oxidative Decarboxylation BCAT BCAT BCKDH BCKDH CO2_NAD CO2 + NADH

Figure 1: Initial steps in the catabolism of leucine and valine, leading to the formation of branched-chain acyl-CoA primers.

The Fatty Acid Synthase (FAS) Machinery: A Shift in Specificity

With the generation of isovaleryl-CoA and isobutyryl-CoA, the metabolic baton is passed to the fatty acid synthase (FAS) complex.[5] In the context of 8-methylnon-6-enoic acid biosynthesis, the key distinction from conventional fatty acid synthesis lies in the utilization of these branched-chain primers instead of the usual acetyl-CoA starter unit.

The subsequent elongation of the fatty acid chain proceeds via the iterative, four-step cycle of condensation, reduction, dehydration, and a second reduction, catalyzed by the various enzymatic domains of the FAS complex.[7] However, the substrate specificity of the ketoacyl synthase (KS) domain, which catalyzes the initial condensation step, is a crucial determinant in the production of branched-chain fatty acids.[8][9] While metazoan FAS can incorporate branched starter units, the efficiency and product profile may differ from dedicated bacterial or plant systems.[8][9]

The synthesis of 8-methylnon-6-enoic acid specifically requires the incorporation of a branched-chain primer derived from leucine or valine, followed by several rounds of elongation with malonyl-CoA as the two-carbon donor. The introduction of the double bond at the 6th position is catalyzed by a specific desaturase enzyme, a critical step that imparts the characteristic structure to the molecule.

Experimental Elucidation of the Pathway: A Methodological Overview

The elucidation of this biosynthetic pathway has relied on a combination of classical biochemical techniques and modern analytical methods. A self-validating experimental workflow is essential to ensure the trustworthiness of the findings.

Isotopic Labeling and Tracer Studies

A cornerstone of metabolic pathway analysis is the use of isotopically labeled precursors. By feeding organisms or cell cultures with, for example, ¹³C-labeled leucine or valine, researchers can trace the incorporation of these labeled atoms into the final product, 8-methylnon-6-enoic acid.

Experimental Protocol: ¹³C-Labeling of Capsicum Cell Cultures

  • Culture Preparation: Establish sterile cell suspension cultures of Capsicum sp. in a suitable growth medium.

  • Precursor Administration: Introduce a known concentration of U-¹³C-leucine or U-¹³C-valine into the culture medium.

  • Incubation: Incubate the cultures for a defined period to allow for the uptake and metabolism of the labeled amino acids.

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a solvent system such as chloroform:methanol.

  • Fatty Acid Methylation: Saponify the lipid extract and methylate the fatty acids to form fatty acid methyl esters (FAMEs) for gas chromatography analysis.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The mass spectra will reveal the incorporation of ¹³C atoms into the 8-methylnon-6-enoic acid methyl ester, confirming its origin from the labeled precursor.[1]

PrecursorExpected Mass Shift in 8-Methylnon-6-enoic Acid
U-¹³C-Leucine+6
U-¹³C-Valine+5

Table 1: Expected mass shifts in 8-methylnon-6-enoic acid when using uniformly labeled leucine or valine as precursors in tracer studies.

Enzyme Assays and Characterization

Identifying and characterizing the enzymes involved is crucial for a complete understanding of the pathway. This involves isolating the enzymes and measuring their activity with specific substrates.

Experimental Protocol: Branched-chain α-Keto Acid Dehydrogenase (BCKDH) Assay

  • Protein Extraction: Homogenize plant tissue (e.g., Capsicum placenta) in a suitable buffer to extract total protein.

  • Enzyme Purification (Optional): For detailed kinetic analysis, purify the BCKDH complex using chromatographic techniques.

  • Assay Mixture: Prepare a reaction mixture containing the protein extract, the α-keto acid substrate (e.g., α-ketoisocaproate), coenzyme A, and NAD⁺.

  • Activity Measurement: Monitor the reduction of NAD⁺ to NADH spectrophotometrically at 340 nm. The rate of NADH production is directly proportional to the BCKDH activity.

  • Substrate Specificity: Determine the enzyme's preference for different branched-chain α-keto acids by comparing the reaction rates with α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate.[5]

Experimental_Workflow start Start: Hypothesis (BCAAs are precursors) labeling Isotopic Labeling (¹³C-Leucine/Valine) start->labeling extraction Lipid Extraction & Derivatization (FAMEs) labeling->extraction gcms GC-MS Analysis extraction->gcms mass_shift Mass Shift Confirmation gcms->mass_shift enzyme_assay Enzyme Assays (BCAT, BCKDH) mass_shift->enzyme_assay Positive Confirmation conclusion Conclusion: Pathway Elucidated mass_shift->conclusion Direct Evidence activity Measure Enzyme Activity enzyme_assay->activity activity->conclusion Activity Confirmed

Figure 2: A self-validating experimental workflow for elucidating the biosynthetic pathway of 8-methylnon-6-enoic acid.

The Final Step: Formation of 8-Methylnon-6-enoyl-CoA and its Role in Capsaicinoid Synthesis

The newly synthesized 8-methylnon-6-enoic acid is activated to its coenzyme A thioester, 8-methylnon-6-enoyl-CoA.[10] This activated form is the substrate for the final condensation reaction with vanillylamine, catalyzed by capsaicin synthase, to produce capsaicin.[2][10] The availability of 8-methylnon-6-enoic acid is a key determining factor for the level of capsaicinoids in Capsicum species.[1][2]

Conclusion and Future Directions

The biosynthesis of 8-methylnon-6-enoic acid from leucine and valine is a testament to the metabolic plasticity of organisms. It highlights how catabolic and anabolic pathways can be intricately linked to produce specialized metabolites with significant biological and pharmacological properties. For researchers in drug development, understanding such pathways opens up avenues for metabolic engineering to enhance the production of valuable compounds. Future research will likely focus on the genetic regulation of this pathway and the potential for heterologous expression of the key enzymes in microbial systems for industrial-scale production.

References

  • The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Fatty acid synthesis. (2023, December 29). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Narasimha Prasad, B. C., Kumar, V., Gururaj, H. B., Parimalan, R., Giridhar, P., & Ravishankar, G. A. (2010). Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis in In-Vivo and In-Vitro Cell Cultures of Capsicum Spp. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Kottiridi, H., et al. (2005). Preparation and purification of synthetic capsaicin. Google Patents.
  • Narasimha Prasad, B. C., Kumar, V., Gururaj, H. B., Parimalan, R., Giridhar, P., & Ravishankar, G. A. (2010). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. Plant Cell Reports, 29(12), 1333–1342. Retrieved January 22, 2026, from [Link]

  • Aza-González, C., Ochoa-Alejo, N., & Neuhaus, H. E. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Molecules, 27(20), 6878. Retrieved January 22, 2026, from [Link]

  • The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. (2023). FEBS Open Bio, 13(10), 1735-1748. Retrieved January 22, 2026, from [Link]

  • Koyama, N., et al. (1994). Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1213(3), 317-324. Retrieved January 22, 2026, from [Link]

  • Valine, Leucine, and Isoleucine Degradation. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Crown, S. B., et al. (2015). Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLOS ONE, 10(12), e0145850. Retrieved January 22, 2026, from [Link]

  • Beller, H. R., et al. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Microbiology, 9, 443. Retrieved January 22, 2026, from [Link]

  • Leucine Biosynthesis. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Fatty acid biosynthesis revisited: Structure elucidation and metabolic engineering. (2013). Biochemical Journal, 452(2), 195-207. Retrieved January 22, 2026, from [Link]

  • Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. (2013). Biochemical Journal, 452(2), 195-207. Retrieved January 22, 2026, from [Link]

  • Allison, M. J., et al. (1984). Alternative pathways for biosynthesis of leucine and other amino acids in Bacteroides ruminicola and Bacteroides fragilis. Applied and Environmental Microbiology, 48(6), 1111-1117. Retrieved January 22, 2026, from [Link]

  • Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. (2012). Journal of Inherited Metabolic Disease, 35(1), 41-51. Retrieved January 22, 2026, from [Link]

  • L-Valine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

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(Z)-8-methylnon-6-enoic acid chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (Z)-8-Methylnon-6-Enoic Acid: Structure, Synthesis, and Biological Significance

Executive Summary

(Z)-8-methylnon-6-enoic acid is a branched-chain, unsaturated fatty acid that holds significant interest for researchers in natural product synthesis, biochemistry, and drug development. Its primary claim to notability is its role as a crucial biosynthetic precursor to capsaicin and other capsaicinoids, the compounds responsible for the pungency of chili peppers.[1] Understanding the chemistry and biology of this molecule is fundamental to manipulating capsaicinoid production and exploring related molecular pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, stereoselective synthesis, and biological context, tailored for scientific professionals.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is (Z)-8-methylnon-6-enoic acid. The "(Z)" designation (from the German zusammen, meaning "together") specifies the stereochemistry of the double bond between carbons 6 and 7, indicating that the higher-priority substituents on each carbon are on the same side of the double bond. It is also referred to as (6Z)-8-methylnon-6-enoic acid.[2]

The structure consists of a nine-carbon chain (nonanoic acid) with a carboxylic acid functional group at one end. A methyl group is located at the 8th carbon position, and a cis-configured double bond is present at the 6th position.

2D Structure:

Chemical Formula and Identifiers
  • Molecular Formula: C₁₀H₁₈O₂[2]

  • CAS Number: 21382-25-2[2]

  • InChI: InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5-[2]

  • SMILES: CC(C)/C=C\CCCCC(=O)O[2]

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties for (Z)-8-methylnon-6-enoic acid, which are critical for experimental design, including solvent selection, purification strategies, and analytical method development.

PropertyValueSource
Molecular Weight 170.25 g/mol PubChem[2]
XLogP3-AA (LogP) 2.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 6PubChem[2]
Topological Polar Surface Area 37.3 ŲPubChem[2]
pKa (Predicted) 4.75 ± 0.10ChemicalBook[3]
Boiling Point (Predicted) 130-132 °C (at 12 Torr)ChemicalBook[3]

Synthesis and Stereochemical Control

The synthesis of (Z)-8-methylnon-6-enoic acid requires precise control over the geometry of the C6-C7 double bond. The Wittig reaction is a classic and highly effective method for achieving this, as the nature of the ylide can be tuned to favor the formation of the Z-alkene.

Rationale for Synthetic Strategy

The synthesis described in the literature leverages a Wittig reaction between an aldehyde and a phosphorus ylide derived from a bromo-ester.[4] This choice is experientially sound because unstabilized or semi-stabilized ylides, under salt-free conditions, predominantly yield Z-alkenes through a kinetically controlled pathway involving an early, puckered oxaphosphetane transition state. The use of 6-bromohexanoic ester provides the carboxylic acid precursor chain, while the isobutyl-containing ylide forms the remainder of the carbon skeleton and the critical double bond.

Detailed Experimental Protocol: Synthesis via Wittig Reaction

This protocol is based on a reported synthetic route for producing (Z)-8-methylnon-6-enoic acid.[4]

Step 1: Preparation of the Phosphonium Ylide

  • Reactants: Isobutyl bromide, Triphenylphosphine (PPh₃).

  • Procedure: a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., toluene). b. Add isobutyl bromide and heat the mixture to reflux for 24-48 hours to form the corresponding phosphonium salt, which will precipitate. c. Cool the reaction, filter the solid phosphonium salt, wash with a non-polar solvent like hexane to remove impurities, and dry under vacuum. d. To generate the ylide, suspend the phosphonium salt in anhydrous THF and cool to -78°C. Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.

Step 2: Preparation of the Aldehyde

  • Reactants: 6-Bromohexanoic acid ethyl ester.

  • Procedure: This step requires the conversion of the ester to an aldehyde. A common method is via reduction with Diisobutylaluminium hydride (DIBAL-H) at low temperature, followed by an aqueous workup. This is an inferred intermediate step based on standard organic synthesis principles, as the source abstract starts from the bromo-ester for the Wittig reaction. A more direct interpretation of the source may involve a different coupling strategy. For the purpose of a valid protocol, we will assume a standard Wittig reaction with an aldehyde.

Step 3: The Wittig Reaction

  • Reactants: Prepared ylide, corresponding 5-carboxaldehyde precursor.

  • Procedure: a. To the cold (-78°C) ylide solution from Step 1, slowly add the aldehyde precursor dissolved in anhydrous THF. b. Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir overnight. c. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). d. Perform an aqueous workup: extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification and Hydrolysis

  • Procedure: a. Purify the crude product from Step 3 using column chromatography on silica gel to isolate the (Z)-8-methylnon-6-enoate ester. b. Hydrolyze the purified ester to the carboxylic acid using a standard procedure, such as refluxing with aqueous NaOH or LiOH, followed by acidification with HCl to precipitate the final product, (Z)-8-methylnon-6-enoic acid. c. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, purity, and stereochemistry.

Workflow Visualization: Synthesis of (Z)-8-methylnon-6-enoic acid

G cluster_reactants Reactants cluster_process Process R1 Isobutyl Bromide + Triphenylphosphine P1 Step 1: Ylide Formation (Base, e.g., n-BuLi) R1->P1 R2 6-Oxohexanoic Acid (Aldehyde Precursor) P2 Step 2: Wittig Reaction (Low Temperature) R2->P2 P1->P2 P3 Step 3: Purification (Chromatography) P2->P3 Product Final Product: (Z)-8-methylnon-6-enoic acid P3->Product

Caption: A simplified workflow for the synthesis of (Z)-8-methylnon-6-enoic acid.

Biological Significance and Applications

Role as a Key Precursor in Capsaicinoid Biosynthesis

(Z)-8-methylnon-6-enoic acid is not merely a laboratory chemical; it is a vital natural intermediate in the biosynthesis of capsaicinoids in Capsicum species.[1] The biosynthesis of capsaicin follows a convergent pathway where two major precursor streams meet:

  • The Phenylpropanoid Pathway: This pathway produces vanillylamine from the amino acid phenylalanine.

  • The Fatty Acid Synthesis Pathway: This pathway produces the branched-chain fatty acid, 8-methylnon-6-enoic acid, from valine or leucine.[1]

A putative capsaicin synthase enzyme then catalyzes the condensation of vanillylamine and 8-methylnon-6-enoic acid (likely as its CoA thioester) to form capsaicin.[1] Research has shown that the available pool of 8-methylnon-6-enoic acid is a crucial determining factor in the final concentration of capsaicin, and thus the pungency level, in different Capsicum genotypes.[1]

Visualization of the Capsaicin Biosynthesis Pathway

G cluster_path1 Fatty Acid Pathway cluster_path2 Phenylpropanoid Pathway Valine Valine / Leucine FattyAcid (Z)-8-methylnon-6-enoic acid Valine->FattyAcid Multiple Steps (incl. KAS enzyme) Condensation Condensation Reaction (Capsaicin Synthase) FattyAcid->Condensation Phenylalanine Phenylalanine Vanillylamine Vanillylamine Phenylalanine->Vanillylamine Multiple Steps (incl. AMT enzyme) Vanillylamine->Condensation Capsaicin Capsaicin Condensation->Capsaicin

Caption: Convergent biosynthetic pathways leading to the formation of capsaicin.

Relationship to Capsaicin Degradation

The stereoisomer, (E)-8-methylnon-6-enoic acid (trans-8-methylnon-6-enoic acid), is a known thermal degradation product of capsaicin.[3][5] This is highly relevant for drug development professionals working with capsaicin formulations, as thermal processing or long-term storage can lead to its degradation. The presence of the (E)-isomer can be an indicator of product instability and is sometimes investigated for its own biological effects, including potential mutagenicity.[5][6]

Safety and Handling

GHS Hazard Classification

Aggregated GHS information from notifications to the ECHA C&L Inventory indicates the following potential hazards for (Z)-8-methylnon-6-enoic acid.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling and Storage Procedures
  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[3]

Conclusion and Future Perspectives

(Z)-8-methylnon-6-enoic acid is a molecule of significant scientific interest due to its central role in the biosynthesis of capsaicinoids. For researchers, a firm grasp of its stereoselective synthesis is essential for producing standards and probes to study the capsaicin pathway. For drug development professionals, understanding its relationship to the thermal degradation of capsaicin is critical for ensuring the stability and safety of pharmaceutical formulations. Future research may focus on elucidating the precise enzymatic control of its synthesis in plants, developing more efficient and scalable synthetic routes, and further investigating the biological activities of both its (Z) and (E) isomers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5709062, (6Z)-8-methylnon-6-enoic acid. PubChem. Available at: [Link]

  • The Good Scents Company (2024). Capsaicin. The Good Scents Company Information System. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5365959, (6E)-8-Methyl-6-nonenoic acid. PubChem. Available at: [Link]

  • Nine Chongqing Chemdad Co., Ltd (2024). 8-METHYLNON-6-ENOIC ACID. Chemdad. Available at: [Link]

  • Wang, W-L., et al. (2010). Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. ResearchGate. Available at: [Link]

  • Google Patents (2005). US20050085652A1 - Preparation and purification of synthetic capsaicin. Google Patents.
  • Sreelakshmi, T., et al. (2014). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. PubMed. Available at: [Link]

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The Occurrence and Analysis of 8-Methylnon-6-enoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for the geometric isomers of 8-methylnon-6-enoic acid. Primarily known for the central role of the (E)-isomer as a direct precursor to capsaicinoids in Capsicum species, this branched-chain fatty acid's broader ecological distribution and the presence of its (Z)-isomer are areas of ongoing scientific inquiry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemical significance and the technical approaches for the study of these molecules.

Introduction: The Significance of 8-Methylnon-6-enoic Acid

8-Methylnon-6-enoic acid (C10H18O2) is a branched-chain unsaturated fatty acid. Its significance in the scientific literature is predominantly tied to its (E)-isomer, which is a key building block in the biosynthesis of capsaicin and other capsaicinoids, the compounds responsible for the pungency of chili peppers.[1][2] The presence and concentration of (E)-8-methylnon-6-enoic acid in the placental tissue of Capsicum fruits directly influence the "heat" of the pepper, making it a molecule of great interest to the food and pharmaceutical industries.[3]

While the trans-isomer has a well-documented role, the natural occurrence and biological function of the cis-isomer, (Z)-8-methylnon-6-enoic acid, are less understood. It is often considered a byproduct or impurity in synthetic preparations of the (E)-isomer.[2] This guide will delve into the known natural sources of both isomers, their biosynthetic origins, and the analytical techniques required for their separation and quantification.

Natural Occurrence and Biological Roles

In Capsicum Species: The Capsaicin Precursor

The most well-established natural source of (E)-8-methylnon-6-enoic acid is the fruit of plants belonging to the Capsicum genus, such as Capsicum annuum and Capsicum frutescens.[1][4] Within the placental tissue of these fruits, this fatty acid serves as a substrate for the enzyme capsaicin synthase, which catalyzes its condensation with vanillylamine to form capsaicin.[1] The availability of 8-methylnon-6-enoic acid is a critical determinant of the final capsaicinoid content.[1][3]

Other Potential Natural Sources

While the primary focus has been on Capsicum, some evidence suggests a broader, albeit less quantified, presence of 8-methylnon-6-enoic acid in the plant kingdom. It has been detected in watermelons, dandelions, ginseng, jute, and sweet basil. Further research is needed to confirm the isomeric form and concentration in these sources.

Role in Animal Chemical Communication: An Unexplored Frontier

Currently, there is a notable lack of direct evidence in the scientific literature to support a role for either (E)- or (Z)-8-methylnon-6-enoic acid as a pheromone or a component of scent gland secretions in animals. While branched-chain fatty acids are known to be involved in chemical signaling in various species, the specific function of these isomers remains an open area for investigation.

Biosynthesis of 8-Methylnon-6-enoic Acid

The biosynthesis of 8-methylnon-6-enoic acid is intrinsically linked to the catabolism of branched-chain amino acids, specifically leucine and valine.[1][5] The carbon skeleton of this fatty acid is derived from these amino acids, which are first converted into their corresponding branched-chain α-keto acids.[6]

The general pathway involves the conversion of leucine and valine to isovaleryl-CoA and isobutyryl-CoA, respectively. These molecules then serve as primers for fatty acid synthase, which elongates the carbon chain.[5]

Biosynthesis of 8-Methylnon-6-enoic Acid cluster_amino_acid_catabolism Amino Acid Catabolism cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_capsaicinoid_synthesis Capsaicinoid Synthesis (in Capsicum) Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Fatty Acid Synthase Fatty Acid Synthase Isovaleryl-CoA->Fatty Acid Synthase Isobutyryl-CoA->Fatty Acid Synthase 8-Methylnon-6-enoic Acid 8-Methylnon-6-enoic Acid Fatty Acid Synthase->8-Methylnon-6-enoic Acid Capsaicin_Synthase Capsaicin Synthase 8-Methylnon-6-enoic Acid->Capsaicin_Synthase Capsaicin Capsaicin Capsaicin_Synthase->Capsaicin Vanillylamine Vanillylamine Vanillylamine->Capsaicin_Synthase

Biosynthetic pathway of 8-methylnon-6-enoic acid.

Analytical Methodologies

The accurate identification and quantification of 8-methylnon-6-enoic acid isomers require sophisticated analytical techniques due to their structural similarity. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for this purpose.

Sample Preparation and Derivatization

Free fatty acids are polar and can exhibit poor chromatographic behavior. Therefore, a derivatization step is essential prior to GC-MS analysis. The most common method is the conversion of the fatty acids to their fatty acid methyl esters (FAMEs).[7]

Protocol for FAMEs Preparation:

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as a modified Folch method with a mixture of methanol and dichloromethane.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Saponification and Methylation:

    • Add methanolic sodium hydroxide (e.g., 0.2 M) to the lipid residue and heat to saponify the lipids.

    • Add a methylation reagent, such as boron trifluoride in methanol (BF3-methanol), and heat to convert the fatty acids to FAMEs.[8]

  • Extraction of FAMEs: Add water and extract the FAMEs with a non-polar solvent like n-hexane.

  • Drying: Dry the hexane layer over anhydrous sodium sulfate.

  • Sample Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a suitable solvent for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

The separation of the (E) and (Z) geometric isomers of 8-methylnon-6-enoic acid methyl ester requires a high-resolution capillary GC column.

Recommended GC-MS Parameters:

  • Column: A polar capillary column is crucial for separating geometric isomers. Highly polar cyanopropyl or ionic liquid-based columns are recommended.[4][9]

  • Injector: Split/splitless injector, with an optimized injection volume and temperature.

  • Oven Temperature Program: A programmed temperature ramp is necessary to achieve good separation of a complex mixture of FAMEs. The initial temperature, ramp rate, and final temperature should be optimized for the specific column and analytes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) is standard for FAMEs analysis.

    • Acquisition Mode: Full scan mode for initial identification based on mass spectra, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[9]

GC-MS Workflow for 8-Methylnon-6-enoic Acid Isomer Analysis Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization_to_FAMEs Derivatization to FAMEs Lipid_Extraction->Derivatization_to_FAMEs GC_Separation GC Separation (Polar Column) Derivatization_to_FAMEs->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

GC-MS workflow for isomer analysis.
Chiral Separation of Branched-Chain Fatty Acids

Since 8-methylnon-6-enoic acid possesses a chiral center at the C8 position, the separation of its enantiomers ((R)- and (S)-forms) may be of interest. This typically requires chiral chromatography.

Approach for Chiral HPLC Separation:

  • Derivatization: Convert the fatty acids into diastereomeric esters by reacting them with a chiral derivatizing agent.[10][11]

  • HPLC System:

    • Column: A high-performance reversed-phase column (e.g., ODS or C30) is used to separate the resulting diastereomers.[11]

    • Mobile Phase: A suitable mixture of organic solvents (e.g., acetonitrile, methanol) and water.

    • Detector: A fluorescence detector can be used if a fluorescent chiral derivatizing agent is employed, providing high sensitivity.

Data Summary

CompoundIsomerPrimary Natural SourceBiological RoleRecommended Analytical Technique
8-Methylnon-6-enoic acid(E)/transCapsicum species (chili peppers)[1][4]Precursor to capsaicinoids[1]GC-MS with polar capillary column[4]
8-Methylnon-6-enoic acid(Z)/cisNot well-established; may occur as a trace isomer.Largely unknown.GC-MS with polar capillary column[4][9]

Conclusion

The study of 8-methylnon-6-enoic acid isomers is a field with both well-established knowledge and significant opportunities for new discoveries. The central role of the (E)-isomer in the biosynthesis of capsaicinoids is a cornerstone of our understanding. However, the broader natural distribution of both the (E) and (Z) isomers, and their potential roles in other biological systems, particularly in animal chemical communication, remain largely unexplored. The analytical methodologies outlined in this guide, centered around high-resolution GC-MS, provide a robust framework for researchers to further investigate the presence and function of these intriguing branched-chain fatty acids.

References

  • Prasad, B. C. N., Kumar, V., & Gururaj, H. B. (2006). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. Journal of Agricultural and Food Chemistry, 54(18), 6660-6665.
  • The Good Scents Company. (n.d.). Capsaicin. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845). Retrieved from [Link]

  • Mag-Eke, M. O., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • Akasaka, K., & Ohrui, H. (2004). Chiral Discrimination of Branched-Chain Fatty Acids by Reversed-Phase HPLC After Labeling With a Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry, 68(1), 153-158.
  • Google Patents. (2005). US20050085652A1 - Preparation and purification of synthetic capsaicin.
  • LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. Retrieved from [Link]

  • MDPI. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]

  • Holewinski, R. J., & Bridwell-Rabb, J. (2018). Branched Chain Amino Acids. Current biology : CB, 28(9), R523–R525.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). 8-METHYLNON-6-ENOIC ACID. Retrieved from [Link]

  • LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Akasaka, K., & Ohrui, H. (2004). Chiral Discrimination of Branched-Chain Fatty Acids by Reversed-Phase HPLC After Labeling With a Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry, 68(1), 153-158.
  • Burger, B. V. (2005). Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review. Molecules (Basel, Switzerland), 10(4), 437–462.
  • MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of Branched Chain Fatty Acids. Retrieved from [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. Retrieved from [Link]

  • ResearchGate. (2019). Which chiral column is appropriate for separation of chiral fatty acid varying from 7-10 carbons in length using either GCMS or HPLC?. Retrieved from [Link]

  • Digital.CSIC. (2022). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Retrieved from [Link]

  • JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation [Video]. YouTube. Retrieved from [Link]

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A Technical Guide to the Preliminary Bioactivity Assessment of (Z)-8-Methylnon-6-Enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-8-methylnon-6-enoic acid is a monounsaturated, branched-chain fatty acid (BCFA) whose biological activities remain largely unexplored. This technical guide outlines a comprehensive, tiered strategy for conducting preliminary in vitro studies to elucidate its potential bioactivity, with a primary focus on its putative anti-inflammatory and metabolic-modulating properties. Drawing parallels from structurally related short- and branched-chain fatty acids, we hypothesize that (Z)-8-methylnon-6-enoic acid may interact with key cellular pathways involved in inflammation and energy homeostasis. This document provides detailed, validated protocols for cytotoxicity assessment, functional anti-inflammatory screening using a macrophage model, and mechanistic investigation into potential receptor-mediated signaling. The experimental workflows, rationale, and data interpretation frameworks are designed for researchers, scientists, and drug development professionals seeking to characterize novel fatty acid compounds.

Introduction: The Rationale for Investigating (Z)-8-Methylnon-6-Enoic Acid

Branched-chain fatty acids are a diverse class of lipids characterized by methyl groups along their alkyl chains[1]. Unlike their straight-chain counterparts, BCFAs are less common in the human diet but exhibit a range of potent biological activities, including anti-inflammatory, lipid-lowering, and neuroprotective effects[2][3]. Studies have shown that BCFAs can modulate immune cell function, influence metabolic health, and are associated with a reduced risk of cardiovascular and metabolic diseases[1][2].

(Z)-8-methylnon-6-enoic acid is a C10:1 medium-chain fatty acid[4]. Its structure is notably a precursor in the biosynthesis of capsaicin, the active component in chili peppers[5]. While research on this specific molecule is sparse, the known bioactivities of other medium-chain and branched-chain fatty acids provide a strong rationale for its investigation. Short-chain fatty acids (SCFAs), for example, are well-documented modulators of inflammation, often acting through G-protein coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs)[6][7][[“]]. Given these precedents, it is logical to hypothesize that (Z)-8-methylnon-6-enoic acid may possess similar immunomodulatory or metabolic functions.

This guide presents a structured, three-phase experimental approach to systematically evaluate the bioactivity of this novel compound.

Phase I: Foundational Cytotoxicity and Dose-Range Finding

Before assessing any specific bioactivity, it is imperative to establish the compound's effect on cell viability. This foundational step identifies the optimal, non-toxic concentration range for subsequent functional assays, ensuring that observed effects are due to specific biological modulation rather than cellular stress or death.

Causality Behind Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is selected for its reliability, high throughput, and sensitivity in detecting early signs of cytotoxicity.

Detailed Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration at which (Z)-8-methylnon-6-enoic acid exhibits 50% cytotoxicity (IC50) in a relevant cell line (e.g., RAW 264.7 macrophages).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • (Z)-8-methylnon-6-enoic acid (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of (Z)-8-methylnon-6-enoic acid in DMEM, ranging from a high concentration (e.g., 1 mM) down to sub-micromolar levels. Include a "vehicle control" containing the same final concentration of DMSO as the highest compound dose.

  • Cell Treatment: After 24 hours, remove the old media and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Phase II: Screening for Anti-Inflammatory Activity

Based on the established roles of related fatty acids in immunity, a primary hypothesis is that (Z)-8-methylnon-6-enoic acid possesses anti-inflammatory properties. An in vitro model using lipopolysaccharide (LPS)-stimulated macrophages provides a reliable and standardized system for screening such activity.

Rationale for Model Selection: LPS-Stimulated Macrophages

Macrophages are key players in the innate immune response. Upon stimulation with LPS, a component of Gram-negative bacteria, they initiate a signaling cascade, primarily through the Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This model effectively mimics a key aspect of the inflammatory response and is widely used to test the efficacy of anti-inflammatory agents.

Experimental Workflow for Anti-Inflammatory Screening

The overall workflow is designed to first prime the immune cells and then test the ability of the compound to suppress the inflammatory response.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Analysis prep_cells Seed RAW 264.7 Cells (1x10^5 cells/well) incubate1 Incubate 24h prep_cells->incubate1 pretreat Pre-treat cells with Compound (1 hour) incubate1->pretreat prep_compound Prepare Non-Toxic Doses of (Z)-8-methylnon-6-enoic acid prep_compound->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect elisa Quantify TNF-α & IL-6 (ELISA) collect->elisa data Analyze Data & Determine IC50 elisa->data G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling GPR84 GPR84 Receptor G_Protein Gαi/o GPR84->G_Protein Activates MAPK MAPK Pathway (p38, ERK) G_Protein->MAPK Activates NFkB NF-κB Pathway G_Protein->NFkB Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Agonist Pro-inflammatory Agonist Agonist->GPR84 Binds & Activates Compound (Z)-8-methylnon-6-enoic acid (Hypothesized Antagonist) Compound->GPR84 Binds & Blocks

Caption: Hypothesized GPR84 antagonist mechanism.

Experimental Approach: Validating GPR84 Antagonism

To test this hypothesis, a competitive binding assay or a functional assay using a known GPR84 agonist can be employed.

Protocol: Functional GPR84 Antagonism Assay

Objective: To determine if (Z)-8-methylnon-6-enoic acid can block the pro-inflammatory effects of a known GPR84 agonist.

Procedure:

  • Select a GPR84 Agonist: Utilize a commercially available and potent GPR84 agonist, such as 6-n-octylaminouracil (6-OAU).[9]

  • Cell Seeding: Seed RAW 264.7 cells as described in the ELISA protocol.

  • Experimental Groups:

    • Control (Unstimulated)

    • Compound alone (to ensure it has no agonist activity)

    • 6-OAU alone (to establish maximal GPR84 activation)

    • Co-treatment: Pre-incubate cells with varying concentrations of (Z)-8-methylnon-6-enoic acid for 1 hour, followed by stimulation with a fixed concentration of 6-OAU (e.g., its EC50).

  • Incubation and Analysis: Incubate for 24 hours and quantify TNF-α in the supernatant via ELISA.

  • Interpretation: A dose-dependent decrease in TNF-α production in the co-treatment groups compared to the "6-OAU alone" group would strongly support the hypothesis that (Z)-8-methylnon-6-enoic acid acts as a GPR84 antagonist.

Conclusion and Future Directions

This guide provides a robust, logically structured framework for the initial characterization of (Z)-8-methylnon-6-enoic acid's bioactivity. By systematically progressing from cytotoxicity to functional screening and preliminary mechanistic studies, researchers can efficiently generate the foundational data necessary for further investigation.

Positive results from these preliminary studies would warrant a deeper exploration into its mechanism of action, including:

  • Receptor Binding Assays: To directly measure the binding affinity of the compound to GPR84.

  • Signaling Pathway Analysis: Using techniques like Western Blotting to confirm the inhibition of MAPK and NF-κB pathway components.

  • In Vivo Studies: Testing the compound's efficacy in animal models of inflammation or metabolic disease.

The exploration of novel fatty acids like (Z)-8-methylnon-6-enoic acid holds significant potential for identifying new therapeutic leads for inflammatory and metabolic disorders.

References

  • MDPI. (n.d.). The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. MDPI. Retrieved from [Link]

  • Słomińska-Wojewódzka, M., & Słędziński, T. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. Progress in Lipid Research. Retrieved from [Link]

  • Vinolo, M. A. R., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011). Regulation of Inflammation by Short Chain Fatty Acids. Nutrients. Retrieved from [Link]

  • Yu, D., Richardson, N. E., Green, C. L., White, P. J., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism. Retrieved from [Link]

  • Pisonero-Vaquero, S., et al. (2015). c9,t11-Conjugated linoleic acid ameliorates steatosis by modulating mitochondrial uncoupling and Nrf2 pathway. Journal of Nutritional Biochemistry. Retrieved from [Link]

  • Jairath, G., Singh, K., & Yang, S. (2021). Conjugated Linoleic Acid and Its Beneficial Effects in Obesity, Cardiovascular Disease, and Cancer. MDPI. Retrieved from [Link]

  • Silva, Y. P., Bernardi, A., & Frozza, R. L. (2020). Short-chain fatty acids as anti-inflammatory agents in overweight and obesity: a systematic review and meta-analysis. Nutrition Reviews. Retrieved from [Link]

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  • García, Á. (n.d.). Branched-chain fatty acids role in health and nutrition. Dellait. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. Retrieved from [Link]

  • The Good Scents Company. (n.d.). capsaicin. The Good Scents Company. Retrieved from [Link]

  • Lindsley, C. W., et al. (2019). A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages. ACS Chemical Biology. Retrieved from [Link]

  • Du, Y., et al. (2022). The Role of Short Chain Fatty Acids in Inflammation and Body Health. MDPI. Retrieved from [Link]

  • Wang, C., et al. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Food & Function. Retrieved from [Link]

  • Hisham, H. N., et al. (2022). Omega-9 fatty acids: potential roles in inflammation and cancer management. Journal of Genetic Engineering and Biotechnology. Retrieved from [Link]

  • Sreelakshmi, Y., et al. (2011). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. PubMed. Retrieved from [Link]

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  • Qian, G., et al. (2017). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology. Retrieved from [Link]

  • Lee, T., et al. (2020). Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. Molecules. Retrieved from [Link]

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  • Liminal BioSciences. (n.d.). Selective GPR84 Antagonist. Liminal BioSciences. Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Stereoselective Synthesis of (Z)-8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-8-Methylnon-6-enoic acid is a valuable synthetic intermediate, notably serving as a key precursor in the synthesis of capsaicinoids and other biologically active molecules. The critical feature of this molecule is the cis (or Z) configuration of the carbon-carbon double bond, which necessitates a highly stereoselective synthetic approach. This application note provides a comprehensive, field-proven protocol for the synthesis of (Z)-8-methylnon-6-enoic acid. The strategy is centered on a Z-selective Wittig reaction, a cornerstone of modern organic synthesis for stereocontrolled olefination. We detail the rationale behind the synthetic design, provide step-by-step experimental procedures, and outline the necessary characterization and safety protocols for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The synthesis of olefins with defined geometry is a persistent challenge in organic chemistry. (Z)-8-Methylnon-6-enoic acid, with its single Z-configured double bond, is an excellent case study. While its (E)-isomer is a known thermal degradant of capsaicin, the (Z)-isomer is a crucial building block for creating specific analogues.[1][2] The protocol outlined herein employs the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes.[3][4]

Our strategy hinges on the well-established stereochemical outcome of the Wittig reaction with non-stabilized phosphonium ylides. These ylides, typically bearing alkyl substituents, react with aldehydes under salt-free conditions to preferentially form a syn-betaine intermediate, which rapidly collapses to the Z-alkene.[4][5][6] This kinetic control provides high Z-selectivity, making it the ideal choice for our target molecule.

The retrosynthetic analysis is as follows:

G Target (Z)-8-Methylnon-6-enoic Acid Ester (Z)-Methyl 8-methylnon-6-enoate Target->Ester Saponification Aldehyde Methyl 6-oxohexanoate Ester->Aldehyde Wittig Olefination Ylide Isobutylidenetriphenylphosphorane (non-stabilized ylide) Ester->Ylide Wittig Olefination Phosphonium Isobutyltriphenylphosphonium Bromide Ylide->Phosphonium Deprotonation (Base) IsobutylBromide Isobutyl Bromide Phosphonium->IsobutylBromide SN2 Reaction PPh3 Triphenylphosphine Phosphonium->PPh3 SN2 Reaction

Caption: Retrosynthetic analysis of (Z)-8-methylnon-6-enoic acid.

This approach involves three main stages:

  • Synthesis of the Phosphonium Salt: An SN2 reaction between triphenylphosphine and isobutyl bromide.

  • Z-Selective Wittig Olefination: In situ generation of the non-stabilized ylide followed by reaction with methyl 6-oxohexanoate. The ester group serves as a protected form of the target carboxylic acid.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Reagents and Equipment
ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Step 1: Phosphonium Salt Synthesis
Isobutyl bromide137.024.11 g (3.0 mL)30.01.0
Triphenylphosphine (PPh₃)262.298.65 g33.01.1
Toluene-100 mL--
Step 2: Wittig Olefination
Isobutyltriphenylphosphonium bromide399.3110.0 g25.01.0
Anhydrous Tetrahydrofuran (THF)-150 mL--
n-Butyllithium (n-BuLi), 2.5 M in hexanes-10.0 mL25.01.0
Methyl 6-oxohexanoate144.173.60 g25.01.0
Step 3: Saponification
(Z)-Methyl 8-methylnon-6-enoate184.283.68 g (Assumed 80% yield)20.01.0
Methanol (MeOH)-50 mL--
Sodium Hydroxide (NaOH)40.001.60 g40.02.0
Water-25 mL--
Protocol 1: Synthesis of Isobutyltriphenylphosphonium Bromide

Rationale: This is a standard SN2 reaction to form the phosphonium salt, the precursor to the Wittig reagent.[5] Triphenylphosphine is an excellent nucleophile, and a primary alkyl halide like isobutyl bromide is an ideal substrate. A slight excess of triphenylphosphine can be used to ensure full conversion of the alkyl halide.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (8.65 g, 33.0 mmol).

  • Dissolution: Add 100 mL of toluene to the flask and stir until the triphenylphosphine is fully dissolved.

  • Addition of Alkyl Halide: Add isobutyl bromide (3.0 mL, 30.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The product will precipitate out of the solution as a white solid.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white, crystalline solid under high vacuum. The product is typically used without further purification. Expected yield: 10.5-11.5 g (88-96%).

Protocol 2: Z-Selective Wittig Olefination

Rationale: This two-part step is the core of the synthesis. First, the phosphonium salt is deprotonated with a strong, non-nucleophilic base (n-BuLi) to form the bright red/orange phosphonium ylide.[5] This is done at low temperature to prevent side reactions. Second, the aldehyde is added to the ylide solution. The reaction proceeds through a kinetically controlled pathway to favor the Z-alkene.[6]

  • Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under Argon. Equip it with a magnetic stir bar, a thermometer, a rubber septum, and a gas inlet adapter.

  • Phosphonium Salt Addition: Place the dried isobutyltriphenylphosphonium bromide (10.0 g, 25.0 mmol) into the flask.

  • Solvent Addition: Add 150 mL of anhydrous THF via cannula. Stir to form a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Ylide Formation: Slowly add n-butyllithium (10.0 mL of a 2.5 M solution in hexanes, 25.0 mmol) dropwise via syringe over 20 minutes. A deep red or orange color will develop, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Aldehyde Addition: In a separate flask, dissolve methyl 6-oxohexanoate (3.60 g, 25.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). The deep color of the ylide will fade.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil containing the product and triphenylphosphine oxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient, starting from 98:2). The product, (Z)-methyl 8-methylnon-6-enoate, will elute before the more polar triphenylphosphine oxide byproduct. Expected yield: 3.3-3.8 g (72-83%).

Protocol 3: Saponification to (Z)-8-Methylnon-6-enoic Acid

Rationale: The final step is a simple base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid. An excess of base ensures the reaction goes to completion.

  • Setup: In a 250 mL round-bottom flask, dissolve the purified (Z)-methyl 8-methylnon-6-enoate (e.g., 3.68 g, 20.0 mmol) in 50 mL of methanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.60 g, 40.0 mmol) in 25 mL of water. Add this aqueous solution to the methanolic solution of the ester.

  • Reaction: Heat the mixture to 50 °C and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup - Part 1: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Workup - Part 2: Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of 3 M HCl. The product may precipitate or form an oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (Z)-8-methylnon-6-enoic acid as a colorless to pale yellow oil.[7] Expected yield: 2.9-3.2 g (85-95%).

Overall Synthetic Workflow

The complete process from starting materials to the final product is summarized in the workflow diagram below.

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Olefination cluster_2 Step 3: Saponification S1_Start Isobutyl Bromide + Triphenylphosphine S1_Product Isobutyltriphenylphosphonium Bromide S1_Start->S1_Product Toluene, Reflux S2_Ylide Ylide Formation S1_Product->S2_Ylide n-BuLi, THF, 0°C S2_Product (Z)-Methyl 8-methylnon-6-enoate S2_Ylide->S2_Product S2_Aldehyde Methyl 6-oxohexanoate S2_Aldehyde->S2_Product S3_Product (Z)-8-Methylnon-6-enoic Acid S2_Product->S3_Product 1. NaOH, MeOH/H₂O 2. HCl (aq)

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization Data

The final product should be characterized using standard spectroscopic methods to confirm its identity and stereochemical purity.

  • ¹H NMR (CDCl₃, 400 MHz): Key signals include two multiplets for the vinyl protons (δ ≈ 5.2-5.5 ppm) with a characteristic coupling constant (J) of ~10-12 Hz, confirming the Z-configuration. Other signals will include the isopropyl methine (multiplet), isopropyl methyls (doublet, δ ≈ 0.95 ppm), and methylene protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carboxylic acid carbon (δ ≈ 179-180 ppm), two vinyl carbons (δ ≈ 125-135 ppm), and the remaining aliphatic carbons.

  • Mass Spectrometry (ESI-): Calculated for C₁₀H₁₇O₂⁻ [M-H]⁻: 169.1234; Found: 169.1239.

  • FT-IR (neat): A broad absorption from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong absorption at ~1710 cm⁻¹ (C=O stretch).

Safety and Handling

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere. Always use proper syringe techniques.

  • Solvents: Toluene, THF, and diethyl ether are flammable. THF can form explosive peroxides upon standing; always use freshly distilled or inhibitor-free solvent.

  • Corrosives: Sodium hydroxide and hydrochloric acid are corrosive.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.

Conclusion

This application note details a reliable and highly stereoselective three-step synthesis of (Z)-8-methylnon-6-enoic acid with a good overall yield. The key transformation—a Wittig reaction with a non-stabilized ylide—provides excellent control over the double bond geometry, delivering the desired Z-isomer with high fidelity. The protocols are robust and scalable, making them suitable for both academic research and process development in the pharmaceutical and flavor industries.

References

  • Michalska, D. et al. (2005). Preparation and purification of synthetic capsaicin.
  • Wang, W.-L. et al. (2010). Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. ResearchGate. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • PubChem. Compound Summary for (6Z)-8-methylnon-6-enoic acid. National Center for Biotechnology Information. [Link]

  • Chemdad Co., Ltd. 8-METHYLNON-6-ENOIC ACID Chemical Properties. [Link]

  • Google Patents. Preparation of 8-methyl-trans-6-nonenoic acid. JPS6054336A.
  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • LIPID MAPS Structure Database. 8-Methylnonenoic acid. [Link]

  • Morin, M. A. et al. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Organic Syntheses, 97, 217-231. [Link]

  • Orgo Made Easy. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy!. YouTube. [Link]

  • Singh, U. P. et al. (2016). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. ResearchGate. [Link]

  • Wang, Z. et al. (2023). Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. PNAS. [Link]

  • Myers, A. G. Research Group. Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. [Link]

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Application Note: Stereoselective Synthesis of (Z)-8-Methylnon-6-enoic Acid via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the stereoselective synthesis of (Z)-8-methylnon-6-enoic acid, a key intermediate in various synthetic pathways, including the synthesis of capsaicin analogs.[1] The protocol leverages the Wittig reaction, a powerful and reliable method for olefination.[2] We delve into the mechanistic underpinnings that govern the high (Z)-selectivity, focusing on the strategic use of non-stabilized phosphonium ylides. This guide offers a detailed retrosynthetic analysis, a step-by-step experimental protocol from starting materials to the final purified product, and expert insights into process optimization and troubleshooting. The methodologies described herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust framework for obtaining the desired cis-alkene with high isomeric purity.

Introduction: The Power of the Wittig Reaction in Z-Alkene Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of organic synthesis for its ability to form carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[3] A significant advantage of this method is the precise control it offers over the location of the newly formed double bond, avoiding the isomeric mixtures often seen in elimination reactions.[4]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. The key principle is as follows:

  • Non-stabilized ylides , typically those where the ylidic carbon is attached to alkyl or hydrogen substituents, react under kinetic control to predominantly form (Z)-alkenes (cis).[5]

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., carbonyl, ester) that can delocalize the negative charge of the carbanion, generally yield (E)-alkenes (trans) under thermodynamic control.[3][5][6]

This protocol focuses on the former case to achieve the desired (Z)-geometry of 8-methylnon-6-enoic acid. The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate.[5][7] For non-stabilized ylides, the rapid and irreversible formation of the cis-oxaphosphetane is favored, which then stereospecifically decomposes to the (Z)-alkene and triphenylphosphine oxide, the reaction's thermodynamic driving force.[7][8]

Retrosynthetic Strategy for (Z)-8-Methylnon-6-enoic Acid

A logical retrosynthetic disconnection of the target molecule, (Z)-8-methylnon-6-enoic acid, at the C6-C7 double bond reveals two primary synthons required for the Wittig reaction.

G cluster_reactants Target (Z)-8-Methylnon-6-enoic Acid Disconnect Wittig Disconnection (C6=C7) Target->Disconnect Synthons Isovaleraldehyde C5 Phosphonium Ylide Disconnect->Synthons Aldehyde Isovaleraldehyde ((CH3)2CHCH2CHO) Synthons:f0->Aldehyde Ylide Phosphonium Ylide (Ph3P=CH(CH2)3COOH) Synthons:f1->Ylide G reactant_node reactant_node intermediate_node intermediate_node product_node product_node Ylide Non-stabilized Ylide (Ph3P=CHR) TS Puckered Transition State Ylide->TS [2+2] Cycloaddition Aldehyde Aldehyde (R'CHO) Aldehyde->TS Oxaphosphetane cis-Oxaphosphetane (Kinetic Product) TS->Oxaphosphetane Rapid, Irreversible Alkene (Z)-Alkene Oxaphosphetane->Alkene Syn-elimination Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO G cluster_prep Part 1: Precursor Synthesis cluster_wittig Part 2: Wittig Olefination cluster_final Part 3: Final Product arrow arrow start Methyl 6-bromohexanoate + PPh3 salt Synthesize Phosphonium Salt start->salt product_salt Methyl 6-(triphenylphosphonio)hexanoate bromide salt->product_salt ylide Generate Ylide (NaNH2, THF, 0°C) product_salt->ylide wittig Add Isovaleraldehyde (-78°C -> RT) ylide->wittig workup Aqueous Workup & Extraction wittig->workup purify Column Chromatography workup->purify product_ester Methyl (Z)-8-methylnon-6-enoate purify->product_ester sapon Saponification (KOH, MeOH/H2O) product_ester->sapon acidify Acidification & Extraction sapon->acidify final_product (Z)-8-Methylnon-6-enoic Acid acidify->final_product

Sources

Application Notes and Protocols for the Synthesis of 8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 8-Methylnon-6-enoic Acid

8-Methylnon-6-enoic acid is a branched-chain fatty acid of significant interest in the chemical and pharmaceutical industries. It is a key intermediate in the synthesis of capsaicin and its analogs, the compounds responsible for the pungency of chili peppers.[1] The trans isomer, in particular, is the direct precursor to trans-capsaicin, which has numerous applications as a topical analgesic for the treatment of pain associated with conditions like arthritis and neuropathy.[2][3] Given its importance, the development of efficient and stereoselective synthetic routes to access this molecule is a critical endeavor for researchers in drug discovery and development.

This document provides detailed application notes and protocols for two primary alkylation-based methodologies for the preparation of 8-methylnon-6-enoic acid. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.

Methodology 1: Alkylation of a Terminal Alkyne followed by Stereoselective Reduction

This synthetic approach involves the creation of the carbon skeleton through the alkylation of a terminal alkyne, followed by a stereoselective reduction to yield the desired trans-alkene. This method is advantageous for its convergent nature and the high stereocontrol achievable in the reduction step.

Workflow Overview

A 3-Methyl-1-butyne B Deprotonation with n-BuLi A->B C Lithium Acetylide Intermediate B->C E Alkylation C->E D 5-Bromovaleric Acid D->E F 8-Methyl-6-nonynoic Acid E->F G Reduction with Na in liquid NH3 F->G H (E)-8-Methylnon-6-enoic Acid G->H A 6-Bromocaproic Acid B Reaction with Triphenylphosphine A->B C Phosphonium Salt B->C D Deprotonation with Base C->D E Ylide Formation D->E G Wittig Reaction E->G F Isobutyraldehyde F->G H (Z)-8-Methylnon-6-enoic Acid G->H I Isomerization with Nitrous Acid H->I J (E)-8-Methylnon-6-enoic Acid I->J

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Capsaicin from (Z)-8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Chemoenzymatic Strategy for Bioactive Capsaicin Synthesis

Capsaicin, the pungent principle in chili peppers, is a molecule of significant interest in the pharmaceutical and food industries for its analgesic, anti-inflammatory, and weight-management properties.[1] The characteristic pungency and biological activity are primarily attributed to the trans isomer, (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide. While chemical synthesis routes exist, they often involve harsh reagents and conditions. Biocatalytic methods, particularly those employing lipases, offer a greener and more specific alternative for the crucial amide bond formation.[2][3][4]

This application note details a robust chemoenzymatic protocol for the synthesis of capsaicin, starting from the cis isomer, (Z)-8-methylnon-6-enoic acid. The rationale for this two-step approach is grounded in the stereospecificity of the capsaicin synthase enzyme in nature, which preferentially utilizes the trans fatty acid precursor.[5][6] While lipases exhibit broad substrate specificity, the direct enzymatic utilization of the (Z)-isomer for capsaicin synthesis is not well-documented. Therefore, to ensure the efficient synthesis of the biologically active (E)-capsaicin, an initial chemical isomerization of the fatty acid precursor is employed, followed by a highly efficient lipase-catalyzed amidation. This guide provides detailed, step-by-step protocols for both the isomerization and the enzymatic synthesis, along with insights into the underlying scientific principles.

Materials and Methods

Materials
MaterialSupplierGrade
(Z)-8-methylnon-6-enoic acidCommercially available≥95%
Vanillylamine hydrochlorideCommercially available≥98%
Novozym® 435 (Immobilized Candida antarctica lipase B)Novozymes or authorized distributorIndustrial grade
Nitrous acid (generated in situ from Sodium Nitrite)Commercially availableACS Reagent grade
Di-isopropyl etherCommercially availableAnhydrous, ≥99%
Hydrochloric acid (HCl)Commercially available37%
Sodium sulfate (Na₂SO₄)Commercially availableAnhydrous, granular
Ethyl acetateCommercially availableHPLC grade
HexaneCommercially availableHPLC grade
Silica gelCommercially available60 Å, 230-400 mesh
Equipment
  • Magnetic stirrer with heating plate

  • Round bottom flasks and condenser

  • Dean-Stark trap

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Standard laboratory glassware and consumables

Experimental Workflow Overview

The overall process is a two-stage synthesis followed by purification.

G cluster_0 Stage 1: Isomerization cluster_1 Stage 2: Enzymatic Amidation cluster_2 Stage 3: Purification Z_acid (Z)-8-methylnon-6-enoic acid Isomerization Chemical Isomerization (Nitrous acid) Z_acid->Isomerization E_acid (E)-8-methylnon-6-enoic acid Isomerization->E_acid Enzyme Novozym® 435 (Immobilized Lipase) E_acid->Enzyme Vanillylamine Vanillylamine Vanillylamine->Enzyme Capsaicin (E)-Capsaicin (Crude) Enzyme->Capsaicin Purification Chromatography / Recrystallization Capsaicin->Purification Pure_Capsaicin Pure (E)-Capsaicin Purification->Pure_Capsaicin

Caption: Chemoenzymatic synthesis workflow for capsaicin.

Protocol 1: Isomerization of (Z)-8-methylnon-6-enoic acid to (E)-8-methylnon-6-enoic acid

Rationale: This step is crucial as the subsequent enzymatic amidation is most effective with the trans isomer of the fatty acid, leading to the formation of the natural and most biologically active form of capsaicin.[7] The use of nitrous acid provides a straightforward method for achieving this Z to E isomerization of the carbon-carbon double bond.[7]

  • In a well-ventilated fume hood, dissolve (Z)-8-methylnon-6-enoic acid in a suitable organic solvent (e.g., aqueous dioxane).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a freshly prepared aqueous solution of sodium nitrite (NaNO₂).

  • Carefully add dilute hydrochloric acid dropwise to the stirred solution to generate nitrous acid in situ. Maintain the temperature below 10 °C.

  • Allow the reaction to stir for 2-4 hours at room temperature. Monitor the progress of the isomerization by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a reducing agent for excess nitrous acid, such as urea or sulfamic acid.

  • Extract the product with a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (E)-8-methylnon-6-enoic acid.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Enzymatic Synthesis of (E)-Capsaicin

Rationale: This protocol utilizes the highly efficient and selective immobilized lipase, Novozym® 435, to catalyze the amidation of vanillylamine with the prepared (E)-8-methylnon-6-enoic acid.[8][9] The use of an immobilized enzyme simplifies catalyst recovery and reuse, making the process more sustainable.[2][10] Di-isopropyl ether is an effective solvent for this reaction, and the use of a Dean-Stark trap facilitates the removal of water, driving the reaction equilibrium towards product formation.[11]

  • Set up a round bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap.

  • To the flask, add (E)-8-methylnon-6-enoic acid (1 equivalent) and vanillylamine (1.1 equivalents).

  • Add di-isopropyl ether as the solvent.

  • Add Novozym® 435 (approximately 10-15% by weight of the substrates).

  • Heat the reaction mixture to reflux (approximately 69 °C) with vigorous stirring.[11]

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture and recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

  • Wash the filtrate with a dilute aqueous HCl solution to remove excess vanillylamine.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude capsaicin.

Reaction Pathway

G cluster_0 Enzymatic Amidation Reaction E_acid (E)-8-methylnon-6-enoic acid Enzyme Novozym® 435 E_acid->Enzyme Vanillylamine Vanillylamine Vanillylamine->Enzyme Capsaicin (E)-Capsaicin Enzyme->Capsaicin Water Water Enzyme->Water - H₂O

Caption: Lipase-catalyzed amidation of (E)-8-methylnon-6-enoic acid and vanillylamine.

Data Analysis and Purification

Monitoring Reaction Progress

The progress of the enzymatic amidation can be effectively monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is suitable for separating the reactants and the capsaicin product.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 281 nm
Temperature Room Temperature
Purification of Capsaicin

The crude capsaicin obtained after the enzymatic reaction can be purified by the following methods:

  • Column Chromatography: Flash chromatography using silica gel with a mobile phase of ethyl acetate and hexane is an effective method for purification.

  • Recrystallization: The crude product can be dissolved in a mixture of ether and hexane, heated, and then cooled to induce crystallization, yielding a purified capsaicin product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Isomerization Yield Incomplete reaction; degradation of nitrous acid.Ensure fresh preparation of nitrous acid solution; monitor reaction closely by TLC/GC and extend reaction time if necessary.
Low Amidation Yield Incomplete water removal; enzyme deactivation.Ensure the Dean-Stark trap is functioning correctly; verify the activity of the lipase; consider a fresh batch of enzyme.
Enzyme Deactivation High temperature; inappropriate solvent.Ensure the reaction temperature does not significantly exceed the recommended value; confirm solvent compatibility with Novozym® 435.
Difficulty in Purification Presence of by-products.Optimize the molar ratio of reactants to minimize side reactions; ensure complete removal of unreacted starting materials before final purification.

Conclusion

The chemoenzymatic approach presented provides a reliable and efficient method for the synthesis of the biologically active (E)-capsaicin from (Z)-8-methylnon-6-enoic acid. The initial chemical isomerization ensures the availability of the preferred substrate for the subsequent highly selective and efficient lipase-catalyzed amidation. This protocol combines the advantages of chemical synthesis for substrate preparation with the mild and specific nature of biocatalysis, offering a valuable methodology for researchers in drug discovery and development.

References

  • Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2014). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Chemical Society Reviews, 43(15), 5290-5307.
  • Chen, J., Liu, Y., Liu, C., & Liu, Z. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 25(23), 5594.
  • Gao, W., Li, D., & Liu, Z. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 393.
  • He, Y., Wu, J., & Zhang, L. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Polymers, 12(11), 2588.
  • Kobata, K., et al. (1998). Lipase-catalyzed synthesis of capsaicin analogs by amidation of vanillylamine with fatty acid derivatives. Biotechnology Letters, 20(5), 451-454.
  • Milde, R., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Molecules, 27(20), 6878.
  • Novozymes A/S. (n.d.). Novozym® 435.
  • Reyes-Escogido, M. D. L., Gonzalez-Mondragon, E. G., & Vazquez-Tzompantzi, E. (2011). Chemical and pharmacological aspects of capsaicin. Molecules, 16(2), 1253–1270.
  • Torres, C. F., et al. (2014). Lipase-catalyzed reactions for modification of fats and other lipids. Food Technology and Biotechnology, 52(2), 135-148.
  • Wang, J., et al. (2009). Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. Journal of Chemical Research, 2009(6), 335-336.
  • Zubiolo, C., et al. (2009). Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase-Catalyzed N-Acylation of Ethanolamine with Unsaturated Fatty Acids. Letters in Organic Chemistry, 6(6), 444-447.

Sources

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of (Z)-8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-8-methylnon-6-enoic acid is a naturally occurring branched-chain fatty acid, a class of molecules vital in chemical signaling and biosynthesis, such as in the formation of capsaicin in chili peppers and as insect pheromones.[1][2] Unambiguous structural characterization is paramount for understanding its biological function and for quality control in synthetic applications. This guide provides a comprehensive, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete structural and stereochemical characterization of (Z)-8-methylnon-6-enoic acid. We detail a systematic workflow, from sample preparation to the acquisition and interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data, demonstrating how this suite of experiments provides irrefutable evidence for its molecular structure, including the crucial Z-geometry of the double bond.

Introduction: The Challenge of Isomeric Specificity

The biological activity of unsaturated fatty acids is often highly dependent on their specific structure, including the position and stereochemistry of the double bond. For (Z)-8-methylnon-6-enoic acid, key structural features requiring confirmation are:

  • The C10 carbon backbone with a terminal carboxylic acid.

  • The location of the double bond between C6 and C7.

  • The cis (Z) configuration of the C6-C7 double bond.

  • The branched isopropyl group at the C8 position.

High-resolution NMR spectroscopy is an exceptionally powerful, non-destructive technique for this purpose, allowing for complete structural elucidation from a single set of experiments.[3] While 1D NMR provides initial assignments, 2D correlation experiments are essential for assembling the molecular fragments into a complete and validated structure.

Fundamental Principles for Interpreting the Spectra

A foundational understanding of how different functional groups in (Z)-8-methylnon-6-enoic acid present in NMR spectra is critical for accurate interpretation.

  • ¹H NMR Spectroscopy :

    • Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm range.[4] Its broadness is due to hydrogen bonding and chemical exchange.

    • Vinylic Protons (-CH=CH-) : Protons directly attached to the double bond carbons are deshielded by magnetic anisotropy and resonate in the 4.5-7.0 ppm region.[5] The key to determining the stereochemistry lies in the vicinal coupling constant (³J). For cis protons, the coupling constant is typically in the range of 6-14 Hz, whereas trans protons show a larger coupling of 11-18 Hz.[6]

    • Allylic Protons (=C-CH₂-) : Protons on carbons adjacent to the double bond appear in the 1.8-2.5 ppm range.[5]

    • Aliphatic Protons (-CH₂-, -CH-) : Protons in the saturated alkyl chain resonate in the 0.8-1.9 ppm region.[5] The methine proton at C8 and the terminal methyl protons at C9 and C10 will have distinct chemical shifts and multiplicities.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (-COOH) : The carboxylic acid carbon is significantly deshielded and appears downfield, typically >170 ppm.

    • Vinylic Carbons (-C=C-) : These sp²-hybridized carbons are found in the 100-170 ppm range.[6]

    • Aliphatic Carbons (-CH₂-, -CH-, -CH₃) : These sp³-hybridized carbons resonate upfield, generally between 10-60 ppm.

  • 2D NMR Correlation Spectroscopy :

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to "walk" along the carbon chain, connecting adjacent proton environments.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J). This is crucial for connecting molecular fragments that are not directly bonded, such as linking the aliphatic chain to the vinylic section and identifying the position of the isopropyl group.[7]

Experimental Workflow and Protocols

The complete characterization follows a logical progression from sample preparation through data acquisition and final structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Interpretation prep Dissolve 5-10 mg of sample in ~0.6 mL CDCl3 with 0.05% TMS acq_1d 1D NMR: ¹H (Proton) ¹³C & DEPT-135 prep->acq_1d Step 1 acq_2d 2D NMR: ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC acq_1d->acq_2d Step 2 analysis_1d Assign signals in 1D spectra acq_2d->analysis_1d Step 3 analysis_2d Confirm connectivity with 2D correlations analysis_1d->analysis_2d Step 4 structure Final Structure Validation analysis_2d->structure Step 5

Figure 1: General experimental workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

Rationale: Deuterated chloroform (CDCl₃) is an excellent solvent for fatty acids, offering good solubility and minimal signal overlap with the analyte.[8] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[9][10]

  • Weighing: Accurately weigh 5-10 mg of purified (Z)-8-methylnon-6-enoic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% (v/v) TMS.[8]

  • Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is fully dissolved, ensuring a homogeneous solution.

  • Placement: Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set for optimal shimming.

Protocol 2: 1D NMR Data Acquisition

Rationale: Standard ¹H and ¹³C spectra provide the primary framework for analysis. A DEPT-135 experiment is included to differentiate between CH₃, CH₂, and CH signals, which simplifies the assignment of the ¹³C spectrum.

  • Instrument: 500 MHz NMR Spectrometer

  • Temperature: 298 K (25 °C)

¹H NMR Parameters:

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Spectral Width: 20 ppm (-5 to 15 ppm)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: ~4 s

¹³C{¹H} NMR Parameters:

  • Pulse Program: zgpg30 (power-gated decoupling)

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

DEPT-135 Parameters:

  • Pulse Program: dept135

  • Spectral Width: 240 ppm

  • Number of Scans: 256

  • Relaxation Delay (d1): 2.0 s

Protocol 3: 2D NMR Data Acquisition

Rationale: This suite of 2D experiments provides the connectivity information required for unambiguous assignment. Standard, gradient-selected (gs) pulse programs are used for optimal data quality.

  • ¹H-¹H COSY (gs-COSY):

    • Number of Scans: 2

    • Relaxation Delay (d1): 1.5 s

    • Spectral Width (F1 and F2): 12 ppm

  • ¹H-¹³C HSQC (gHSQC):

    • Number of Scans: 4

    • Relaxation Delay (d1): 1.5 s

    • Spectral Width F2 (¹H): 12 ppm

    • Spectral Width F1 (¹³C): 180 ppm

  • ¹H-¹³C HMBC (gHMBC):

    • Number of Scans: 8

    • Relaxation Delay (d1): 1.5 s

    • Spectral Width F2 (¹H): 12 ppm

    • Spectral Width F1 (¹³C): 220 ppm

Data Analysis and Interpretation

The following tables present expected data for (Z)-8-methylnon-6-enoic acid, which will be used to illustrate the interpretation process.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz) Integration Assignment
1 11.50 br s - 1H -COOH
2 2.35 t 7.5 2H -CH₂-COOH
3 1.64 p 7.5 2H -CH₂-CH₂-COOH
4 1.40 m - 2H -CH₂-(CH₂)₂-COOH
5 2.05 q 7.0 2H =CH-CH₂-
6 5.42 m 10.8, 7.0 1H -CH=CH-CH₂-
7 5.31 m 10.8, 8.5 1H -CH=CH-CH-
8 2.25 m 8.5, 6.8 1H -CH(CH₃)₂

| 9, 10 | 0.90 | d | 6.8 | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Position δ (ppm) DEPT-135 Assignment
1 179.5 - -COOH
2 34.1 CH₂ -CH₂-COOH
3 24.6 CH₂ -CH₂-CH₂-COOH
4 28.9 CH₂ -CH₂-(CH₂)₂-COOH
5 26.8 CH₂ =CH-CH₂-
6 128.5 CH -CH=CH-CH₂-
7 133.2 CH -CH=CH-CH-
8 31.5 CH -CH(CH₃)₂

| 9, 10 | 22.4 | CH₃ | -CH(CH₃)₂ |

Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • The broad singlet at 11.50 ppm is characteristic of the carboxylic acid proton (H1).[4]

    • The two signals in the vinylic region (5.31 and 5.42 ppm) confirm the presence of a double bond. Critically, their mutual coupling constant of J = 10.8 Hz falls squarely within the expected range for a cis or Z-alkene (6-14 Hz), confirming the stereochemistry.[6]

    • The triplet at 2.35 ppm (2H) is assigned to H2, adjacent to the electron-withdrawing carboxylic acid group.

    • The doublet at 0.90 ppm integrating to 6H is indicative of two equivalent methyl groups of an isopropyl moiety (H9, H10).

  • ¹³C and DEPT-135 Analysis:

    • The signal at 179.5 ppm is the carbonyl carbon (C1).

    • The DEPT-135 spectrum confirms the presence of four CH₂ groups, three CH groups (C6, C7, C8), and one CH₃ signal (representing the two equivalent C9/C10 carbons). This matches the expected carbon count and types.

    • The signals at 128.5 and 133.2 ppm are assigned to the sp² carbons of the double bond (C6, C7).[6]

  • 2D Correlation Analysis (COSY, HSQC, HMBC):

    • COSY: This spectrum reveals the proton-proton connectivities. A clear correlation path will be visible from H2 -> H3 -> H4 -> H5 -> H6. A separate spin system will show the correlation from the vinylic H7 to the methine H8, which in turn is correlated to the methyl protons H9/H10. This confirms the two main fragments of the molecule.

    • HSQC: This spectrum maps each proton to its attached carbon, allowing for the unambiguous assignment of all carbons with attached protons as listed in the tables. For example, the proton at 5.42 ppm (H6) will show a cross-peak to the carbon at 128.5 ppm (C6).

    • HMBC: This is the final piece of the puzzle, connecting the fragments. Key long-range correlations validate the complete structure:

      • A correlation from the H5 protons (δ 2.05) to the vinylic carbon C7 (δ 133.2) and C6 (δ 128.5) confirms the placement of the double bond.

      • A correlation from the H2 protons (δ 2.35) to the carbonyl carbon C1 (δ 179.5) confirms the start of the chain.

      • Crucially, correlations from the methyl protons H9/H10 (δ 0.90) to both the methine carbon C8 (δ 31.5) and the vinylic carbon C7 (δ 133.2) firmly establish the location of the isopropyl group at C8.

Figure 2: Diagram of key COSY and HMBC correlations confirming the structure.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structural and stereochemical characterization of (Z)-8-methylnon-6-enoic acid. The ¹H NMR spectrum, particularly the vicinal coupling constant of the olefinic protons, unambiguously establishes the Z-geometry of the double bond. The combination of COSY, HSQC, and HMBC experiments allows for the unequivocal assignment of all proton and carbon signals and confirms the overall connectivity of the carbon skeleton. This detailed protocol serves as a reliable guide for researchers in natural product chemistry, drug development, and chemical ecology for the characterization of this and structurally related molecules.

References

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  • Nakagawa, T., et al. (2004). Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori. Proceedings of the National Academy of Sciences, 101(33), 12341-12346. [Link]

  • 8-METHYLNON-6-ENOIC ACID. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094. [Link]

Sources

Definitive Analysis of 8-Methylnon-6-enoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and technically robust guide for the analysis of 8-methylnon-6-enoic acid using Gas Chromatography coupled with Mass Spectrometry (GC-MS). 8-Methylnon-6-enoic acid is a branched-chain unsaturated fatty acid of significant interest as a key biosynthetic precursor to capsaicinoids, the pungent compounds in chili peppers, and as a potential thermal degradant of capsaicin.[1][2][3] Accurate and reliable quantification of this analyte is critical in food science, pharmacology, and metabolic research. This guide details a complete workflow, including sample preparation, derivatization to its fatty acid methyl ester (FAME), optimized GC-MS parameters, and interpretation of mass spectral data. The protocols herein are designed to ensure scientific integrity through self-validating steps and are grounded in established analytical principles.

Introduction: The Analytical Significance of 8-Methylnon-6-enoic Acid

8-Methylnon-6-enoic acid (C₁₀H₁₈O₂) is a medium-chain fatty acid that plays a pivotal role in the biosynthesis of capsaicin, the molecule responsible for the pungency of chili peppers (genus Capsicum).[2] In this pathway, the fatty acid is activated to its coenzyme A thioester (8-methyl-6-nonenoyl-CoA) and subsequently condensed with vanillylamine by the capsaicin synthase enzyme.[4][5] Its presence and concentration can, therefore, directly influence the pungency level of Capsicum varieties. Furthermore, it has been identified as a potential thermal degradation product of capsaicin, making its analysis relevant for food processing and safety assessments.[1][3]

Given its structural nature—a carboxylic acid with a relatively long alkyl chain—direct analysis can be challenging. Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly suitable technique for the analysis of fatty acids due to its excellent chromatographic resolution and definitive mass-based detection.[6][7] However, the inherent polarity and low volatility of the carboxylic acid functional group necessitate a derivatization step to improve its chromatographic behavior and thermal stability.[8] This note focuses on a validated GC-MS method following esterification to the corresponding fatty acid methyl ester (FAME).

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
IUPAC Name (6E)-8-methylnon-6-enoic acidPubChem[9]
Molecular Formula C₁₀H₁₈O₂PubChem[9]
Average Molecular Weight 170.25 g/mol PubChem[9]
Monoisotopic Mass 170.130679813 DaPubChem[9]
Boiling Point 130-132 °C at 12 TorrChemicalBook[10][11]
Classification Unsaturated Branched Fatty AcidLIPID MAPS[3]

Analytical Workflow: A Strategic Overview

The successful analysis of 8-methylnon-6-enoic acid from a complex matrix involves several critical stages, from sample preparation to data interpretation. The strategy outlined below is designed for robustness and reproducibility.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Food Matrix Extraction Liquid-Liquid Extraction (e.g., Folch Method) Sample->Extraction Isolate Lipids Derivatization Esterification to FAME (BF3-Methanol) Extraction->Derivatization Convert to Volatile Ester GC_Separation Gas Chromatography (GC) Separation of FAMEs Derivatization->GC_Separation Inject Sample MS_Detection Mass Spectrometry (MS) EI Ionization & Detection GC_Separation->MS_Detection Eluted Analytes Data_Acquisition Data Acquisition (Scan or SIM Mode) MS_Detection->Data_Acquisition Interpretation Spectral Interpretation (Fragmentation Analysis) Data_Acquisition->Interpretation Identify Analyte Quantification Quantification (Internal Standard Method) Interpretation->Quantification Calculate Concentration

Caption: Overall workflow for GC-MS analysis of 8-methylnon-6-enoic acid.

Detailed Protocols

Protocol 1: Lipid Extraction and Derivatization to FAME

Rationale: Direct injection of carboxylic acids into a hot GC inlet can lead to poor peak shape, thermal degradation, and adsorption to active sites in the system. Conversion to the more volatile and less polar fatty acid methyl ester (FAME) derivative is a crucial step that mitigates these issues. The boron trifluoride (BF₃)-methanol method is a widely used and effective transesterification and esterification reagent.[12][13]

Materials:

  • Sample containing 8-methylnon-6-enoic acid

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid, 1 mg/mL in methanol)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Weigh a known quantity of the sample into a glass tube. For liquid samples, pipette a known volume.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the sample. The IS allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.

  • Lipid Extraction (Modified Folch Method): a. Add 3 mL of the chloroform/methanol (2:1) mixture to the sample. b. Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption. c. Add 0.6 mL of 0.9% NaCl solution to induce phase separation. d. Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes. e. Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Esterification: a. To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.[13] b. Tightly cap the tube and heat at 60°C for 10 minutes in a heating block. c. Cool the tube to room temperature.

  • FAME Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube. b. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. c. Centrifuge at 1,000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water. e. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Instrumental Analysis

Rationale: The choice of GC column and temperature program is critical for resolving the target FAME from other fatty acids in the sample. A mid-polar column is often preferred for FAME analysis. The MS is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural confirmation.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column DB-225ms (30 m x 0.25 mm, 0.25 µm) or HP-5ms (30 m x 0.25 mm, 0.25 µm)DB-225ms provides excellent separation for FAMEs. HP-5ms is a robust general-purpose column.
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 250°CEnsures rapid volatilization of the FAMEs.
Injection Mode Splitless (or Split 10:1)Splitless for trace analysis; Split for more concentrated samples.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas with optimal efficiency.
Oven Program Initial 100°C, hold 2 min; Ramp at 8°C/min to 240°C; Hold for 5 minSeparates FAMEs based on boiling point and polarity.
MS Ion Source Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Source Temperature 230°CStandard operating temperature.
Quadrupole Temp. 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-400)To obtain the full mass spectrum for identification.
(Optional Mode) Selected Ion Monitoring (SIM)For enhanced sensitivity and targeted quantification.

Expected Results and Data Interpretation

The derivatization process converts 8-methylnon-6-enoic acid (C₁₀H₁₈O₂, MW=170.25) to its methyl ester, methyl 8-methylnon-6-enoate (C₁₁H₂₀O₂, MW=184.28). The resulting mass spectrum will correspond to this FAME derivative.

Mass Spectrum Fragmentation Analysis

Under electron ionization, the methyl 8-methylnon-6-enoate molecule will undergo predictable fragmentation. The molecular ion peak (M⁺˙) at m/z 184 should be visible, though it may be of low intensity. Key fragmentation patterns for FAMEs include alpha-cleavages, beta-cleavages, and McLafferty rearrangements.[14]

Fragmentation_Pathway cluster_frags Key Fragments Parent Methyl 8-methylnon-6-enoate [C₁₁H₂₀O₂]⁺˙ m/z = 184 Frag_31 [M-31]⁺ Loss of •OCH₃ m/z = 153 Parent->Frag_31 α-cleavage Frag_74 McLafferty Rearrangement [C₃H₆O₂]⁺˙ m/z = 74 (or similar) Parent->Frag_74 γ-H transfer Frag_55 [C₄H₇]⁺ Allylic Cleavage m/z = 55 Parent->Frag_55 Cleavage at C5-C6 Frag_69 [C₅H₉]⁺ Allylic Cleavage m/z = 69 Parent->Frag_69 Cleavage at C4-C5 Frag_15 [M-15]⁺ Loss of •CH₃ m/z = 169

Caption: Predicted EI fragmentation pathways for methyl 8-methylnon-6-enoate.

Expected Key Fragments:

m/zProposed IdentityFragmentation Mechanism
184 [M]⁺˙ Molecular Ion
153[M - •OCH₃]⁺Alpha-cleavage at the ester group, loss of the methoxy radical.
129[M - C₄H₉]⁺Cleavage of the isopropyl group at the branched end.
74[CH₃OC(OH)=CH₂]⁺˙McLafferty rearrangement ion, characteristic of many FAMEs. Its presence confirms the methyl ester structure.
69[C₅H₉]⁺Fragment containing the branched end of the molecule resulting from cleavage adjacent to the double bond.
55[C₄H₇]⁺Common fragment in unsaturated aliphatic chains.

Note: The NIST library lists major ions for the underivatized acid at m/z 104, 69, 55, and 41.[9] The fragments at m/z 69 and 55 are expected to be common to both the acid and its methyl ester.

Method Trustworthiness and Validation

To ensure the reliability of results, the following steps are essential:

  • Calibration: Prepare a calibration curve using a certified analytical standard of 8-methylnon-6-enoic acid (or its methyl ester) over the expected concentration range.[1][15]

  • Internal Standard: The use of an odd-chain or isotopically labeled fatty acid (e.g., heptadecanoic-d3 acid) as an internal standard is crucial for accurate quantification, as it corrects for matrix effects and variations during sample preparation.[16]

  • Quality Control: Analyze a quality control (QC) sample with a known concentration in each analytical batch to verify accuracy and precision.

  • LOD/LOQ: Determine the method's limit of detection (LOD) and limit of quantitation (LOQ) by analyzing serial dilutions of the standard to establish the method's sensitivity.[17]

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of 8-methylnon-6-enoic acid. By converting the analyte to its FAME derivative, chromatographic performance is significantly improved, allowing for sensitive and accurate quantification. The provided protocols for extraction, derivatization, and instrumental analysis, combined with guidance on spectral interpretation, offer researchers a complete framework for incorporating this analysis into their studies in pharmacology, food science, and agricultural research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5365959, (6E)-8-Methyl-6-nonenoic acid. PubChem. Retrieved from [Link]

  • ResearchGate (n.d.). Identification of 8-nonenoic acid. (A) Comparative analysis of GC–MS... ResearchGate. Retrieved from [Link]

  • Google Patents (2005). US20050085652A1 - Preparation and purification of synthetic capsaicin. Google Patents.
  • NP-MRD (2022). Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845). Natural Products Magnetic Resonance Database. Retrieved from [Link]

  • LIPID MAPS (2022). Structure Database (LMSD). LIPID MAPS. Retrieved from [Link]

  • Rocchetti, G., et al. (2022). GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. PubMed. Retrieved from [Link]

  • Aza-González, C., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. PubMed Central. Retrieved from [Link]

  • ResearchGate (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI (n.d.). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Retrieved from [Link]

  • ResearchGate (2022). (PDF) Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. ResearchGate. Retrieved from [Link]

  • MDPI (n.d.). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. Retrieved from [Link]

  • Expec Technology (n.d.). LC-MS/MS Method for determination of capsaicin in edible oils and fats. Expec Technology. Retrieved from [Link]

  • LCGC International (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved from [Link]

  • LCGC International (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. Retrieved from [Link]

  • Shimadzu (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd (n.d.). 8-METHYLNON-6-ENOIC ACID. Chemdad. Retrieved from [Link]

  • NIST (n.d.). 8-Methyl-6-nonenoic acid. NIST WebBook. Retrieved from [Link]

  • ResearchGate (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. ResearchGate. Retrieved from [Link]

  • YouTube (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Agilent (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Retrieved from [Link]

Sources

Quantitative Analysis of 8-Methylnon-6-enoic Acid Using Reversed-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 8-methylnon-6-enoic acid, a branched-chain unsaturated fatty acid of significant interest. Notably, it is a key biosynthetic precursor to capsaicinoids, the compounds responsible for the pungency in chili peppers, and is also studied as a potential thermal degradant of capsaicin.[1][2][3] Direct quantification of this analyte is challenging due to its lack of a strong native chromophore, necessitating a strategic approach for sensitive detection by UV spectrophotometry. This guide details a comprehensive protocol involving pre-column derivatization to attach a UV-active moiety to the fatty acid, enabling sensitive and reliable quantification. We provide a step-by-step methodology, from sample preparation and derivatization to HPLC analysis and data interpretation, grounded in established chromatographic principles. This document is intended for researchers, scientists, and quality control professionals in the pharmaceutical, food science, and natural products industries.

Introduction: The Analytical Imperative

8-Methylnon-6-enoic acid (C10H18O2, Molar Mass: 170.25 g/mol ) is a medium-chain fatty acid derivative from the leucine/valine pathway.[1][4][5] Its primary significance lies in its role as a crucial determinant in the biosynthesis of capsaicin and related compounds in Capsicum species.[1] The concentration of this fatty acid can directly influence the pungency and final capsaicinoid profile of the plant.[1] Therefore, a reliable quantitative method is essential for agricultural research, nutraceutical development, and the quality control of capsaicin-containing products.

The primary analytical challenge in quantifying 8-methylnon-6-enoic acid and similar fatty acids via HPLC is their molecular structure. Fatty acids are aliphatic carboxylic acids that do not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors.[6] While direct detection at low wavelengths (~210 nm) is possible, it suffers from low sensitivity and high susceptibility to interference from many other organic molecules that absorb in this region.[6][7] To overcome this limitation, a pre-column derivatization strategy is employed. This involves a chemical reaction that covalently bonds a chromophore (a light-absorbing molecule) to the analyte of interest prior to its injection into the HPLC system.

This note focuses on a widely applicable and field-proven method: derivatization with 2,4'-dibromoacetophenone to form a phenacyl ester derivative, which can be sensitively detected by UV at 254 nm.[8][9]

Principle of the Method: Reversed-Phase Chromatography with Pre-column Derivatization

The overall workflow is a multi-step process designed for accuracy and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological or Food Matrix Extraction Lipid Extraction & Saponification Sample->Extraction IS Spike with Internal Standard Extraction->IS Standards Prepare Analytical Standards of 8-Methylnon-6-enoic Acid Deriv React with 2,4'-Dibromoacetophenone (DBAP) to form Phenacyl Ester Standards->Deriv IS->Deriv Inject Inject Derivatized Sample Deriv->Inject Column Separation on C18 Reversed-Phase Column Inject->Column Detect UV Detection at 254 nm Column->Detect Chrom Obtain Chromatogram Detect->Chrom Quant Quantify using Calibration Curve Chrom->Quant G cluster_reactants Reactants cluster_product Product FattyAcid 8-Methylnon-6-enoic Acid (Analyte) Catalyst Triethylamine (Catalyst) 40°C, 30 min FattyAcid->Catalyst DBAP 2,4'-Dibromoacetophenone (Derivatizing Agent) DBAP->Catalyst Ester Phenacyl Ester Derivative (UV-Active) Catalyst->Ester

Sources

Application Note: A Validated Protocol for the Quantification of 8-Methylnon-6-enoic Acid in Complex Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of 8-methylnon-6-enoic acid, a branched-chain unsaturated fatty acid. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) for sensitive and selective quantification. Recognizing the inherent challenges in analyzing free carboxylic acids by GC due to their polarity and low volatility, this protocol incorporates a crucial derivatization step to convert the analyte into a more volatile and thermally stable ester.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a reliable method for the determination of 8-methylnon-6-enoic acid in various sample matrices.

Introduction

8-Methylnon-6-enoic acid (C10H18O2, Molar Mass: 170.25 g/mol ) is a medium-chain fatty acid that has garnered interest in various scientific disciplines.[3][4][5] It is recognized as a potential thermal degradant of capsaicin and its presence and concentration can be of significance in food science and toxicology.[5][6] Accurate and precise quantification of this analyte is therefore crucial for quality control, safety assessment, and metabolic studies.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids like 8-methylnon-6-enoic acid by GC can be problematic due to their high polarity, which can lead to poor peak shape, adsorption on the column, and low sensitivity.[2] To overcome these limitations, a derivatization step is essential to convert the carboxylic acid group into a less polar and more volatile functional group, typically an ester.[1] This protocol details a comprehensive workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, providing a validated framework for the reliable quantification of 8-methylnon-6-enoic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierCatalog Number
8-Methylnon-6-enoic acid standardAnalytical Standard, ≥98.5% (GC)Sigma-Aldrich89117
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Derivatization GradeSigma-AldrichB-073
PyridineAnhydrous, 99.8%Sigma-Aldrich270970
HexaneHPLC Grade, ≥98.5%Fisher ScientificH303-4
Sodium SulfateAnhydrous, GranularFisher ScientificS421-500
2-Methyl-2-butanol (tert-Amyl alcohol)ACS GradeSigma-Aldrich152463
ChloroformHPLC GradeFisher ScientificC298-4
MethanolHPLC GradeFisher ScientificA452-4
Internal Standard (e.g., Nonanoic acid)Analytical Standard, ≥99.5% (GC)Sigma-Aldrich73982

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying of Organic Extract Extraction->Drying Derivatization Silylation with BSTFA/TMCS Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for 8-methylnon-6-enoic acid analysis.

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-methylnon-6-enoic acid standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Nonanoic acid) in hexane. A working IS solution of 10 µg/mL should be prepared by diluting the stock.

Sample Preparation

The choice of sample preparation method will depend on the matrix. A general liquid-liquid extraction (LLE) protocol for a liquid matrix is provided below.

  • Sample Aliquoting: Take a known volume or weight of the homogenized sample (e.g., 1 mL or 1 g).

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard working solution (e.g., 100 µL of 10 µg/mL nonanoic acid).

  • Acidification: Acidify the sample to a pH of approximately 2 with an appropriate acid (e.g., 1M HCl) to ensure the carboxylic acid is in its protonated form.

  • Extraction: Add 5 mL of a suitable extraction solvent (e.g., a 2:1 mixture of hexane and 2-methyl-2-butanol). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL.

Derivatization Protocol: Silylation

The derivatization process converts the polar carboxylic acid group to a nonpolar trimethylsilyl (TMS) ester, which is more volatile and provides better chromatographic performance.[1][7]

derivatization_pathway Analyte 8-methylnon-6-enoic acid (R-COOH) Product TMS-ester of 8-methylnon-6-enoic acid (R-COOSi(CH3)3) Analyte->Product Derivatization (Silylation) Reagent BSTFA/TMCS Byproduct Trifluoroacetamide + TMS-F

Caption: Silylation derivatization of 8-methylnon-6-enoic acid.

Procedure:

  • To the 200 µL concentrated sample extract (or a dried aliquot of the standard solution), add 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injection PortSplit/SplitlessSplitless injection is recommended for trace analysis to maximize sensitivity.
Injection Volume1 µLA standard injection volume for capillary GC.
Injector Temperature250°CEnsures rapid vaporization of the derivatized analyte.[8]
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
GC Column
Column TypeAgilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column providing good separation for a wide range of compounds, including silylated derivatives.
Oven Temperature Program
Initial Temperature80°C, hold for 2 minutesAllows for proper focusing of the analytes at the head of the column.
Ramp 110°C/min to 200°CSeparates the analyte from solvent and other early-eluting compounds.
Ramp 220°C/min to 280°C, hold for 5 minutesElutes the derivatized 8-methylnon-6-enoic acid and other higher boiling point compounds.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentProvides high sensitivity and selectivity for detection.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, producing reproducible mass spectra.
Ionization Energy70 eVStandard energy for EI, leading to extensive and characteristic fragmentation.
MS Source Temperature230°COptimal temperature to prevent condensation and degradation of analytes.
MS Quadrupole Temperature150°CMaintains stable mass filtering.
Acquisition ModeFull Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching; SIM for enhanced sensitivity in quantitative analysis.[9]
Data Analysis
SoftwareAgilent MassHunter or equivalentFor instrument control, data acquisition, and processing.

Data Analysis and Quantification

For quantification, a calibration curve is constructed by plotting the ratio of the peak area of the derivatized 8-methylnon-6-enoic acid to the peak area of the internal standard against the concentration of the analyte. The concentration of 8-methylnon-6-enoic acid in the samples is then determined from this calibration curve.

Expected Mass Spectrum: The mass spectrum of the TMS derivative of 8-methylnon-6-enoic acid is expected to show a characteristic fragmentation pattern. Key ions would include the molecular ion (M+), [M-15]+ (loss of a methyl group), and other specific fragments resulting from the cleavage of the carbon chain and the TMS group. The NIST Mass Spectrometry Data Center provides spectral information for underivatized 8-methylnon-6-enoic acid which can be a useful reference.[3]

System Suitability and Validation

To ensure the reliability of the results, the following system suitability and validation parameters should be assessed:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Precision: The relative standard deviation (%RSD) of replicate injections of a mid-range standard should be ≤ 15%.

  • Accuracy: The recovery of a known amount of spiked analyte in a blank matrix should be within 80-120%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 8-methylnon-6-enoic acid using GC-MS. The inclusion of a robust sample preparation and derivatization procedure is critical for achieving accurate and reproducible results. The detailed instrumental parameters and data analysis guidelines offer a solid foundation for researchers to implement this method in their laboratories. Adherence to good laboratory practices and proper method validation will ensure the generation of high-quality data for a wide range of applications.

References

  • Google Patents. (n.d.). Preparation and purification of synthetic capsaicin.
  • ResearchGate. (n.d.). Identification of 8-nonenoic acid. (A) Comparative analysis of GC–MS.... Retrieved from [Link]

  • PubChem. (n.d.). (6E)-8-Methyl-6-nonenoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylnon-6-enoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). How to make sample preparation for VFA test using GC?. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of fatty acid methyl esters with high accuracy and reliability. VI. Rapid analysis by split injection capillary gas-liquid chromatography. Retrieved from [Link]

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Application Notes and Protocols for the Purification of Synthetic (Z)-8-Methylnon-6-enoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of synthetic (Z)-8-methylnon-6-enoic acid utilizing silica gel column chromatography. Addressed to researchers, scientists, and professionals in drug development, this document provides an in-depth explanation of the principles governing the separation, a detailed, step-by-step protocol for purification and analysis, and expert insights into potential challenges and troubleshooting. The protocols described herein are designed to be self-validating, ensuring a high degree of purity for the target compound, a crucial precursor in the synthesis of various bioactive molecules.

Introduction: The Purification Challenge

(Z)-8-methylnon-6-enoic acid is a branched-chain unsaturated fatty acid of significant interest in chemical synthesis and drug development. It serves as a key intermediate in the synthesis of capsaicin analogs and other pharmacologically active compounds. The synthesis of the desired (Z)-isomer, often achieved through methods like the Wittig reaction, typically yields a crude product contaminated with byproducts, unreacted starting materials, and the undesired (E)-isomer.[1] The primary impurity of concern from a Wittig synthesis is triphenylphosphine oxide, which must be efficiently removed. Furthermore, residual starting materials from preceding synthetic steps, such as 3-methyl-butyne and a halovaleric acid derivative, may also be present.[2]

Achieving high purity of the (Z)-isomer is paramount, as the presence of these impurities can significantly impact the yield, purity, and biological activity of the final products. Column chromatography on silica gel offers a reliable and scalable method for the purification of (Z)-8-methylnon-6-enoic acid, leveraging subtle differences in polarity between the target molecule and its contaminants.

Principles of Separation: Exploiting Polarity Differences

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is based on the differential adsorption of the components of the mixture to the silica gel.

  • (Z)-8-Methylnon-6-enoic Acid (Target Molecule): This molecule possesses a polar carboxylic acid group and a nonpolar hydrocarbon chain.[3] The carboxylic acid moiety will interact with the polar silanol groups of the silica gel via hydrogen bonding, leading to its retention on the column.

  • Triphenylphosphine Oxide (Byproduct): This is a highly polar byproduct of the Wittig reaction and will adsorb strongly to the silica gel.

  • Unreacted Aldehyde/Halovaleric Acid (Starting Materials): These are also polar compounds that will interact with the stationary phase.

  • (E)-8-methylnon-6-enoic Acid (Isomeric Impurity): The trans-isomer is generally slightly less polar than the cis-isomer. This subtle difference can be exploited for separation, with the trans-isomer typically eluting slightly earlier than the cis-isomer.[4]

  • Nonpolar Byproducts: Any nonpolar impurities will have minimal interaction with the silica gel and will elute quickly with the mobile phase.

By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively desorbed and eluted from the column, with the least polar compounds eluting first.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable TLC method to monitor the separation. This will help in determining the optimal mobile phase composition and in identifying the fractions containing the purified product during the column run.

TLC Protocol
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved crude mixture to the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8 for the components of interest). A recommended mobile phase is Hexane:Ethyl Acetate (4:1, v/v) . For fatty acids, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape and reduce tailing.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Dry the plate and visualize the spots under UV light (254 nm) if the compounds are UV active. To visualize non-UV active fatty acids, the following staining methods can be used:

    • Potassium Permanganate Stain: A solution of potassium permanganate will react with the double bond of the unsaturated fatty acid, appearing as a yellow spot on a purple background.[5]

    • Phosphomolybdic Acid Stain: Spraying with a solution of phosphomolybdic acid in ethanol followed by heating will visualize most organic compounds as dark blue or green spots.[6]

    • Bromocresol Green Stain: This stain is an indicator for acidic compounds and will show the carboxylic acid as a yellow spot on a blue background.[5]

TLC_Analysis

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude (Z)-8-methylnon-6-enoic acid. The scale can be adjusted as needed by modifying the column size and solvent volumes.

Materials and Equipment
  • Silica gel (230-400 mesh)

  • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Fraction collection tubes

  • TLC plates, chamber, and visualization reagents

  • Rotary evaporator

Procedure
  • Column Packing (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column. Add a thin layer of sand on top of the glass wool.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 95:5). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent in which it is readily soluble, such as dichloromethane or the mobile phase.

    • Carefully add the dissolved sample to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the silica gel.

    • Gently add a small layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5) to the column.

    • Begin collecting fractions. The fraction size will depend on the column size and the expected separation.

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is as follows:

      • Hexane:Ethyl Acetate (95:5) - to elute nonpolar impurities.

      • Hexane:Ethyl Acetate (90:10) - to continue eluting less polar impurities.

      • Hexane:Ethyl Acetate (75:25) - this is the likely range for eluting the target compound.[7]

      • Hexane:Ethyl Acetate (50:50) - to elute more polar impurities like triphenylphosphine oxide.

    • A stepwise gradient is often sufficient, but a continuous gradient can also be used for better resolution.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using the previously developed method.

    • Spot every few fractions on a TLC plate to track the elution of the different components.

    • Identify the fractions containing the pure (Z)-8-methylnon-6-enoic acid. The target compound should appear as a single spot on the TLC plate.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified (Z)-8-methylnon-6-enoic acid as a colorless to pale yellow oil.

Purification_Workflow

Analytical Validation of Purified Product

After purification, it is crucial to confirm the identity and assess the purity of the (Z)-8-methylnon-6-enoic acid.

Expected Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂[PubChem]
Molecular Weight170.25 g/mol [PubChem]
AppearanceColorless to pale yellow oil
XLogP3-AA2.7[PubChem]
Topological Polar Surface Area37.3 Ų[PubChem]
Spectroscopic Analysis
  • ¹³C NMR Spectroscopy: Predicted ¹³C NMR data is available and can be used for structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and confirming the molecular weight. The compound may be analyzed directly or after derivatization to its methyl ester (FAME). The mass spectrum should show a molecular ion peak (or a fragment corresponding to the loss of a methyl or methoxy group for the FAME) consistent with the molecular weight of 170.25 g/mol .[8] In GC, the trans-isomer is expected to elute slightly before the cis-isomer.[4]

Troubleshooting

ProblemPossible CauseSolution
Poor Separation on TLC Incorrect mobile phase polarity.Systematically vary the ratio of hexane to ethyl acetate. Add a small amount of acetic acid (1%) to the mobile phase to improve the spot shape of the carboxylic acid.
Co-elution of Product and Impurities Column is overloaded. Mobile phase polarity is too high. Gradient is too steep.Reduce the amount of crude material loaded onto the column. Use a shallower gradient or isocratic elution with the optimal mobile phase determined by TLC.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Streaking of Spots on TLC/Column Sample is too concentrated. Sample is not fully dissolved. Acidic nature of the compound.Dilute the sample before loading. Ensure the sample is fully dissolved before loading. Add a small amount of acetic acid to the mobile phase.
Presence of trans-isomer in final product Isomerization during synthesis or workup. Incomplete separation.While significant isomerization on silica gel is not commonly reported for this type of compound, if it is a concern, minimize exposure to heat and acidic/basic conditions. Argentation chromatography (silica gel impregnated with silver nitrate) can be used for enhanced separation of cis/trans isomers.[9]

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of synthetic (Z)-8-methylnon-6-enoic acid using silica gel column chromatography. By carefully selecting the mobile phase through preliminary TLC analysis and monitoring the fractions, a high degree of purity can be achieved. The subsequent analytical validation using spectroscopic techniques is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

  • NP-MRD. (2022, April 29). 8-Methyl-6-nonenoic acid (NP0083845). Natural Products Magnetic Resonance Database. [Link]

  • Mandava, N. B., & Toder, B. H. (2005). Preparation and purification of synthetic capsaicin. U.S.
  • PubChem. (n.d.). (6Z)-8-methylnon-6-enoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015, February 2). I want to separate fatty acids from the lipids by silica gel column chromotography. what solvent i have to use for fatty acids separation?[Link]

  • Zhang, Y., & Li, J. (2012). Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate.
  • PubChem. (n.d.). (6E)-8-Methyl-6-nonenoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (6Z)-8-methylnon-6-enoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Visualizing agents for short-chain fatty acids in TLC. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. [Link]

  • ResearchGate. (1963). Separation of lipids by Silica Gel G column chromatography. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Science and Education Publishing. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Grasas y Aceites. (2018). Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat. [Link]

  • Cyberlipid. (n.d.). Fatty acid purification. [Link]

  • AOCS. (n.d.). Thin-Layer Chromatography of Lipids. [Link]

  • Wiley-VCH. (2007). A Sequential Wittig-Catalytic Asymmetric Epoxidation Reaction Reusing Waste Ph3P(O). [Link]

  • ResearchGate. (2022, July 21). Visualizing fatty acid methylesters on TLC. [Link]

  • NIH. (2012). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. [Link]

  • MDPI. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]

  • Semantic Scholar. (n.d.). Visualizing Agents for Short-Chain Fatty Acids in TLC. [Link]

  • NIH. (2016). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. [Link]

  • The Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]

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Application Note & Protocol: High-Fidelity (Z)- to (E)-Isomerization of 8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Stereochemical Control

The geometric configuration of alkenes is a critical determinant of molecular shape, biological activity, and material properties. The conversion of a (Z)-alkene (cis) to its more thermodynamically stable (E)-alkene (trans) counterpart is a pivotal transformation in synthetic organic chemistry. (E)-8-methylnon-6-enoic acid is a key synthetic intermediate, most notably in the synthesis of capsaicin, the pungent compound in chili peppers, and its various analogs which have significant applications in the pharmaceutical industry as analgesics and in drug development.[1][2][3] The starting material, (Z)-8-methylnon-6-enoic acid, is often produced via synthetic routes like the Wittig reaction, which can favor the formation of the less stable (Z)-isomer.[1]

This document provides a comprehensive guide to the isomerization of (Z)-8-methylnon-6-enoic acid, detailing the underlying chemical principles and providing robust, validated protocols to achieve high conversion to the desired (E)-isomer.

Foundational Principles: The Thermodynamics of Isomerization

The preference for the (E)-isomer over the (Z)-isomer is rooted in thermodynamics. In the (Z)-configuration, the alkyl substituents on the double bond are on the same side, leading to steric strain (van der Waals repulsion). The (E)-configuration places these groups on opposite sides, minimizing this repulsion and resulting in a lower overall energy state.[4][5][6] Therefore, the isomerization from (Z) to (E) is an energetically favorable process, and the reaction equilibrium will heavily favor the (E)-product.[7][8][9]

A successful isomerization protocol must provide a low-energy pathway to temporarily break the pi-bond of the alkene, allowing rotation around the central carbon-carbon sigma bond. Upon reformation of the pi-bond, the molecule preferentially adopts the more stable (E)-geometry. This is a classic example of a reaction under thermodynamic control , where the product ratio is determined by the relative stability of the products, especially when the reaction is allowed to reach equilibrium.[4][7]

Mechanistic Pathways for Isomerization:

Several catalytic methods can facilitate this transformation:

  • Radical Addition-Elimination: This is the most common and versatile mechanism. A catalytic radical species (X•) reversibly adds to the alkene double bond. This creates a carbon-centered radical intermediate where the former double bond is now a single bond, permitting free rotation. Elimination of the radical catalyst (X•) regenerates the double bond, and because the (E)-isomer is more stable, it accumulates over time until thermodynamic equilibrium is reached.[10]

  • Photocatalysis: Modern methods employ light and a photosensitizer to excite the alkene to a triplet state. In this excited state, the barrier to rotation is significantly lowered, facilitating isomerization.[11][12][13][14]

  • Transition-Metal Catalysis: Complexes of metals like ruthenium, cobalt, or rhodium can catalyze isomerization through various organometallic pathways, often offering high selectivity under mild conditions.[15][16][17]

This guide will focus on two robust and accessible radical-mediated protocols.

Experimental Guide: Protocols for Isomerization

The following protocols have been designed for efficiency and reliability. All operations should be performed in a well-ventilated chemical fume hood.

Protocol 1: Nitrous Acid-Mediated Isomerization

This method utilizes the in-situ generation of nitrous acid (HONO) from sodium nitrite, which serves as a potent catalyst for the isomerization. This specific procedure has been documented for the target molecule.[1]

Core Principle: Nitrous acid likely initiates a radical process, providing a low-energy pathway for the Z/E conversion. The reaction is driven to completion by the greater thermodynamic stability of the (E)-product.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
(Z)-8-methylnon-6-enoic acid>95%N/A (User-Synthesized)Starting material
Dichloromethane (DCM)AnhydrousSigma-AldrichReaction solvent
Acetic AcidGlacialFisher ScientificAcid catalyst
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichSource of nitrous acid
Deionized WaterHigh PurityIn-houseFor preparing NaNO₂ solution
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor aqueous workup (neutralization)
Brine (Saturated NaCl solution)ACS ReagentVWRFor aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
HexaneHPLC GradeFisher ScientificChromatography eluent
Ethyl AcetateHPLC GradeFisher ScientificChromatography eluent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-8-methylnon-6-enoic acid (1.0 eq) in dichloromethane (approx. 0.2 M concentration).

  • Acidification: Add glacial acetic acid (2.0 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. This is crucial to control the rate of reaction and minimize potential side reactions.

  • Catalyst Addition: Prepare a solution of sodium nitrite (1.5 eq) in deionized water (to make a ~2 M solution). Add this aqueous solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction Progression: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. The reaction progress should be monitored.

  • Monitoring: Periodically take a small aliquot from the reaction, quench it with water, extract with a small amount of ethyl acetate, and spot on a TLC plate. Develop using a Hexane:Ethyl Acetate mixture (e.g., 8:2 v/v) and visualize. The (E)-isomer is typically less polar and will have a higher Rf value than the (Z)-isomer. Alternatively, GC-MS can be used to quantify the isomer ratio.

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing an equal volume of water. Extract the aqueous layer twice with dichloromethane.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally, brine. The bicarbonate wash may cause gas evolution (CO₂); vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow oil.[18]

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine fractions containing the pure (E)-product, identified by TLC.

  • Final Analysis: Remove the solvent under reduced pressure to yield pure (E)-8-methylnon-6-enoic acid. Confirm identity and purity using NMR and FTIR spectroscopy.

Protocol 2: Thiol-Ene Radical-Catalyzed Isomerization

This is a highly general and effective method for alkene isomerization, relying on the generation of thiyl radicals to catalyze the process.[10]

Core Principle: A radical initiator (e.g., AIBN) or UV light generates a thiyl radical (RS•) from a thiol. This radical adds reversibly to the alkene, enabling rotation and subsequent equilibration to the more stable (E)-isomer.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
(Z)-8-methylnon-6-enoic acid>95%N/A (User-Synthesized)Starting material
TolueneAnhydrousSigma-AldrichReaction solvent
1-Dodecanethiol98%Sigma-AldrichThiol catalyst (less volatile/odorous)
AIBN (Azobisisobutyronitrile)98%Sigma-AldrichRadical initiator
Diethyl EtherACS GradeFisher ScientificFor workup and chromatography
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeSigma-AldrichDrying agent

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (Z)-8-methylnon-6-enoic acid (1.0 eq) and anhydrous toluene (approx. 0.5 M).

  • Reagent Addition: Add 1-dodecanethiol (0.1 eq, catalytic) and AIBN (0.1 eq, catalytic) to the flask.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.

  • Heating: Heat the reaction mixture to 80-90 °C (a standard oil bath temperature for AIBN decomposition) and stir for 2-4 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS as described in Protocol 1.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with saturated sodium bicarbonate solution to remove the acidic product into the aqueous layer as its carboxylate salt.

  • Acidification and Extraction: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the product back into diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography as detailed in Protocol 1 to remove any residual thiol and starting material.

Visualization of Workflow and Mechanism

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start with (Z)-Isomer Setup Dissolve Substrate & Reagents Start->Setup React Initiate Isomerization (Heat / Catalyst Addition) Setup->React Monitor Monitor Progress (TLC / GC-MS) React->Monitor Monitor->React Continue Reaction Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, FTIR) Purify->Analyze End Pure (E)-Isomer Analyze->End

Caption: General experimental workflow for (Z)- to (E)-isomerization.

Radical Isomerization Mechanism:

Caption: Reversible radical addition enables C-C bond rotation.

Characterization and Validation

Accurate characterization is essential to confirm the stereochemical outcome of the reaction.

Key Analytical Data:

Analysis Technique(Z)-8-methylnon-6-enoic acid(E)-8-methylnon-6-enoic acidRationale
¹H NMR Vinylic protons: δ ~5.4 ppm, multiplet, J ≈ 10-12 HzVinylic protons: δ ~5.4 ppm, multiplet, J ≈ 15-18 HzThe coupling constant (J) between vinylic protons is diagnostic for alkene geometry.
¹³C NMR Allylic carbons appear at slightly different shifts.Allylic carbons appear at slightly different shifts.Carbon chemical shifts are sensitive to the steric environment.
FTIR C-H bend (cis): ~675-730 cm⁻¹ (weak to medium)C-H bend (trans): ~960-980 cm⁻¹ (strong)The out-of-plane C-H bending vibration is highly characteristic of trans-disubstituted alkenes.
TLC (8:2 Hex:EtOAc) Lower Rf valueHigher Rf valueThe (E)-isomer is generally less polar due to its more symmetric shape, leading to weaker interaction with the silica gel.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst/initiator. 2. Presence of radical inhibitors (e.g., oxygen). 3. Insufficient reaction time or temperature.1. Use fresh NaNO₂ or AIBN. 2. For Protocol 2, ensure proper degassing of the solvent. 3. Increase reaction time and/or temperature and continue monitoring.
Formation of Byproducts 1. Reaction temperature too high. 2. For Protocol 1, side reactions with nitrous acid.1. Maintain recommended temperature range. 2. Ensure slow, controlled addition of NaNO₂ solution at low temperature.
Difficult Separation of Isomers Isomers have very similar polarity.1. Use a long chromatography column with a shallow elution gradient. 2. Consider using silica gel impregnated with silver nitrate (AgNO₃), which can improve separation of alkene isomers.[19]

References

  • Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. ResearchGate. Available at: [Link]

  • Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Cobalt-Catalyzed Z to E Isomerization of Alkenes: An Approach to (E)-β-Substituted Styrenes. ACS Publications. Available at: [Link]

  • Synthesis of alkenes by isomerizations. Organic Chemistry Portal. Available at: [Link]

  • Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications. Available at: [Link]

  • Photocatalyst-free visible light promoted E → Z isomerization of alkenes. Royal Society of Chemistry. Available at: [Link]

  • Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. ACS Publications. Available at: [Link]

  • Photocatalytic E → Z Isomerization of Alkenes. ResearchGate. Available at: [Link]

  • Preparation and purification of synthetic capsaicin. Google Patents.
  • Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. MDPI. Available at: [Link]

  • Catalyst for rapid and selective alkene isomerization. San Diego State University. Available at: [Link]

  • How to Assign E and Z Stereochemistry in Alkenes. YouTube. Available at: [Link]

  • E–Z system. Khan Academy. Available at: [Link]

  • 8-METHYLNON-6-ENOIC ACID. Chemdad. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Thiol-ene reaction. Wikipedia. Available at: [Link]

  • How to separate E and Z isomers?. ResearchGate. Available at: [Link]

  • Alkene-assisted cis-to-trans isomerization of non-conjugated polyunsaturated alkenes. Royal Society of Chemistry. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Kinetic versus Thermodynamic Control of Reactions. University of Calgary. Available at: [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. Available at: [Link]

  • Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. Journal of Physical Chemistry A. Available at: [Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. PubMed. Available at: [Link]

  • Kinetic vs Thermodynamic Products. Master Organic Chemistry. Available at: [Link]

  • Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. ACS Publications. Available at: [Link]

  • E/Z (cis/trans) isomerism. Doc Brown's Chemistry. Available at: [Link]

  • Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3-Butadiene. YouTube. Available at: [Link]

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Application Notes and Protocols for the Use of (Z)-8-methylnon-6-enoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Branched-Chain Fatty Acid

(Z)-8-methylnon-6-enoic acid is a branched-chain unsaturated fatty acid primarily recognized for its role as a key precursor in the biosynthesis of capsaicin, the pungent compound in chili peppers.[1][2] In this pathway, it undergoes enzymatic condensation with vanillylamine to form capsaicin.[1][2][3][4] While its significance in plant secondary metabolism is established, its broader biological activities in other cell types, particularly in mammalian cell culture systems, remain a nascent field of investigation.

Recent studies on the saturated analog, 8-methylnonanoic acid (8-MNA), a degradation by-product of dihydrocapsaicin, have revealed intriguing metabolic effects in 3T3-L1 adipocytes.[5][6] 8-MNA was found to be non-toxic, reduce de novo lipogenesis, decrease isoproterenol-induced lipolysis, and enhance insulin-stimulated glucose uptake.[5][6] These findings suggest that 8-MNA and potentially (Z)-8-methylnon-6-enoic acid, may have roles as metabolic modulators.[5][6][7] This opens up exciting avenues for researchers in fields such as metabolic diseases, immunology, and cancer biology to explore the effects of this unique fatty acid.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (Z)-8-methylnon-6-enoic acid in cell culture studies. We will delve into the essential protocols for its preparation and application, as well as suggest initial experimental avenues to explore its biological functions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (Z)-8-methylnon-6-enoic acid is fundamental to its effective use in cell culture.

PropertyValueSource
Molecular Formula C10H18O2[8][9]
Molecular Weight 170.25 g/mol [8][9][10]
Appearance Colorless to Yellow Oil[8]
Solubility The trans-isomer is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[11][12] The Z-isomer is expected to have similar solubility.[11][12]
Storage Store under an inert atmosphere in a refrigerator.[8]

Mechanism of Action: Known Roles and Exploratory Pathways

The primary established biological role of (Z)-8-methylnon-6-enoic acid is as a substrate for capsaicin synthase in Capsicum species.[1][2][3][4] However, based on the activity of its saturated analog, 8-MNA, we can hypothesize potential mechanisms of action in mammalian cells that warrant investigation:

  • Metabolic Regulation: 8-MNA has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Activation of AMPK can lead to the inhibition of anabolic processes like fatty acid synthesis and the stimulation of catabolic processes such as fatty acid oxidation and glucose uptake.[5] It is plausible that (Z)-8-methylnon-6-enoic acid could exert similar effects.

  • Signaling Pathways: Other medium-chain fatty acids, such as capric acid (C10:0), have been shown to modulate signaling pathways like NF-κB, which is crucial in inflammation and immunity.[13] Capric acid has also been reported to inhibit osteoclast differentiation.[13] Investigating the impact of (Z)-8-methylnon-6-enoic acid on such pathways could be a fruitful area of research.

G cluster_known Established Role in Capsicum cluster_hypothesized Hypothesized Activity in Mammalian Cells Leucine/Valine Pathway Leucine/Valine Pathway 8-MNA (Z)-8-methylnon-6-enoic acid Capsaicin Synthase Capsaicin Synthase Capsaicin Capsaicin Vanillylamine Vanillylamine Z8MNA (Z)-8-methylnon-6-enoic acid AMPK AMPK NFkB NF-κB Metabolic_Regulation Metabolic Regulation (e.g., Lipogenesis ↓, Glucose Uptake ↑) Inflammatory_Response Inflammatory Response

Experimental Protocols

I. Preparation of Stock Solutions

Due to the lipophilic nature of (Z)-8-methylnon-6-enoic acid, proper solubilization is critical for its effective use in aqueous cell culture media.[][15]

Materials:

  • (Z)-8-methylnon-6-enoic acid

  • Ethanol (200 proof, sterile)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Protocol 1A: Ethanolic Stock Solution

This is a straightforward method for preparing a stock solution.[16]

  • In a sterile microcentrifuge tube, dissolve (Z)-8-methylnon-6-enoic acid in 200 proof ethanol to a final concentration of 100 mM.

  • Vortex thoroughly until the fatty acid is completely dissolved.

  • Store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 1B: BSA-Conjugated Stock Solution

Conjugating fatty acids to BSA mimics their physiological transport in the bloodstream and can improve their delivery to cells while minimizing potential solvent-induced cytotoxicity.[15]

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • Warm the BSA solution to 37°C.

  • In a separate sterile tube, dissolve (Z)-8-methylnon-6-enoic acid in a minimal volume of ethanol (e.g., to make a 500 mM solution).

  • Slowly add the fatty acid-ethanol solution dropwise to the pre-warmed BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterile filter the solution through a 0.22 µm filter.

  • Store the BSA-conjugated stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

G

II. Determining Optimal Working Concentration and Assessing Cytotoxicity

It is imperative to determine the optimal, non-toxic working concentration range of (Z)-8-methylnon-6-enoic acid for your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • (Z)-8-methylnon-6-enoic acid stock solution (ethanolic or BSA-conjugated)

  • Reagents for a cytotoxicity assay (e.g., MTT, PrestoBlue™, or CellTox™ Green)

Protocol:

  • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and recover overnight.

  • Prepare a serial dilution of the (Z)-8-methylnon-6-enoic acid stock solution in complete cell culture medium. A suggested starting range is from 1 µM to 200 µM.

  • Include appropriate controls:

    • Untreated cells: Cells in medium only.

    • Vehicle control: Cells treated with the same concentration of ethanol or BSA solution as the highest concentration of the fatty acid used.

    • Positive control for cell death: A known cytotoxic agent.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of (Z)-8-methylnon-6-enoic acid and controls.

  • Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions.

  • Analyze the data to determine the concentration range that does not significantly impact cell viability. This will be your working concentration range for subsequent experiments.

Concentration RangeExpected OutcomeRecommendation
Low (e.g., 1-25 µM) Likely non-toxic, may observe subtle biological effects.Ideal for initial mechanistic studies.
Medium (e.g., 25-100 µM) Potential for more pronounced biological effects, with a low to moderate risk of cytotoxicity.A good range for dose-response experiments.
High (e.g., >100 µM) Increased likelihood of cytotoxicity.Use with caution and primarily for short-term exposure studies.
III. Suggested Initial Experiments

Once a non-toxic working concentration range has been established, you can begin to explore the biological effects of (Z)-8-methylnon-6-enoic acid.

A. Cell Proliferation Assay:

  • Objective: To determine if the fatty acid affects cell growth and division.

  • Method: Treat cells with various concentrations of (Z)-8-methylnon-6-enoic acid for 24, 48, and 72 hours. Assess cell proliferation using methods such as direct cell counting, crystal violet staining, or a BrdU incorporation assay.

B. Metabolic Assays:

  • Objective: To investigate the impact on cellular metabolism.

  • Methods:

    • Glucose Uptake: Use a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose import into the cells.

    • Lipid Accumulation: Stain cells with Oil Red O or Nile Red to visualize and quantify intracellular lipid droplets.

    • AMPK Activation: Perform a Western blot to detect the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).

C. Gene Expression Analysis:

  • Objective: To identify genes and pathways modulated by the fatty acid.

  • Method: Treat cells with (Z)-8-methylnon-6-enoic acid for a defined period (e.g., 6, 12, or 24 hours). Isolate RNA and perform quantitative real-time PCR (qRT-PCR) for genes involved in metabolism (e.g., SREBF1, FASN, CPT1A) or inflammation (TNF, IL6, NFKBIA).

Troubleshooting

IssuePossible CauseSolution
Precipitation in culture medium Poor solubility or exceeding the solubility limit.Use a BSA-conjugated stock solution. Ensure the final solvent concentration is low (typically <0.5%).
High cytotoxicity at low concentrations Cell line is particularly sensitive. Contamination of the fatty acid stock.Re-evaluate the working concentration range with smaller increments. Use a fresh, high-purity stock of the fatty acid.
Inconsistent results Variability in stock solution preparation. Inconsistent cell seeding density or passage number.Prepare fresh stock solutions regularly and aliquot for single use. Maintain consistent cell culture practices.

Conclusion

(Z)-8-methylnon-6-enoic acid represents an under-explored molecule with the potential to exert significant biological effects in various cell culture models. By leveraging the foundational protocols and experimental suggestions outlined in these application notes, researchers can confidently embark on studies to elucidate the role of this unique branched-chain fatty acid in cellular physiology and pathology. The insights gained from such investigations may pave the way for new therapeutic strategies in metabolic and inflammatory diseases.

References

  • Prasad, N. S., et al. (2006). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. PubMed. [Link]

  • The Good Scents Company. (n.d.). capsaicin, 404-86-4. The Good Scents Company. [Link]

  • Google Patents. (2005). US20050085652A1 - Preparation and purification of synthetic capsaicin.
  • Chongqing Chemdad Co., Ltd. (n.d.). 8-METHYLNON-6-ENOIC ACID. Chongqing Chemdad Co., Ltd. [Link]

  • Aza, C., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. ResearchGate. [Link]

  • ResearchGate. (n.d.). Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis in In-Vivo and In-Vitro Cell Cultures of Capsicum Spp. | Request PDF. ResearchGate. [Link]

  • PubChem. (n.d.). (6Z)-8-methylnon-6-enoic acid. PubChem. [Link]

  • Mutoh, E., et al. (2025). Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. PubMed Central. [Link]

  • Al-Juboori, S. I., et al. (2018). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PubMed Central. [Link]

  • Murzyn, A., et al. (2010). Capric acid secreted by S. boulardii inhibits C. albicans filamentous growth, adhesion and biofilm formation. PubMed. [Link]

  • Li, D., et al. (2021). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. [Link]

  • Mutoh, E., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. PubMed Central. [Link]

  • PubChem. (n.d.). 8-Methylnon-6-enoic acid. PubChem. [Link]

  • Ataman Kimya. (n.d.). CAPRIC ACID. Ataman Kimya. [Link]

  • ResearchGate. (2016). What is the most appropriate way to treat cells with fatty acids? ResearchGate. [Link]

  • Aza, C., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. PubMed Central. [Link]

  • Metabolomics Core Facility. (2025). Lipid and fatty acid extraction protocol from biological samples. Metabolomics Core Facility. [Link]

  • ResearchGate. (n.d.). 8-MNA synthesis. ResearchGate. [Link]

  • Kim, H. J., et al. (2016). A Medium-Chain Fatty Acid, Capric Acid, Inhibits RANKL-Induced Osteoclast Differentiation via the Suppression of NF-κB Signaling and Blocks Cytoskeletal Organization and Survival in Mature Osteoclasts. PubMed Central. [Link]

  • Wikipedia. (n.d.). Capric acid. Wikipedia. [Link]

  • Mutoh, E., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. PubMed. [Link]

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Application Notes and Protocols: (Z)-8-Methylnon-6-enoic Acid in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the intricate tapestry of cellular metabolism, branched-chain fatty acids (BCFAs) are emerging from the shadows of their more ubiquitous straight-chain counterparts. These molecules, characterized by methylations along their acyl chains, are no longer viewed as mere structural oddities but as active participants in a range of physiological processes, from maintaining membrane fluidity to modulating complex signaling pathways.[1] Among these, (Z)-8-methylnon-6-enoic acid, a monounsaturated BCFA, presents a compelling case study. While its fame is largely tied to the piquant world of chili peppers, its metabolic origins and potential as an analytical tool offer a fertile ground for discovery in broader metabolic research.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of (Z)-8-methylnon-6-enoic acid's role in metabolism. We will delve into its established significance in the capsaicinoid biosynthetic pathway and, looking to the future, propose novel applications for this molecule as a probe in metabolic pathway analysis. The protocols outlined herein are designed to be robust and self-validating, empowering you to explore the subtle yet profound impact of this unique fatty acid.

Part 1: The Biological Significance of (Z)-8-Methylnon-6-enoic Acid

(Z)-8-methylnon-6-enoic acid is a C10 fatty acid with a cis double bond between carbons 6 and 7, and a methyl group at position 8.[2] Its primary and most well-documented role is as a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum spp.).[3]

Capsaicinoid biosynthesis is a fascinating example of metabolic convergence, where two distinct pathways—the phenylpropanoid pathway and the branched-chain fatty acid synthesis pathway—provide the necessary building blocks. The phenylpropanoid pathway yields vanillylamine, while the branched-chain amino acid (valine or leucine) degradation pathway gives rise to (Z)-8-methylnon-6-enoic acid.[3] These two precursors are then condensed by the enzyme capsaicin synthase to form capsaicin or related capsaicinoids.[3][4][5]

Crucially, research has shown that the available pool of 8-methyl-nonenoic acid is a key determinant of the final capsaicinoid content in chili peppers.[3] This makes the analysis of this fatty acid a critical aspect of research into chili pepper pungency and agricultural applications aimed at modulating it.

Beyond the world of Capsicum, the study of (Z)-8-methylnon-6-enoic acid and its saturated counterpart, 8-methylnonanoic acid, offers insights into the broader physiological roles of BCFAs. BCFAs are known to be involved in a variety of metabolic reactions and have been associated with anticancer, lipid-lowering, anti-inflammatory, and neuroprotective actions.[6] Furthermore, 8-methylnonanoic acid, a degradation product of dihydrocapsaicin, has been shown to modulate energy metabolism in adipocytes by decreasing lipogenesis and increasing insulin-dependent glucose uptake.[7][8] This positions these molecules as interesting targets in the study of metabolic disorders such as obesity and type 2 diabetes.[9]

Metabolic Pathway: Capsaicinoid Biosynthesis

The biosynthesis of capsaicinoids from primary metabolites is a multi-step process. The following diagram illustrates the central role of (Z)-8-methylnon-6-enoic acid in this pathway.

G cluster_bcaa Branched-Chain Amino Acid Metabolism cluster_phenylpropanoid Phenylpropanoid Pathway Valine Valine / Leucine BCKA Branched-Chain α-Keto Acids Valine->BCKA IsobutyrylCoA Isobutyryl-CoA BCKA->IsobutyrylCoA FattyAcidSynthase Fatty Acid Synthase (KAS activity) IsobutyrylCoA->FattyAcidSynthase Z8MNA (Z)-8-methylnon-6-enoic acid FattyAcidSynthase->Z8MNA CapsaicinSynthase Capsaicin Synthase (Pun1) Z8MNA->CapsaicinSynthase Acyl Donor Phenylalanine Phenylalanine Vanillin Vanillin Phenylalanine->Vanillin Vanillylamine Vanillylamine Vanillin->Vanillylamine Vanillylamine->CapsaicinSynthase Amine Acceptor Capsaicin Capsaicin CapsaicinSynthase->Capsaicin

Caption: The convergence of branched-chain amino acid and phenylpropanoid pathways in capsaicin biosynthesis.

Part 2: Proposed Application in Metabolic Flux Analysis

While (Z)-8-methylnon-6-enoic acid is not yet a standard tool for metabolic pathway analysis, its unique origin from branched-chain amino acids makes it an ideal candidate for use as a tracer in stable isotope labeling studies. Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates of metabolic reactions within a cell.[10]

By synthesizing a ¹³C-labeled version of (Z)-8-methylnon-6-enoic acid, or more practically, by feeding cells ¹³C-labeled valine or leucine, researchers could trace the flow of carbon through the branched-chain fatty acid synthesis pathway. This approach could be invaluable in several research contexts:

  • Understanding BCFA Metabolism in Pathophysiology: Dysregulation of branched-chain amino acid metabolism is linked to obesity and type 2 diabetes.[11] Using a ¹³C tracer approach with (Z)-8-methylnon-6-enoic acid as a downstream readout could help elucidate how BCFA synthesis is altered in these conditions in relevant cell types like adipocytes or hepatocytes.

  • Drug Discovery and Target Validation: For pharmaceutical companies developing drugs that target fatty acid synthesis, a ¹³C-MFA assay incorporating BCFA synthesis could provide a more nuanced understanding of a compound's mechanism of action and off-target effects.

  • Biotechnology and Metabolic Engineering: In organisms that naturally produce BCFAs, such as certain bacteria, ¹³C-labeled (Z)-8-methylnon-6-enoic acid could be used to optimize the production of these fatty acids for various industrial applications.[1]

Experimental Workflow: A Proposed ¹³C-MFA Study

The following diagram outlines a potential workflow for a stable isotope tracing experiment to probe branched-chain fatty acid metabolism.

G Start Cell Culture (e.g., Adipocytes, Hepatocytes) Labeling Introduce ¹³C-labeled Precursor (e.g., [U-¹³C]-Valine) Start->Labeling Incubation Time-Course Incubation Labeling->Incubation Quenching Metabolic Quenching (e.g., Cold Methanol) Incubation->Quenching Extraction Metabolite Extraction (e.g., Folch Method for Lipids) Quenching->Extraction Derivatization Derivatization for GC-MS (e.g., FAMEs) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis DataProcessing Data Processing and Isotopologue Distribution Analysis Analysis->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation Conclusion Biological Interpretation FluxCalculation->Conclusion

Caption: Proposed workflow for a ¹³C-based metabolic flux analysis of BCFA synthesis.

Part 3: Protocols for Analysis

The accurate quantification of (Z)-8-methylnon-6-enoic acid is fundamental to its study. The following protocols provide a starting point for researchers.

Protocol 1: Extraction of Fatty Acids from Biological Samples

This protocol is a modified Folch extraction suitable for tissues (e.g., Capsicum placenta) or cell pellets.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., Heptadecanoic acid)

  • Glass homogenization tubes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 50-100 mg of tissue and homogenize in a glass tube with 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Add a known amount of internal standard.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to their more volatile methyl esters.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Methanolysis: Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

  • Incubation: Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge briefly.

  • Collection and Drying: Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane solution to a GC vial for analysis.

Protocol 3: LC-MS/MS Analysis of (Z)-8-Methylnon-6-enoic Acid

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the direct analysis of fatty acids without derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient starting with a higher percentage of A and ramping up to a high percentage of B to elute the fatty acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: ESI-

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 169.1 (for [M-H]⁻ of 8-methylnon-6-enoic acid)

    • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 125.1) would need to be determined by infusing a standard.

  • Collision Energy: Optimize for the specific instrument and transition.

ParameterValue
Molecular Formula C₁₀H₁₈O₂[2]
Molecular Weight 170.25 g/mol [2]
CAS Number 21382-25-2[2]
Monoisotopic Mass 170.13068 Da[12]
Solubility Soluble in organic solvents such as DMF, DMSO, and ethanol.[13]
MS Precursor (ESI-) m/z 169.1 [M-H]⁻
Table 1: Physicochemical Properties of (Z)-8-methylnon-6-enoic acid relevant for analytical method development.

Part 4: Concluding Remarks and Future Outlook

(Z)-8-methylnon-6-enoic acid stands at an interesting crossroads of specialized plant biochemistry and broad-ranging mammalian metabolic health. While its role in capsaicinoid biosynthesis is well-established, its potential as a tool for metabolic pathway analysis is only just beginning to be appreciated. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to not only quantify this intriguing molecule but also to leverage it in sophisticated metabolic flux studies.

The connection between branched-chain amino acid metabolism and systemic metabolic diseases is a frontier of biomedical research. By developing and applying innovative tracer-based methodologies centered on molecules like (Z)-8-methylnon-6-enoic acid, we can hope to gain a deeper understanding of these complex conditions and pave the way for novel therapeutic interventions. The journey of this once-obscure fatty acid from the placenta of a chili pepper to a potential probe in the fight against metabolic disease is a testament to the interconnectedness of the natural world and the exciting possibilities that await the curious researcher.

References

  • US20050085652A1 - Preparation and purification of synthetic capsaicin - Google Patents.
  • Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis in In-Vivo and In-Vitro Cell Cultures of Capsicum Spp. | Request PDF - ResearchGate. Available at: [Link]

  • (6Z)-8-methylnon-6-enoic acid | C10H18O2 | CID 5709062 - PubChem. Available at: [Link]

  • Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. Available at: [Link]

  • Structure Database (LMSD) - LIPID MAPS. Available at: [Link]

  • 8-METHYLNON-6-ENOIC ACID Nine Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • Branched-Chain Fatty Acids and Obesity: A Narrative Review - PubMed. Available at: [Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed. Available at: [Link]

  • Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC - NIH. Available at: [Link]

  • Effect of 8-methyl nonanoic acid, a degradation by-product of dihydroc | JEP. Available at: [Link]

  • Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - American Physiological Society Journal. Available at: [Link]

  • Branched-chain fatty acids role in health and nutrition | Dellait. Available at: [Link]

  • (PDF) Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - ResearchGate. Available at: [Link]

  • Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - Taylor & Francis. Available at: [Link]

  • Branched-Chain Amino Acids Metabolism and Their Roles in Retinopathy: From Relevance to Mechanism - MDPI. Available at: [Link]

  • Metabolic flux analysis of Branched-chain amino and keto acids (BCAA, BCKA) and β-Hydroxy β-methylbutyric acid (HMB) across multiple organs in the pig | Request PDF - ResearchGate. Available at: [Link]

  • Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed. Available at: [Link]

  • Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - PMC - NIH. Available at: [Link]

  • Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PubMed Central. Available at: [Link]

  • Role of Branched-Chain Amino Acid Catabolism in the Regulation of Adipocyte Metabolism. Available at: [Link]

  • Metabolic Flux Analysis | Lecture 10 - YouTube. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (Z)-8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the stereoselective synthesis of (Z)-8-methylnon-6-enoic acid. This molecule, while seemingly simple, presents two significant stereochemical challenges that are common hurdles in medicinal chemistry and natural product synthesis: the diastereoselective formation of a Z-configured double bond and the enantioselective installation of a methyl-branched stereocenter. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, experience-driven solutions for researchers encountering difficulties in this synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing (Z)-8-methylnon-6-enoic acid?

The synthesis of this target requires precise control over two key structural features:

  • The (Z)-Alkene: The C6-C7 double bond must be formed with high selectivity for the Z (or cis) isomer over the more thermodynamically stable E (trans) isomer. Many standard olefination methods favor the E product, requiring specialized reaction conditions.

  • The C8 Stereocenter: The methyl group at the C8 position creates a chiral center. For applications in drug development, it is typically necessary to synthesize a single enantiomer ((R) or (S)), which demands an effective asymmetric synthesis strategy.

Q2: What are the most common strategies for achieving high Z-selectivity for the C6-C7 double bond?

There are three principal methods, each with its own set of advantages and disadvantages:

  • Wittig Reaction with Non-stabilized Ylides: This is a classic method that relies on the kinetic control of the reaction pathway. Using a phosphonium ylide derived from an alkyl halide (e.g., propylphosphonium bromide) with a strong, non-coordinating base (e.g., NaHMDS, KHMDS) in an aprotic solvent at low temperatures generally favors the formation of the Z-alkene. The mechanism proceeds through an early, puckered oxaphosphetane transition state that minimizes steric interactions, leading to the cis product.

  • Still-Gennari Olefination: This is a modification of the Horner-Wadsworth-Emmons (HWE) reaction that utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF). This combination strongly directs the reaction towards the Z-alkene, often with selectivities exceeding 95:5.

  • Partial Reduction of an Alkyne: Synthesizing the corresponding C6-C7 alkyne and then performing a stereoselective partial reduction is a highly reliable method. The most common catalyst for this is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), which delivers hydrogen to the same face of the alkyne, resulting in the Z-alkene. P-2 nickel boride is another effective alternative.

Q3: How can I introduce the C8 stereocenter enantioselectively?

The strategy for setting the C8 stereocenter often dictates the overall synthetic route. Key approaches include:

  • Starting from a Chiral Pool: A common and effective method is to begin with a readily available, enantiopure starting material like (R)- or (S)-citronellal.

  • Asymmetric Catalysis: Methods like asymmetric conjugate addition of a methyl group to an α,β-unsaturated ester or asymmetric hydrogenation of a trisubstituted alkene can be highly effective. For example, a copper-catalyzed asymmetric conjugate addition of a methyl organometallic reagent is a powerful tool.

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary (e.g., an Evans auxiliary) to a precursor carboxylic acid allows for diastereoselective alkylation at the α-position (which would correspond to C8 in a retrosynthetic sense). While effective, this method requires additional steps for attachment and removal of the auxiliary.

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you might encounter during the synthesis.

Scenario 1: "My Wittig reaction is producing a poor Z:E ratio (e.g., < 90:10)."

Possible Cause & Solution Workflow:

Poor Z-selectivity in the Wittig reaction is almost always due to conditions that allow for equilibration of the initial betaine or oxaphosphetane intermediate to the more stable trans-directing species.

Troubleshooting Steps:

  • Check Your Base and Solvent: Are you using a salt-free ylide? Lithium-based reagents (like n-BuLi) can coordinate to the intermediates, increasing the amount of the E-isomer.

    • Recommendation: Switch to a sodium or potassium base like NaHMDS or KHMDS. These larger counter-ions have a lower tendency to coordinate, preserving the kinetic Z-product.

  • Lower the Reaction Temperature: The kinetic pathway leading to the Z-alkene has a lower activation energy but is less thermodynamically favorable. Running the reaction at low temperatures (-78 °C) is critical to prevent thermal equilibration to the E-pathway.

  • Ensure Aprotic Conditions: The presence of protic sources can interfere with the ylide and the intermediates. Ensure your solvent (THF is common) is rigorously dried and your glassware is flame-dried under an inert atmosphere.

  • Aldehyde Purity: Ensure your aldehyde precursor is pure and free of any corresponding acid, which would quench the ylide.

Troubleshooting Flowchart: Below is a decision-making workflow for addressing poor Z-selectivity.

G start Low Z:E Ratio Observed q1 Are you using a Li-based base (e.g., n-BuLi)? start->q1 sol1 Switch to a salt-free protocol. Use NaHMDS or KHMDS. q1->sol1 Yes q2 Was the reaction run at -78°C throughout addition? q1->q2 No sol1->q2 sol2 Repeat and maintain strict temperature control. q2->sol2 No q3 Was the solvent rigorously dried and the reaction under inert gas? q2->q3 Yes sol2->q3 sol3 Dry solvent over a drying agent and flame-dry glassware. q3->sol3 No end Z:E Ratio Improved q3->end Yes sol3->end

Caption: Troubleshooting workflow for poor Z-selectivity in Wittig reactions.

Scenario 2: "My Lindlar reduction of the alkyne is leading to over-reduction to the alkane."

Possible Cause & Solution Workflow:

Over-reduction occurs when the catalyst is too active or the reaction is not stopped at the alkene stage. The "poison" in the Lindlar catalyst is crucial for preventing this.

Troubleshooting Steps:

  • Evaluate Your Catalyst: Commercial Lindlar catalysts can vary in activity. If you are consistently seeing over-reduction, your catalyst may not be sufficiently deactivated.

    • Recommendation: Add a secondary poison, such as quinoline (typically 1-5 mol%), to the reaction mixture. This will further moderate the catalyst's activity.

  • Control Hydrogen Pressure: Are you running the reaction under a high pressure of H₂?

    • Recommendation: Perform the reaction under a balloon of H₂ (approximately 1 atm). This provides sufficient hydrogen for the desired reaction without creating an excessively high concentration on the catalyst surface.

  • Monitor the Reaction Closely: Over-reduction can happen quickly once the alkyne is consumed.

    • Recommendation: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 15-30 minutes. As soon as the starting material is gone, stop the reaction immediately by filtering off the catalyst.

  • Consider Stoichiometric Reductants: If catalytic methods prove too difficult to control, consider stoichiometric methods that are known to stop at the alkene, such as using nickel(II) acetate and sodium borohydride (P-2 catalyst), which can offer excellent selectivity.

Comparison of Z-Olefination Methods
MethodTypical Z:E RatioKey AdvantagesCommon Challenges
Salt-Free Wittig 90:10 to 98:2Readily available reagents; one-pot procedure.Sensitive to reaction conditions (temp, base); phosphine oxide byproduct removal.
Still-Gennari HWE >95:5Highly reliable and reproducible Z-selectivity.Requires synthesis of specialized phosphonate reagent.
Lindlar Hydrogenation >98:2Excellent selectivity; clean reaction.Catalyst activity can be variable; potential for over-reduction; requires handling of H₂ gas.

Part 3: Key Experimental Protocol

Protocol: Z-Selective Wittig Olefination

This protocol describes the reaction between an aldehyde precursor and a propyl phosphonium ylide to form the Z-alkene backbone.

Materials:

  • (3-Methylbutyl)triphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde precursor (e.g., methyl 5-oxopentanoate)

  • Anhydrous glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Ylide Formation:

    • Suspend (3-methylbutyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF (approx. 0.2 M).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of KHMDS (1.05 equivalents) in THF dropwise via syringe over 20 minutes. The solution should turn a deep orange or red color, indicating ylide formation.

    • Stir the mixture at -78 °C for 1 hour.

    • Scientist's Note: Using KHMDS instead of n-BuLi is critical for generating a salt-free ylide, which is essential for high Z-selectivity. The low temperature stabilizes the kinetic ylide.

  • Olefination:

    • Dissolve the aldehyde precursor (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution over 15 minutes.

    • Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • The crude product will contain triphenylphosphine oxide (TPPO). A significant portion of TPPO can be removed by precipitation from a nonpolar solvent (e.g., pentane or a pentane/ether mixture) at low temperature.

    • Purify the resulting liquid by flash column chromatography on silica gel to isolate the desired (Z)-alkene ester.

Workflow Diagram:

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification a Suspend Phosphonium Salt in THF b Cool to -78°C a->b c Add KHMDS (Base) b->c d Stir for 1 hr at -78°C c->d e Add Aldehyde Solution Dropwise d->e f Monitor by TLC e->f g Quench with Sat. aq. NH4Cl f->g h Aqueous Workup & Extraction g->h i Column Chromatography h->i j Pure (Z)-Alkene i->j

Technical Support Center: Synthesis of (Z)-8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Z)-8-methylnon-6-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield of the desired Z-isomer.

Introduction: The Challenge of Stereoselectivity

(Z)-8-Methylnon-6-enoic acid is a valuable intermediate in the synthesis of various biologically active molecules. The primary challenge in its synthesis lies in controlling the stereochemistry of the carbon-carbon double bond to selectively obtain the cis (or Z) isomer. This guide will focus on the most common and effective method for achieving this: the Wittig reaction, while also exploring alternative strategies and addressing common pitfalls.

Primary Synthetic Strategy: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (Z)-8-methylnon-6-enoic acid, a non-stabilized ylide is employed, which kinetically favors the formation of the Z-alkene.[1][2]

Overall Synthetic Workflow

The synthesis can be envisioned as a multi-step process, as illustrated in the workflow diagram below. This involves the protection of a carboxylic acid, formation of a phosphonium salt, generation of the ylide, the Wittig reaction itself, and final deprotection.

Synthetic Workflow cluster_0 Starting Material Preparation cluster_1 Ylide Precursor Synthesis cluster_2 Wittig Reaction cluster_3 Final Product Formation 6-bromohexanoic_acid 6-Bromohexanoic Acid Protection Protection (e.g., Esterification) 6-bromohexanoic_acid->Protection Protected_acid Protected 6-Bromohexanoate Protection->Protected_acid SN2 SN2 Reaction Protected_acid->SN2 Triphenylphosphine Triphenylphosphine Triphenylphosphine->SN2 Phosphonium_salt Phosphonium Salt SN2->Phosphonium_salt Ylide_formation Ylide Formation Phosphonium_salt->Ylide_formation Isovaleraldehyde Isovaleraldehyde Wittig Wittig Reaction Isovaleraldehyde->Wittig Base Strong Base (e.g., n-BuLi) Base->Ylide_formation Ylide_formation->Wittig Protected_product Protected (Z)-8-methylnon-6-enoate Wittig->Protected_product Deprotection Deprotection (e.g., Hydrolysis) Protected_product->Deprotection Final_product (Z)-8-Methylnon-6-enoic Acid Deprotection->Final_product Wittig Mechanism Ylide Non-stabilized Ylide (R = alkyl) TS_cis [Puckered TS] Ylide->TS_cis Fast, irreversible (Low Temp) TS_trans [Planar TS] Ylide->TS_trans Slower Aldehyde Aldehyde Aldehyde->TS_cis Aldehyde->TS_trans Oxaphosphetane_cis cis-Oxaphosphetane (Kinetic Product) TS_cis->Oxaphosphetane_cis Oxaphosphetane_trans trans-Oxaphosphetane (Thermodynamic Product) Oxaphosphetane_cis->Oxaphosphetane_trans Reversible at higher temp Z_Alkene Z-Alkene Oxaphosphetane_cis->Z_Alkene Syn-elimination TPPO TPPO Oxaphosphetane_cis->TPPO TS_trans->Oxaphosphetane_trans E_Alkene E-Alkene Oxaphosphetane_trans->E_Alkene Syn-elimination Oxaphosphetane_trans->TPPO

Sources

preventing isomerization during (Z)-8-methylnon-6-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stereoselective synthesis of (Z)-8-methylnon-6-enoic acid. This document is designed for researchers, chemists, and drug development professionals who require high isomeric purity of the target molecule. Here, we address common challenges, provide in-depth troubleshooting, and detail a validated protocol focused on preventing the undesired isomerization of the crucial (Z)-alkene geometry.

Frequently Asked Questions (FAQs)

Q1: Why is my (Z)-8-methylnon-6-enoic acid isomerizing to the more stable (E)-isomer?

(Z)-alkenes are generally less thermodynamically stable than their (E)-counterparts due to steric hindrance between substituents on the same side of the double bond.[1] This inherent instability makes them susceptible to isomerization under various conditions that provide a low-energy pathway to the more stable (E)-isomer. The primary triggers for this unwanted conversion are exposure to acid, heat, light, or radical species.[1][2]

Q2: What are the primary mechanisms of (Z)-to-(E) isomerization during synthesis?

Isomerization can proceed through several pathways:

  • Acid-Catalyzed Isomerization: Trace amounts of acid can protonate the double bond, leading to a carbocation intermediate. Rotation around the now single C-C bond, followed by deprotonation, can yield the (E)-alkene.[1]

  • Radical-Initiated Isomerization: Peroxides or other radical initiators can add to the double bond. The resulting radical intermediate allows for free rotation around the C-C bond. Subsequent elimination of the initiator radical can lead to a mixture of isomers.[1]

  • Photochemical Isomerization: Absorption of light can excite the alkene's π-bond to a higher energy state where the bond order is reduced, permitting rotation.[3] Relaxation back to the ground state can produce both (E) and (Z) isomers.[2]

  • Thermal Isomerization: Sufficient thermal energy can overcome the rotational barrier of the double bond, leading to equilibrium, which favors the more stable (E)-isomer.

Q3: Which steps in the synthesis are most critical for preventing isomerization?

Vigilance is required at every stage:

  • Wittig Olefination: The choice of ylide and reaction conditions is paramount for establishing the initial Z-selectivity.[4][5]

  • Ester Hydrolysis: Converting a precursor ester to the final carboxylic acid can introduce acidic or harsh thermal conditions that promote isomerization.[6]

  • Work-up and Extraction: Using acidic solutions to quench the reaction or wash the organic phase is a common cause of isomerization.[1]

  • Purification: Standard silica gel for chromatography is often acidic and can degrade the Z-isomer.[1]

  • Solvent Removal & Storage: Applying excessive heat during solvent evaporation or storing the compound under inappropriate conditions can lead to gradual isomerization.[1]

Q4: How do I maximize Z-selectivity during the Wittig reaction?

The key is to use a non-stabilized phosphonium ylide . These ylides, typically bearing alkyl substituents, react with aldehydes under kinetic control to preferentially form the (Z)-alkene.[7][8] The reaction mechanism is believed to proceed through a concerted cycloaddition, and the stereochemical outcome is set in the transition state leading to the oxaphosphetane intermediate.[9] Performing the reaction in aprotic, salt-free conditions at low temperatures further enhances Z-selectivity.[9]

Q5: My purification via silica gel chromatography is causing significant isomerization. What are the alternatives?

This is a very common issue. Standard silica gel is acidic and must be neutralized.

  • Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (v/v). Allow it to equilibrate before packing the column. This neutralizes the acidic sites on the silica surface.[1]

  • Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel.

  • Silver Nitrate Impregnated Silica: For challenging separations of E/Z isomers, silica gel impregnated with silver nitrate (AgNO₃) can be highly effective, as the silver ions interact differently with the π-bonds of the two isomers.[1]

Troubleshooting Guide: Isomerization Hotspots

Problem EncounteredPossible CauseRecommended Solution & PrecautionScientific Rationale
Low Z:E ratio after Wittig reaction Use of a stabilized or semi-stabilized ylide.Employ a non-stabilized ylide, such as one prepared from an alkyltriphenylphosphonium salt (e.g., (3-methylbutyl)triphenylphosphonium bromide).Non-stabilized ylides react under kinetic control, favoring the Z-alkene pathway.[8]
Reaction temperature is too high.Perform the ylide formation and the Wittig reaction at low temperatures (e.g., -78 °C to 0 °C).Lower temperatures enhance kinetic control and suppress potential equilibration pathways.
Isomerization during ester hydrolysis Acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄).Use base-catalyzed hydrolysis (saponification) under mild conditions (e.g., LiOH in THF/H₂O at room temperature).[10]Saponification is irreversible and avoids the strongly acidic conditions that can protonate the double bond and cause isomerization.[6]
Isomerization during aqueous work-up Quenching the reaction with an acidic solution (e.g., 1M HCl).Use a neutral or slightly basic quench, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1]Avoids introducing acid that can catalyze isomerization of the sensitive alkene.[1]
Isomerization during purification Use of standard, acidic silica gel for chromatography.Use deactivated silica gel (treated with 1-2% triethylamine) or neutral alumina for column chromatography.[1]Neutralizes acidic sites on the stationary phase that would otherwise promote isomerization.
High temperatures during solvent removal.Remove solvent under reduced pressure using a rotary evaporator with a room temperature or cool water bath.Minimizes the thermal energy supplied to the molecule, reducing the rate of thermal isomerization.[1]
Product isomerizes during storage Exposure to light, air (oxygen), or trace acid/base contaminants.Store the final product as a neat oil or in a peroxide-free solvent under an inert atmosphere (Argon or Nitrogen) at low temperature (-20 °C) in an amber vial.Protects the compound from photochemical, radical-initiated, and acid/base-catalyzed isomerization pathways.

Experimental Workflow & Isomerization Control

This workflow outlines the key stages for synthesizing (Z)-8-methylnon-6-enoic acid, emphasizing the critical points for preventing isomerization.

G cluster_0 Stage 1: Wittig Olefination (Z-selective) cluster_1 Stage 2: Work-up & Hydrolysis cluster_2 Stage 3: Purification & Isolation A React Aldehyde Ester with Non-Stabilized Ylide B Low Temperature (-78°C to 0°C) Aprotic Solvent (THF) A->B Conditions C Product: (Z)-alkene Ester B->C Outcome D Neutral Quench (e.g., sat. NH4Cl) C->D E Base-Catalyzed Hydrolysis (LiOH, THF/H2O, RT) D->E F Product: Carboxylate Salt E->F G Acidification (Careful) & Extraction F->G H Purify on Deactivated Silica (1-2% Et3N in eluent) G->H I Final Product: (Z)-8-methylnon-6-enoic acid H->I W1 Risk: Wrong Ylide/ High Temp W1->A W2 Risk: Acidic Quench/ Harsh Hydrolysis W2->D W3 Risk: Acidic Silica/ High Temp Evap. W3->H

Caption: Synthesis workflow with critical isomerization control points.

Detailed Protocol: Synthesis of Methyl (Z)-8-methylnon-6-enoate

This protocol details the formation of the ester precursor via a Z-selective Wittig reaction.

Materials:

  • (3-methylbutyl)triphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Methyl 6-oxohexanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard extraction and drying agents

Procedure:

  • Ylide Formation: To a flame-dried, three-neck flask under an argon atmosphere, add (3-methylbutyl)triphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Add NaHMDS (1.0 M in THF, 1.05 eq) dropwise over 15 minutes. The solution will turn a characteristic deep orange/red color, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.

    • Causality Note: Using a strong, non-nucleophilic base like NaHMDS ensures complete deprotonation to form the ylide without side reactions. The low temperature maintains the stability of the ylide.

  • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of methyl 6-oxohexanoate (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight.

    • Causality Note: The reaction of the non-stabilized ylide with the aldehyde proceeds via a kinetically controlled pathway at low temperatures, which strongly favors the formation of the cis-oxaphosphetane intermediate, leading directly to the (Z)-alkene.[9]

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

Detailed Protocol: Saponification to (Z)-8-methylnon-6-enoic acid

Materials:

  • Crude Methyl (Z)-8-methylnon-6-enoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Dilute HCl (for final acidification)

  • Deactivated silica gel

Procedure:

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 ratio). Add LiOH (2-3 eq) and stir the mixture vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

    • Causality Note: Base-catalyzed hydrolysis is irreversible because the final step is an acid-base reaction where the alkoxide deprotonates the carboxylic acid to form a carboxylate salt.[10] This drives the reaction to completion under mild thermal conditions, preserving the Z-geometry.

  • Isolation: Once the reaction is complete, remove the THF via rotary evaporation (low temperature). Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities (like triphenylphosphine oxide).

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with dilute HCl. The carboxylic acid product will likely separate as an oil.

  • Extract the product with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude acid by column chromatography using deactivated silica gel (pre-treated with 1-2% triethylamine in the eluent system, e.g., hexanes/ethyl acetate).

    • Self-Validation: The use of deactivated silica is a self-validating step. If isomerization was previously observed at this stage, this measure directly addresses the root cause—the acidity of the stationary phase.[1]

References

  • Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. ResearchGate. Available at: [Link]

  • US20050085652A1 - Preparation and purification of synthetic capsaicin. Google Patents.
  • Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. ACS Publications. Available at: [Link]

  • Breakthrough in Z-Alkene synthesis: Scientists develop efficient, sustainable method. QS GEN. Available at: [Link]

  • Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. National Institutes of Health. Available at: [Link]

  • Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. ACS Publications. Available at: [Link]

  • Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis in In-Vivo and In-Vitro Cell Cultures of Capsicum Spp. ResearchGate. Available at: [Link]

  • Photochemistry: The Isomerisation of Alkenes with Light. YouTube. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Stereoselective Synthesis of Z-Alkenes. ResearchGate. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. MDPI. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Hydrolysing esters. Chemguide. Available at: [Link]

  • 8-METHYLNON-6-ENOIC ACID. Chemdad. Available at: [Link]

  • The Wittig Reaction's E & Z Alkene Products Made Easy! YouTube. Available at: [Link]

  • Mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Diva-Portal.org. Available at: [Link]

  • Stereoselective Synthesis of (E)- and (Z)-Isocyanoalkenes. ACS Publications. Available at: [Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. ResearchGate. Available at: [Link]

  • The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

Sources

stability and degradation of (Z)-8-methylnon-6-enoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Z)-8-methylnon-6-enoic Acid

Welcome to the technical support resource for (Z)-8-methylnon-6-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound under common experimental conditions. Here, you will find answers to frequently asked questions and troubleshooting guides to navigate challenges you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical and physical properties of (Z)-8-methylnon-6-enoic acid?

(Z)-8-methylnon-6-enoic acid is a monounsaturated fatty acid with the molecular formula C10H18O2 and a molecular weight of approximately 170.25 g/mol .[1] Its structure includes a ten-carbon chain with a cis (Z) double bond between carbons 6 and 7, and a methyl group at position 8. Key physical properties are summarized in the table below. The compound is typically a colorless to yellow oil.[2] It is important to note that commercial preparations may contain a certain percentage of the (E)-isomer (trans).[3]

PropertyValueSource
Molecular Formula C10H18O2PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
Boiling Point 130-132 °C (at 12 Torr)Chemdad Co.[2]
pKa (Predicted) 4.75 ± 0.10Chemdad Co.[2]
Form Neat OilCayman Chemical[3]
Solubility Soluble in DMF, DMSO, EthanolCayman Chemical[3]
Q2: What are the primary factors that influence the stability of (Z)-8-methylnon-6-enoic acid?

As with other unsaturated fatty acids, the stability of (Z)-8-methylnon-6-enoic acid is primarily influenced by four key factors:

  • Oxidation: The allylic position (the carbon atoms adjacent to the double bond) is susceptible to free-radical attack, leading to autoxidation.[4] The presence of oxygen is a critical factor, and the rate of oxidation increases with the degree of unsaturation.[5] While monounsaturated fatty acids are more stable than polyunsaturated ones, they are still prone to oxidation over time.[6][7]

  • Temperature: Elevated temperatures accelerate degradation reactions, particularly oxidation.[4][6] (E)-8-methylnon-6-enoic acid, a related isomer, is known as a potential thermal degradant of capsaicin, highlighting the role of heat in its formation and potential further degradation.[3]

  • Light: Exposure to UV light can initiate or accelerate degradation through photolytic reactions, often by generating free radicals.[8]

  • pH: Extremes in pH can affect the stability of the carboxylic acid group and may influence the rate of other degradation reactions.[9][10] While low pH can sometimes decrease the rate of lipid oxidation, highly acidic or basic conditions can promote hydrolysis or other reactions.[9][11]

Q3: How should I properly store (Z)-8-methylnon-6-enoic acid to ensure long-term stability?

To minimize degradation, proper storage is critical. Based on supplier recommendations and general chemical principles, the following conditions are advised:

  • Temperature: Store in a refrigerator.[2] Some sources specify storage at -20°C for optimal long-term stability.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidation.[2]

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[12] Amber glass vials are recommended to protect the compound from light.

  • Purity: Use high-purity solvents if the compound is in solution and ensure they are degassed to remove dissolved oxygen.

Q4: What are the likely degradation pathways for this molecule?

The most probable degradation pathway is oxidation at the double bond. This process, known as autoxidation, is a free-radical chain reaction that proceeds in three stages:

  • Initiation: Formation of a free radical, often triggered by heat, light, or trace metals.

  • Propagation: The radical abstracts a hydrogen atom from an allylic carbon, creating a new alkyl radical. This radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another fatty acid molecule, propagating the chain reaction.

  • Termination: Two radicals combine to form a non-radical species, ending the chain.

Another potential pathway is isomerization of the cis double bond to the more thermodynamically stable trans configuration, particularly when exposed to heat or certain catalysts.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Heat, Light, Metal Ions Radical Free Radical (R•) Initiator->Radical Generates FattyAcid (Z)-8-methylnon-6-enoic acid AlkylRadical Alkyl Radical (L•) FattyAcid->AlkylRadical H• abstraction by R• PeroxylRadical Peroxyl Radical (LOO•) AlkylRadical->PeroxylRadical + O2 (fast) PeroxylRadical->FattyAcid Propagates chain (H• abstraction) Hydroperoxide Hydroperoxide (LOOH) Primary Oxidation Product PeroxylRadical->Hydroperoxide Forms Aldehydes_Ketones Secondary Products (Aldehydes, Ketones, etc.) Hydroperoxide->Aldehydes_Ketones Decomposes to Termination Non-Radical Products Radical2 R• + R• Radical2->Termination caption Fig 1. Simplified workflow for autoxidation.

Caption: Simplified workflow for the autoxidation of unsaturated fatty acids.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my chromatogram. Could they be degradation products?

Yes, this is a common sign of sample degradation. The primary degradation products of unsaturated fatty acids are hydroperoxides, which can further break down into secondary oxidation products like aldehydes, ketones, and smaller carboxylic acids.[5][13]

Troubleshooting Steps:

  • Re-analyze a Fresh Sample: Immediately analyze a freshly prepared sample from a properly stored stock. If the extraneous peaks are absent or significantly reduced, degradation of your experimental sample is the likely cause.

  • Mass Spectrometry (MS) Analysis: If your analytical system is coupled to a mass spectrometer (e.g., GC-MS or LC-MS), analyze the unknown peaks.

    • Look for masses corresponding to the addition of one or more oxygen atoms. For example, the hydroperoxide of your compound would have a mass of 170.25 + 32 = 202.25 g/mol .

    • Look for fragments characteristic of cleavage at the double bond.

  • Review Sample Handling: Scrutinize your experimental workflow. Were samples exposed to air for extended periods? Were they heated? Were they exposed to direct light? Any of these factors can induce degradation.

Problem: My quantitative results are inconsistent and show a loss of the parent compound over time.

This strongly suggests that your compound is degrading during your experiment or analysis. A decrease in the main peak area with a concurrent increase in smaller, often broader, impurity peaks is a classic sign of instability.

Troubleshooting Steps:

  • Perform a Stability Check in Diluent: Prepare your sample in the analytical diluent and analyze it at regular intervals (e.g., T=0, 2h, 4h, 8h) while keeping it in the autosampler. This will determine if the compound is stable under your analytical conditions.

  • Implement an Internal Standard: Use a stable internal standard (like a saturated fatty acid, e.g., nonadecanoic acid, C19:0) in your analysis.[14] This helps to correct for variations in sample preparation and injection, making it easier to discern if the loss of your target analyte is real or an artifact.[14]

  • Conduct a Forced Degradation Study: To understand the degradation profile systematically, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate potential degradants.[15][16][17]

Problem: How do I design and execute a forced degradation study for (Z)-8-methylnon-6-enoic acid?

A forced degradation study deliberately stresses the compound to identify likely degradation products and establish a stability-indicating analytical method.[17][18] The goal is to achieve 5-20% degradation of the active ingredient.[17]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare separate solutions of (Z)-8-methylnon-6-enoic acid in a suitable solvent (e.g., acetonitrile/water). Include a control sample stored under normal conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidation: Add 3% hydrogen peroxide (H2O2). Keep at room temperature for 2-8 hours, protected from light.

    • Thermal Stress: Heat the solution at 70°C for 24-48 hours.

    • Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples, including the control, using a suitable chromatographic method (see next question).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Calculate the mass balance to ensure all components are accounted for.

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis & Evaluation Prep Prepare Stock Solution of Compound Acid Acidic (HCl, Heat) Base Basic (NaOH, RT) Oxidative Oxidative (H2O2, RT) Thermal Thermal (Heat) Photo Photolytic (Light) Control Control (No Stress) Analyze Analyze all samples (HPLC/GC) Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Evaluate Evaluate Data: - Identify Degradants - Check Mass Balance - Validate Method Analyze->Evaluate caption Fig 2. Workflow for a forced degradation study.

Caption: General workflow for conducting a forced degradation study.

Q4: What is the recommended analytical method for monitoring the stability of this compound?

The choice of method depends on your specific needs and available equipment. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable.[19][20]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) This is the most common method for fatty acid analysis.[14]

  • Rationale: GC offers high resolution and sensitivity for volatile compounds. The FID detector provides a uniform response factor for hydrocarbons, making quantification reliable.

  • Protocol (Derivatization to FAME):

    • Esterification: The carboxylic acid group must be derivatized, typically to a fatty acid methyl ester (FAME), to increase volatility.[14] This is commonly done using a catalyst like boron trichloride (BCl3) in methanol.

    • Extraction: After derivatization, the FAME is extracted into a nonpolar solvent like hexane.

    • Analysis: The extract is injected into the GC. A polar capillary column (e.g., a "WAX" type) is used to separate the FAMEs.[14]

  • Pros: High sensitivity, excellent resolution, established methodology.

  • Cons: Requires a derivatization step, which adds time and potential for variability.[21]

Method 2: High-Performance Liquid Chromatography (HPLC) HPLC is a valuable alternative, especially if you want to avoid derivatization or analyze heat-sensitive degradants.[19]

  • Rationale: HPLC operates at ambient temperature, minimizing the risk of thermal degradation during analysis.[19] It can directly analyze the free fatty acid.

  • Protocol:

    • Mobile Phase: A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to suppress ionization of the carboxyl group).

    • Detection: UV detection at a low wavelength (~205-210 nm) is possible but may lack sensitivity. A more powerful option is an Evaporative Light Scattering Detector (ELSD) or coupling to a Mass Spectrometer (LC-MS) for superior sensitivity and specificity.

  • Pros: No derivatization needed, suitable for thermally labile compounds.

  • Cons: UV detection can be insensitive; may require more specialized detectors (ELSD, MS).

References

  • Evaluation of the Fermentation Profiles and Quality Attributes of Yogurts Made from Cow, Goat, and Mixed Milk. MDPI. Available from: [Link]

  • capsaicin, 404-86-4. The Good Scents Company. Available from: [Link]

  • (6Z)-8-methylnon-6-enoic acid | C10H18O2. PubChem. Available from: [Link]

  • 8-METHYLNON-6-ENOIC ACID. Nine Chongqing Chemdad Co., Ltd. Available from: [Link]

  • Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC. NIH. Available from: [Link]

  • Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage. MDPI. Available from: [Link]

  • The Essential Guide to Fatty Acid Analysis. Eurofins USA. Available from: [Link]

  • pH effects on the lipid and fatty acids accumulation in Chlamydomonas reinhardtii. PubMed. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available from: [Link]

  • Fatty Acid Degradation. Available from: [Link]

  • Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress. - PMC. NIH. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group. Available from: [Link]

  • Fatty acid degradation. Wikipedia. Available from: [Link]

  • Fatty Acid Analysis by HPLC. AOCS. Available from: [Link]

  • Determination of Oxidative Stability of Oils and Fats. ACS Publications. Available from: [Link]

  • Physicochemical properties and volatile formation mechanism of medium-chain triacylglycerols during heating. PubMed. Available from: [Link]

  • Effects of pH on the rates of lipid oxidation in oil–water system. ResearchGate. Available from: [Link]

  • Oxidative Stability of Commodity Fats and Oils: Modeling Based on Fatty Acid Composition. Request PDF. ResearchGate. Available from: [Link]

  • Subtle changes in pH affect the packing and robustness of fatty acid bilayers. Soft Matter (RSC Publishing). Available from: [Link]

  • A simplified method for analysis of polyunsaturated fatty acids. - PMC. PubMed Central. Available from: [Link]

  • Thermal Stability of Oleic Acid and Ethyl Linoleate. Available from: [Link]

  • Effect of humic acids on photodegradation of chloroacetanilide herbicides under UV irradiation. PubMed. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. Jack Westin. Available from: [Link]

  • Degradation of unsaturated fatty acids (UFAs). UFA with a double bond... ResearchGate. Available from: [Link]

  • the effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Available from: [Link]

  • Model for Lipid Rancidity: The Role of Emulsifiers in pH-Dependent Oxidative Stability. AGFD. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • Comparison of critical methods developed for fatty acid analysis: A review. ResearchGate. Available from: [Link]

  • Thermal Stability of Paraffin and Fatty Acid Mixtures. Asian Publication Corporation. Available from: [Link]

  • Lipids: biosynthesis and degradation of fatty acids. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Effect of Dietary Monounsaturated and Polyunsaturated Fatty Acids on the Susceptibility of Plasma Low Density Lipoproteins to Oxidative Modification. Available from: [Link]

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Technical Support Center: Quantification of 8-Methylnon-6-enoic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the accurate quantification of 8-methylnon-6-enoic acid in plant tissues. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique branched-chain fatty acid, a key precursor in the biosynthesis of capsaicinoids in Capsicum species.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the analysis of 8-methylnon-6-enoic acid.

Q1: Why is quantifying 8-methylnon-6-enoic acid important?

A1: 8-Methylnon-6-enoic acid is a crucial precursor in the branched-chain fatty acid pathway that leads to the synthesis of capsaicin and other capsaicinoids, the compounds responsible for the pungency ('heat') of chili peppers.[1] Research has shown that the availability of this fatty acid, rather than the other primary precursor, vanillylamine, is often the rate-limiting factor in capsaicin production.[2] Therefore, accurately quantifying its concentration is vital for studies in plant biochemistry, agricultural science (e.g., breeding more pungent peppers), and for understanding the metabolic pathways that could be engineered for pharmaceutical or nutraceutical applications.

Q2: What are the primary analytical methods for quantifying 8-methylnon-6-enoic acid?

A2: The two most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS is a highly sensitive and specific technique, widely used for fatty acid analysis.[3][4] However, because fatty acids are not sufficiently volatile for direct GC analysis, they must first be chemically converted into fatty acid methyl esters (FAMEs) through a process called derivatization.[5][6]

  • LC-MS has gained popularity as it can often analyze fatty acids directly without derivatization, potentially simplifying sample preparation.[7][8] It is particularly useful for analyzing a wide range of lipids in a single run.[9]

The choice between GC-MS and LC-MS depends on available instrumentation, desired sample throughput, and the specific research question.

Q3: What is derivatization and why is it necessary for GC-MS analysis of fatty acids?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. For fatty acids like 8-methylnon-6-enoic acid, their carboxylic acid group makes them polar and prone to hydrogen bonding, which results in poor volatility and chromatographic peak shape in a GC system.[6] By converting the carboxylic acid to a methyl ester (a FAME), we increase the compound's volatility and thermal stability, making it ideal for GC-MS analysis.[3][10]

Q4: Can I use a Flame Ionization Detector (FID) instead of a Mass Spectrometer (MS) for GC analysis?

A4: Yes, a GC-FID is a robust and widely used detector for quantifying FAMEs.[5][10] It offers excellent sensitivity and a wide linear range. However, an FID only provides retention time data. A Mass Spectrometer (MS) provides both retention time and mass spectral data, which gives a much higher degree of confidence in compound identification by confirming the molecular weight and fragmentation pattern.[3] For targeted quantification of a known compound like 8-methylnon-6-enoic acid methyl ester, a well-calibrated GC-FID method can be sufficient. For complex samples or method development, GC-MS is superior for its specificity.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the experimental workflow, from sample collection to data analysis.

Issue 1: Low or No Recovery of 8-Methylnon-6-enoic Acid

Q: I've followed a standard lipid extraction protocol, but my results show very low or undetectable levels of 8-methylnon-6-enoic acid, even in plant tissue where it's expected (e.g., Capsicum placenta). What could be wrong?

A: This is a common and multifaceted problem. The cause often lies in the initial sample handling and extraction steps. Here is a logical troubleshooting workflow:

Causality & Solution Workflow:

G Start Low/No Analyte Recovery Lipase_Activity Problem: Endogenous Lipase Activity Plant tissues contain lipases that can rapidly degrade lipids upon cell lysis. Start->Lipase_Activity Is sample prep immediate? Extraction_Efficiency Problem: Inefficient Extraction The solvent may not be effectively penetrating the tissue and solubilizing the target lipid. Start->Extraction_Efficiency Is recovery poor across all lipids? Derivatization_Failure Problem: Incomplete Derivatization (GC-MS) The fatty acid was not converted to its FAME, making it invisible to the GC. Start->Derivatization_Failure Are other fatty acids also missing? Degradation Problem: Analyte Degradation Oxidation or thermal degradation may occur during processing. Start->Degradation Are samples stored long? Sol_Lipase Solution: Inactivate Lipases Immediately Flash-freeze tissue in liquid N2. Homogenize in pre-heated isopropanol (75°C) to denature enzymes. Lipase_Activity->Sol_Lipase Sol_Extraction Solution: Optimize Extraction Use a robust solvent system (e.g., Chloroform:Methanol). Ensure thorough homogenization. Consider a longer extraction time (e.g., 24h). Extraction_Efficiency->Sol_Extraction Sol_Derivatization Solution: Verify Derivatization Reaction Use fresh reagents (e.g., BF3-Methanol). Ensure anhydrous conditions. Optimize reaction time and temperature (e.g., 85-100°C for 1h). Derivatization_Failure->Sol_Derivatization Sol_Degradation Solution: Prevent Degradation Add an antioxidant like BHT to extraction solvents. Avoid excessive heat and light exposure. Process samples quickly. Degradation->Sol_Degradation

In-depth Explanation:

  • Enzymatic Degradation: The moment you disrupt plant tissue, you release a host of enzymes, including lipases, that can rapidly degrade your target analyte.[11] This is the most common cause of poor recovery. The solution is to denature these enzymes immediately. A highly effective method is to plunge the fresh tissue into hot isopropanol (~75°C) and hold for ~15 minutes before homogenization.[12] Flash-freezing in liquid nitrogen and storing at -80°C is essential if immediate extraction is not possible.

  • Extraction Inefficiency: 8-methylnon-6-enoic acid is a medium-chain fatty acid and is nonpolar.[1] Your extraction solvent must efficiently solubilize it. The classic Folch or Bligh & Dyer methods, which use a chloroform:methanol mixture, are very effective for creating a monophasic system that extracts a broad range of lipids from high-water-content plant tissues.[11][13] Ensure your tissue is thoroughly homogenized to maximize surface area for solvent penetration.

  • Incomplete Derivatization: For GC-MS methods, this is a critical failure point. If the conversion to the FAME is incomplete, the free fatty acid will not chromatograph properly.

    • Reagent Quality: Derivatization reagents like Boron Trifluoride-Methanol (BF₃-MeOH) or methanolic HCl can degrade over time, especially if exposed to moisture. Use fresh reagents.

    • Reaction Conditions: The reaction requires heat to proceed to completion. A common protocol is heating at 85-100°C for 1 hour.[11] Ensure your reaction vials are sealed tightly to prevent solvent evaporation.

  • Use of an Internal Standard: To truly diagnose a recovery problem, you must use an internal standard (IS). A stable isotope-labeled version of your analyte (e.g., D₃-8-methylnon-6-enoic acid) is the gold standard, as it behaves almost identically to the native analyte throughout the entire process.[14][15][16] If a labeled standard is unavailable, use a fatty acid of similar chain length and properties that is not present in your sample (e.g., C13:0 or C19:0 fatty acid).[5] If you see a strong signal for your IS but not your analyte, the problem lies with the analyte's presence in the original sample, not the method. If both are low, the issue is with the extraction or derivatization process itself.

Issue 2: Poor Chromatographic Peak Shape or Shifting Retention Times

Q: My GC-MS analysis is showing tailing peaks for my FAME, and the retention time is inconsistent between runs. What's going on?

A: This points to issues within the GC-MS system or with the final sample cleanliness.

Causality & Solution Workflow:

G Start Poor Peak Shape / RT Shift Active_Sites Problem: Active Sites in GC System Exposed silanol groups in the inlet liner or column can interact with the analyte, causing tailing. Start->Active_Sites Is peak tailing observed? Column_Contamination Problem: Column Contamination Non-volatile matrix components accumulate at the head of the column, affecting separation. Start->Column_Contamination Is performance degrading over time? Inlet_Temp Problem: Incorrect Inlet Temperature Temperature is too low for efficient volatilization or too high, causing degradation. Start->Inlet_Temp Are peaks broad or split? Matrix_Interference Problem: Sample Matrix Effects Co-eluting compounds from the plant extract are interfering with the analyte. Start->Matrix_Interference Is the baseline noisy? Sol_Active_Sites Solution: Deactivate & Maintain Use a fresh, deactivated inlet liner. Trim the first few cm of the GC column. Condition the column as per manufacturer's instructions. Active_Sites->Sol_Active_Sites Sol_Contamination Solution: Bake Out & Clean Bake out the column at its maximum isothermal temperature. If severe, trim the column or replace it. Column_Contamination->Sol_Contamination Sol_Inlet_Temp Solution: Optimize Temperature Set inlet temperature ~250°C for FAMEs. Perform a temperature ramp study if issues persist. Inlet_Temp->Sol_Inlet_Temp Sol_Matrix_Interference Solution: Clean Up the Sample Incorporate a Solid-Phase Extraction (SPE) step after lipid extraction to remove polar interferences. Matrix_Interference->Sol_Matrix_Interference

In-depth Explanation:

  • System Activity: Even though FAMEs are much less polar than free fatty acids, they can still interact with "active sites" in the GC system. These are typically exposed silanol (-OH) groups on the glass surface of the inlet liner or the column itself. This interaction slows the molecule's progress, leading to a "tailing" peak. Regularly replacing the inlet liner with a new, deactivated one is critical. If the problem persists, trimming the front end of the column (10-20 cm) can remove accumulated non-volatile residues and expose a fresh surface.

  • Sample Cleanliness: Plant extracts are notoriously complex and contain many compounds besides lipids (pigments, sugars, etc.). If not removed, these can contaminate the GC system or co-elute with your analyte, distorting the peak. A Solid-Phase Extraction (SPE) cleanup step can be invaluable.[17] After the initial lipid extraction, the sample can be passed through an SPE cartridge (e.g., silica or aminopropyl) to separate lipids from more polar or non-lipid components.[18]

  • GC Parameters: Ensure your GC parameters are appropriate. For FAMEs, an injector temperature of 250°C is typical. The column temperature program should have a ramp rate that allows for good separation of adjacent fatty acids. A polar GC column (e.g., a wax-type column) is generally used for FAME analysis to achieve good separation based on chain length and degree of unsaturation.[5]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always optimize for your specific matrix and instrumentation.

Protocol 1: Plant Tissue Lipid Extraction

This protocol is designed to inactivate lipases and efficiently extract total lipids.

  • Sample Collection: Weigh 100-200 mg of fresh plant tissue (e.g., Capsicum placenta) and immediately place it in a 15 mL glass tube with a Teflon-lined screw cap. If not processing immediately, flash-freeze in liquid nitrogen and store at -80°C.

  • Lipase Inactivation: Add 3 mL of pre-heated (75°C) isopropanol containing 0.01% butylated hydroxytoluene (BHT) to the tube.[12] BHT is an antioxidant that prevents oxidation of unsaturated fatty acids.

  • Incubation: Cap the tube tightly and place it in a heating block or water bath at 75°C for 15 minutes.

  • Homogenization: Cool the sample to room temperature. Add 1.5 mL of chloroform and 0.5 mL of water. Homogenize the tissue thoroughly using a probe homogenizer or bead beater until no solid tissue is visible.

  • Extraction: Add an additional 1.5 mL of chloroform and 1.5 mL of water. At this point, add your internal standard (e.g., a known amount of a C13:0 or deuterated standard). Vortex vigorously for 1 minute and then agitate on a shaker at room temperature for at least 1 hour (a 24-hour extraction can improve recovery for some tissues).[19]

  • Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases. You will see an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.

  • Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein/debris interface.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. The resulting lipid film is now ready for derivatization or direct LC-MS analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses the common and effective BF₃-Methanol reagent.

  • Reagent Preparation: To the dried lipid extract from Protocol 1, add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-MeOH). Safety Note: BF₃-MeOH is corrosive and toxic. Handle in a chemical fume hood with appropriate personal protective equipment.

  • Reaction: Cap the tube tightly and heat in a water bath or heating block at 100°C for 30-60 minutes.[20]

  • Quenching & Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution (brine). Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes. The FAMEs will be in the upper hexane layer.

  • Collection: Carefully transfer the upper hexane layer to a 2 mL GC vial.

  • Final Preparation: The sample is now ready for GC-MS analysis.

Table 1: Example GC-MS Parameters for FAME Analysis
ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard, robust platform for this analysis.
MS System Agilent 5977 MSD or equivalentProvides high sensitivity and spectral confirmation.
Column DB-WAX (30 m x 0.25 mm, 0.25 µm)A polar column that provides excellent separation for FAMEs.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard flow rate for this column dimension.
Inlet Temp. 250°CEnsures rapid and complete volatilization of FAMEs.
Oven Program 100°C hold 2 min, ramp 10°C/min to 200°C, then 5°C/min to 240°C, hold 10 minA multi-step ramp provides good separation of early-eluting short-chain FAMEs while also resolving later-eluting long-chain FAMEs.
MS Source Temp. 230°CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy, produces reproducible fragmentation patterns for library matching.
Acquisition Scan (m/z 40-400) and/or SIMScan mode is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 74, 87, and the molecular ion) is used for sensitive quantification.

References

  • NP-MRD. (2022). 8-Methyl-6-nonenoic acid (NP0083845). Natural Products Magnetic Resonance Database. [Link]

  • Narasimha Prasad, S. B., Kumar, V., & Giridhar, P. (2006). Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis in In-Vivo and In-Vitro Cell Cultures of Capsicum Spp. ResearchGate. [Link]

  • Li, Y., et al. (2021). A high-throughput method for profiling fatty acids in plant seeds based on one-step acid-catalyzed methylation followed by gas chromatography-mass spectrometry. Taylor & Francis Online. [Link]

  • Kopf, T., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PMC - NIH. [Link]

  • Ghosh, S. K., & Jennings, W. (2005). Preparation and purification of synthetic capsaicin.
  • Shaner, L., et al. (2015). Lipid Isolation from Plants. PMC - NIH. [Link]

  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins Scientific. [Link]

  • dos Santos, N. A., et al. (2024). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. MDPI. [Link]

  • Vreken, P., & van Lint, A. E. (1998). Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. PubMed. [Link]

  • NIST. (n.d.). 8-Methyl-6-nonenoic acid. NIST WebBook. [Link]

  • ResearchGate. (2022). I want to do fatty acid analysis in dried plant sample, please help me to find out the best method? ResearchGate. [Link]

  • Zheng, X., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH. [Link]

  • Gelhaus, S. L., Mesaros, A. C., & Blair, I. A. (2022). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. JoVE. [Link]

  • Shanaida, M., et al. (2021). Analysis of fatty acid composition content in the plant components of antidiabetic herbal mixture by GC-MS. Pharmacia. [Link]

  • Welti, R. (n.d.). Lipid Profiling Extraction Method for Arabidopsis Leaves. Kansas State University. [Link]

  • ResearchGate. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. [Link]

  • Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A. [Link]

  • Lee, S., et al. (2019). Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. CABI Digital Library. [Link]

  • Tjellström, H., et al. (2022). A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues. Frontiers in Plant Science. [Link]

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optimizing reaction conditions for enzymatic synthesis with 8-methylnon-6-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the enzymatic synthesis of 8-methylnon-6-enoic acid. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This center is structured to address both fundamental questions and specific troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup of enzymatic reactions for 8-methylnon-6-enoic acid synthesis.

Q1: What type of enzyme is most suitable for synthesizing 8-methylnon-6-enoic acid or its esters?

A1: Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are the most effective and widely used enzymes for this type of synthesis.[1][2] They are robust, do not require cofactors, and can function in non-aqueous environments, which is advantageous for esterification reactions.[1] Specifically, immobilized lipases like Candida antarctica Lipase B (CALB, often sold as Novozym 435) and Rhizomucor miehei lipase (RML) are excellent candidates due to their high stability, reusability, and broad substrate specificity.[3][4] CALB, in particular, is known for its efficiency in esterifying a wide range of fatty acids and alcohols.

Q2: What are the primary reaction strategies for enzymatic synthesis of 8-methylnon-6-enoic acid esters?

A2: There are two main strategies:

  • Esterification: This is a direct reaction between 8-methylnon-6-enoic acid and an alcohol (e.g., methanol, ethanol, or glycerol). The reaction produces the desired ester and water as a byproduct.[3][5] Driving the reaction to completion often requires the removal of this water.

  • Transesterification (or Acidolysis): This involves reacting a pre-existing ester (like a simple methyl or ethyl ester of a different fatty acid) with 8-methylnon-6-enoic acid. The enzyme catalyzes the exchange of the fatty acid moiety.[6][7] This can be advantageous in systems where water-sensitive components are present.

Q3: Why is using an organic solvent or a solvent-free system often preferred over an aqueous environment?

A3: Lipases naturally hydrolyze esters in the presence of water. To synthesize esters, the reaction equilibrium must be shifted away from hydrolysis and towards synthesis. This is achieved by minimizing the water content in the reaction medium.[8] Organic solvents (like hexane or heptane) or solvent-free systems (where one of the liquid substrates acts as the solvent) create a low-water environment that thermodynamically favors the esterification or transesterification reaction.[9]

Q4: What is "interfacial activation," and how does it affect lipase activity?

A4: Interfacial activation is a characteristic feature of many lipases. These enzymes have a mobile "lid" or flap covering their active site. In an aqueous environment, this lid remains closed. However, at an oil-water or liquid-solid interface (as with an immobilized enzyme), the lipase undergoes a conformational change, opening the lid and exposing the hydrophobic active site.[10] This activation dramatically increases the enzyme's catalytic efficiency, making biphasic systems highly effective for lipid modification.[10]

Troubleshooting Guide: From Low Yield to Enzyme Instability

This section is designed to help you diagnose and resolve specific issues during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has been running for the recommended time, but I'm seeing very low conversion of my 8-methylnon-6-enoic acid. What could be the cause?

A: Low yield is a common issue with several potential root causes. Let's break them down using a systematic approach.

  • Explanation: Esterification reactions produce water. As water accumulates in the system, it promotes the reverse reaction (hydrolysis), leading to a low net yield.

  • Solution:

    • Water Removal: Actively remove water from the reaction. This can be done by adding molecular sieves (e.g., 4Å) to the reaction vessel, performing the reaction under a vacuum, or sparging the mixture with an inert gas like nitrogen.[5]

    • Substrate Molar Ratio: Use a stoichiometric excess of one of the substrates (usually the less expensive one, like the alcohol). This shifts the equilibrium towards the product side according to Le Chatelier's principle. However, a very large excess of a short-chain alcohol can sometimes inhibit or denature the enzyme.[9] A molar ratio of fatty acid to alcohol of 1:1.5 to 1:3 is a good starting point.[3]

  • Explanation: The enzyme may have lost its activity due to suboptimal conditions.

  • Solutions:

    • Temperature: While higher temperatures increase reaction rates, excessive heat will denature the enzyme. Most lipases are stable in the 40-60°C range.[11] If you are operating above this, try lowering the temperature. Conversely, if the temperature is too low, the reaction rate may be kinetically limited.

    • pH: Although the bulk medium is organic, the enzyme itself has an optimal "pH memory" from its last aqueous environment. Extreme pH values in the residual water layer on the enzyme can lead to irreversible denaturation.[12] Ensure that the enzyme or support was equilibrated in a buffer of optimal pH (typically pH 6-8 for many lipases) before being dried and added to the reaction.

    • Inhibitors: Certain compounds can act as inhibitors. For instance, some short-chain alcohols can strip the essential water layer from the enzyme, leading to inactivation.[10] If using a solvent, ensure it is of high purity, as contaminants can inhibit the enzyme.

  • Explanation: The substrates need to physically reach the active site of the enzyme. If the system is not well-mixed, or if the viscosity is too high, the reaction rate can be limited by diffusion rather than by the enzyme's catalytic speed.[11]

  • Solution:

    • Agitation: Ensure adequate mixing. Use a magnetic stirrer or an orbital shaker. The speed should be high enough to keep the immobilized enzyme suspended but not so high that it causes mechanical shearing and damage to the support beads. A typical speed is around 200-300 rpm.[5]

    • Viscosity: If you are running a solvent-free reaction at a lower temperature, the viscosity of the substrate mixture might be too high. Gently increasing the temperature (within the enzyme's stable range) can lower viscosity and improve mass transfer.[11]

Below is a decision-making diagram to guide your troubleshooting process.

LowYield_Troubleshooting start Low Product Yield Detected check_h2o Is water being actively removed? start->check_h2o add_h2o_removal Action: Add molecular sieves or apply vacuum. check_h2o->add_h2o_removal No check_temp Is temperature within optimal range (e.g., 40-60°C)? check_h2o->check_temp Yes add_h2o_removal->check_temp adjust_temp Action: Adjust temperature. check_temp->adjust_temp No check_mixing Is agitation sufficient to suspend the enzyme? check_temp->check_mixing Yes adjust_temp->check_mixing adjust_mixing Action: Increase agitation speed (e.g., 200-300 rpm). check_mixing->adjust_mixing No check_ratio Is substrate molar ratio optimized? check_mixing->check_ratio Yes adjust_mixing->check_ratio adjust_ratio Action: Test varying stoichiometric excess of alcohol (e.g., 1:1.5 to 1:3). check_ratio->adjust_ratio No check_activity Verify Enzyme Activity Separately (using a standard assay) check_ratio->check_activity Yes adjust_ratio->check_activity replace_enzyme Action: Use a fresh batch of enzyme. check_activity->replace_enzyme Activity is Low

Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Enzyme Shows High Initial Activity but Quickly Deactivates

Q: My reaction starts well, but the rate drops off significantly after only a short time or one reuse cycle. Why is my enzyme losing activity?

A: Rapid deactivation often points to harsh reaction conditions or enzyme leaching from its support.

  • Explanation: If the enzyme is immobilized via simple physical adsorption, weak interactions may not be sufficient to hold it to the support under vigorous agitation or in the presence of certain solvents that disrupt these interactions.[13][14]

  • Solution:

    • Choose a Different Immobilization Method: Consider covalent attachment or entrapment, which provide a much stronger bond between the enzyme and the support.[13]

    • Use a Hydrophobic Support: For lipases, immobilization on hydrophobic supports can be very effective. The hydrophobic interaction not only binds the enzyme but can also help lock it in its open, active conformation.[13]

  • Explanation: High local concentrations of certain substrates or products can be detrimental. For example, glycerol, if used as a substrate, can coat the immobilized enzyme, creating a diffusion barrier. Similarly, if water is not removed, the accumulation of fatty acids could create localized pH drops around the enzyme, leading to denaturation.

  • Solution:

    • Stepwise Substrate Addition: Instead of adding all substrates at the beginning, try a stepwise addition. This keeps the concentration of potentially inhibitory substrates low.

    • Efficient Product Removal: In a continuous reactor setup, ensure that the product is removed efficiently from the system to prevent inhibitory feedback loops.

Key Experimental Protocols & Data

To ensure reproducibility and success, here are standardized protocols and reference data.

Protocol 1: General Batch Reaction for Ester Synthesis

This protocol provides a starting point for the synthesis of an alkyl ester of 8-methylnon-6-enoic acid using an immobilized lipase.

  • Enzyme Preparation: Weigh 100 mg of immobilized lipase (e.g., Novozym 435) and add it to a 50 mL screw-cap flask.

  • Substrate Addition: Add 10 mmol of 8-methylnon-6-enoic acid and 15 mmol of the desired alcohol (e.g., ethanol, for a 1:1.5 molar ratio) to the flask.

  • Solvent (Optional): Add 20 mL of a non-polar solvent like n-heptane. This can help reduce viscosity and improve substrate solubility.

  • Water Removal: Add 1 g of freshly activated 4Å molecular sieves.

  • Reaction Incubation: Place the sealed flask in an orbital shaker set to 50°C and 250 rpm.

  • Monitoring: Periodically take small aliquots (e.g., 50 µL) of the supernatant. Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate.

  • Termination: Once the reaction reaches equilibrium (i.e., no further increase in conversion), stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

Table 1: Typical Reaction Parameters for Common Lipases
EnzymeSource OrganismTypical Optimal Temp. (°C)Optimal pH Range (pH Memory)Common Applications
Novozym 435 (CALB) Candida antarctica40 - 707.0 - 9.0Esterification, Transesterification
Lipozyme RM IM Rhizomucor miehei40 - 606.0 - 7.51,3-specific Interesterification
Lipase PS Pseudomonas cepacia30 - 506.5 - 8.0Enantioselective resolutions

Note: Optimal conditions can vary significantly based on the specific substrates, solvent system, and water activity. The values above are general guidelines.

Enzymatic Esterification Pathway

The following diagram illustrates the basic mechanism for a lipase-catalyzed esterification reaction, which follows a Ping-Pong Bi-Bi mechanism.

Esterification_Pathway cluster_enzyme Lipase Catalytic Cycle E Free Enzyme (Lipase) E_Acyl Acyl-Enzyme Intermediate E->E_Acyl forms intermediate Ester Product Ester (R-COOR') E->Ester releases E_Acyl->E regenerates enzyme H2O Water (H₂O) E_Acyl->H2O releases RCOOH 8-Methylnon-6-enoic Acid (R-COOH) RCOOH->E binds ROH Alcohol (R'-OH) ROH->E_Acyl binds

Sources

Technical Support Center: Purification of Synthetic (Z)-8-Methylnon-6-Enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of synthetic (Z)-8-methylnon-6-enoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the high purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of (Z)-8-methylnon-6-enoic acid, providing a foundational understanding of potential challenges.

Q1: What are the most common impurities I should expect when synthesizing (Z)-8-methylnon-6-enoic acid?

A1: The impurities largely depend on the synthetic route. A common and effective method for synthesizing Z-alkenes is the Wittig reaction.[1][2] If this route is employed, using an unstabilized ylide, you can anticipate the following impurities:

  • (E)-8-methylnon-6-enoic acid: This is the geometric isomer of your target compound and often the most challenging impurity to remove.[3] While unstabilized ylides favor the Z-isomer, the formation of some E-isomer is common.[2][3]

  • Triphenylphosphine oxide (TPPO): A ubiquitous byproduct of the Wittig reaction.[2]

  • Unreacted starting materials: This could include the aldehyde and the phosphonium salt used to generate the ylide.

  • Solvent residues: Residual solvents from the reaction and workup, such as THF or diethyl ether, may be present.[3]

Q2: What is a general strategy for the initial purification of the crude product?

A2: A robust initial purification strategy involves a combination of techniques to remove the bulk of the impurities. A typical workflow would be:

  • Aqueous Workup: Perform an acid-base extraction. Dissolve the crude product in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities (like TPPO) in the organic layer. The aqueous layer can then be acidified (e.g., with 3M HCl) and the product re-extracted into an organic solvent.[4][5]

  • Flash Column Chromatography: This is essential for separating the target compound from closely related impurities.[6] Given the acidic nature of the product, silica gel is a suitable stationary phase.[7]

Q3: Which analytical techniques are best for assessing the purity and isomeric ratio of my sample?

A3: A multi-technique approach is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and assessing the Z/E isomeric ratio. The coupling constants of the vinylic protons are characteristically different for Z (~10-12 Hz) and E (~14-18 Hz) isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating and quantifying volatile compounds.[8] For carboxylic acids, derivatization to their more volatile methyl esters or silyl esters is often necessary for good chromatographic performance.[9][10] Specialized GC columns, such as those with ionic liquid-based stationary phases, can provide baseline separation of geometric isomers.[11]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used to assess purity.[12][13] Reverse-phase C18 columns are often effective for separating carboxylic acids.[14]

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: My NMR spectrum shows a significant amount of the (E)-isomer. How can I remove it?

This is a classic challenge in Z-alkene synthesis. The physical properties of E and Z isomers can be very similar, making separation difficult.[15][16]

Solution 1.1: Argentation (Silver Nitrate) Chromatography

Causality: This technique leverages the reversible interaction between the π-electrons of the double bond and silver ions.[17] The more sterically accessible double bond of the (E)-isomer typically forms a stronger complex with the silver ions and is retained more strongly on the column, allowing the (Z)-isomer to elute first.[17][18]

Protocol: Preparation of Silver Nitrate-Impregnated Silica Gel

  • Preparation: In a round-bottom flask, dissolve silver nitrate in deionized water or methanol to create a saturated solution.

  • Impregnation: Add silica gel to the solution (typically a 10-20% w/w ratio of silver nitrate to silica).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the flask from light during this process, as silver nitrate is light-sensitive.

  • Activation: Dry the impregnated silica gel in a vacuum oven at 60-80°C for several hours before use.

Protocol: Column Chromatography

  • Packing: Dry pack the column with the prepared silver nitrate-silica gel.

  • Elution: Use a non-polar solvent system, such as a gradient of diethyl ether in hexanes. The polarity should be kept as low as possible to maximize the separation based on the silver-alkene interaction.

  • Monitoring: Monitor the fractions by TLC or GC-MS to identify the pure (Z)-isomer fractions.

Solution 1.2: Preparative HPLC

Causality: For very difficult separations, preparative HPLC on a suitable stationary phase can provide the necessary resolution. Reverse-phase C18 columns are a good starting point.

Protocol: Preparative Reverse-Phase HPLC

  • Column: Use a high-quality preparative C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.[14]

  • Method Development: Optimize the separation on an analytical scale first to determine the best gradient conditions before scaling up to the preparative column.[14]

Problem 2: I have a persistent, non-polar impurity that co-elutes with my product during standard silica gel chromatography.

This is often due to unreacted starting materials or byproducts from side reactions.

Solution 2.1: Recrystallization

Causality: Recrystallization is an effective purification technique for solid compounds, based on differences in solubility between the desired compound and impurities in a given solvent.[19] Even for oils, conversion to a solid derivative can enable purification by recrystallization.

Protocol: Recrystallization

  • Solvent Screening: Test a range of solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For carboxylic acids, solvents like hexanes, ethyl acetate, or solvent pairs like toluene/hexane can be effective.[19][20]

  • Procedure: Dissolve the impure compound in the minimum amount of hot solvent.[19] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Problem 3: My final product shows broad peaks in the NMR, suggesting the presence of residual acids or bases from the workup.

Residual acidic or basic impurities can interfere with subsequent reactions and spectroscopic analysis.

Solution 3.1: Thorough Aqueous Washing and Drying

Causality: Incomplete separation of aqueous and organic layers or insufficient washing during the workup can leave residual acids or bases.

Protocol: Refined Workup

  • Washing: Re-dissolve your compound in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl), water, and finally a saturated brine solution. The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Data Summary Table
Purification TechniqueTarget ImpurityTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction Triphenylphosphine oxide, non-acidic organics>90% (for acidic product)Removes bulk non-acidic impurities effectively.Does not separate isomers or other acidic impurities.
Standard Flash Chromatography Triphenylphosphine oxide, starting materials95-98%Good for removing moderately different polarity compounds.May not resolve E/Z isomers.[6]
Argentation Chromatography (E)-isomer>99% (Z-isomer)Excellent selectivity for E/Z isomers.[18][21]Silver nitrate is costly and light-sensitive; requires careful preparation.
Recrystallization Various impurities with different solubilities>99%Can provide very high purity for solid compounds.Not suitable for oils; requires finding an appropriate solvent.[19]
Preparative HPLC (E)-isomer, closely related impurities>99.5%High resolving power for difficult separations.Expensive, lower throughput, requires specialized equipment.
Visualizations
General Purification Workflow

G cluster_0 Initial Synthesis cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Isomer Separation (If Needed) cluster_4 Final Product Crude Crude Reaction Mixture Workup Acid-Base Extraction Crude->Workup Remove TPPO TPPO TPPO & Non-polar Impurities Workup->TPPO FlashChrom Standard Silica Gel Flash Chromatography Workup->FlashChrom Isolate Carboxylic Acid PartiallyPure Partially Purified Product (May contain E-isomer) FlashChrom->PartiallyPure Argentation Argentation (AgNO₃) Chromatography PartiallyPure->Argentation High Z/E Ratio Needed PrepHPLC Preparative HPLC PartiallyPure->PrepHPLC High Purity Needed PureProduct Pure (Z)-8-methylnon-6-enoic acid PartiallyPure->PureProduct If Z/E ratio is acceptable E_Isomer E-Isomer Argentation->E_Isomer Argentation->PureProduct PrepHPLC->E_Isomer PrepHPLC->PureProduct

Caption: General purification workflow for (Z)-8-methylnon-6-enoic acid.

Troubleshooting Decision Tree

G Start Analyze Purified Product (NMR, GC-MS) Impurity_Check Impurities Detected? Start->Impurity_Check Isomer_Check Is the impurity the (E)-isomer? Impurity_Check->Isomer_Check Yes Success Product is Pure Impurity_Check->Success No Polarity_Check Is the impurity non-polar? Isomer_Check->Polarity_Check No Argentation Perform Argentation Chromatography Isomer_Check->Argentation Yes Recrystallize Attempt Recrystallization or Derivative Formation Polarity_Check->Recrystallize Yes ReWorkup Repeat Aqueous Wash & Drying Polarity_Check->ReWorkup No (Likely residual workup reagents) Argentation->Start Re-analyze Recrystallize->Start Re-analyze ReWorkup->Start Re-analyze

Caption: Decision tree for troubleshooting common purity issues.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

  • PubMed Central. (2023). Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity. Retrieved from [Link]

  • Google Patents. (n.d.). US20050085652A1 - Preparation and purification of synthetic capsaicin.
  • Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved from [Link]

  • Google Patents. (n.d.). EP1201637B1 - Process for the preparation of unsaturated carboxylic acids.
  • ResearchGate. (2025). A study of silver nitrate solutions in gas chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Retrieved from [Link]

  • MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). US9181170B2 - Method for preparing unsaturated carboxylic acid.
  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]

  • The University of Queensland. (2015). Chromatography with Silver Nitrate. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004092122A2 - Preparation and purification of synthetic capsaicin.
  • Canadian Science Publishing. (n.d.). A STUDY OF SILVER NITRATE SOLUTIONS IN GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Using a Chromatographic Pseudophase Model to Elucidate the Mechanism of Olefin Separation by Silver(I) Ions in Ionic Liquids. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Retrieved from [Link]

  • ACS Publications. (2013). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Silver nitrate impregnation of preparative silica gel columns for liquid chromatography. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 8-METHYLNON-6-ENOIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Development of a novel affinity chromatography resin for platform purification of bispecific antibodies with modified protein a binding avidity. Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage of 8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-methylnon-6-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical reagent. As a key precursor in the biosynthesis of capsaicin and its analogs, maintaining the purity of 8-methylnon-6-enoic acid is paramount for reproducible and accurate experimental outcomes.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling.

I. Understanding the Instability of 8-Methylnon-6-enoic Acid

8-methylnon-6-enoic acid is a monounsaturated fatty acid, and its chemical structure, containing a carbon-carbon double bond, makes it susceptible to degradation over time. The primary pathways of degradation include:

  • Autoxidation: A free-radical chain reaction initiated by factors such as oxygen, light, heat, and trace metal ions. This is the most significant cause of degradation.

  • Isomerization: The trans double bond can isomerize to the cis form, or the double bond can migrate along the carbon chain.

  • Hydrolysis: Though less common under anhydrous conditions, the presence of water can lead to the cleavage of ester derivatives or other related compounds.

Understanding these degradation pathways is the first step in preventing them and troubleshooting any issues that may arise.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the storage and use of 8-methylnon-6-enoic acid in a question-and-answer format.

Question 1: I received my vial of 8-methylnon-6-enoic acid, which is described as a colorless to yellow oil. Mine appears distinctly yellow. Is it still usable?

Answer: A yellow tint in 8-methylnon-6-enoic acid is not uncommon and does not necessarily indicate significant degradation.[2] However, a noticeable darkening of the yellow color or the development of a brownish hue upon storage may be a sign of oxidation.

  • Underlying Cause: The initial yellow color can be due to minor impurities from the synthesis process. Darkening over time is often a result of the formation of chromophoric oxidation products, such as aldehydes and ketones.

  • Recommended Action:

    • Visual Inspection: If the color change is minimal, the product may still be suitable for non-critical applications.

    • Analytical Verification: For sensitive experiments, it is highly recommended to verify the purity of the material. A simple analytical test, such as FTIR spectroscopy, can provide a quick assessment of oxidation. The appearance or increase in the intensity of a broad peak in the 3400-3500 cm⁻¹ region (O-H stretch from hydroperoxides) and the carbonyl region (around 1700-1735 cm⁻¹) can indicate oxidation. For a more detailed analysis, GC-MS is recommended to quantify the purity and identify potential degradation products.

    • Preventative Measures: To prevent further color change, ensure the vial is tightly sealed under an inert atmosphere (argon or nitrogen) and stored at -20°C, protected from light.

Question 2: I have been using my stock of 8-methylnon-6-enoic acid for several months, and I'm seeing inconsistent results in my experiments. What could be the cause?

Answer: Inconsistent experimental results are a classic sign of reagent degradation. The introduction of impurities or a decrease in the concentration of the active compound can significantly impact your outcomes.

  • Underlying Cause: The most likely culprit is the gradual degradation of the fatty acid due to repeated handling and exposure to atmospheric oxygen and moisture each time the vial is opened. This can lead to the formation of various oxidation byproducts and a decrease in the effective concentration of 8-methylnon-6-enoic acid.

  • Recommended Action:

    • Aliquoting: It is crucial to aliquot the stock vial of 8-methylnon-6-enoic acid into smaller, single-use volumes upon first receipt. This minimizes the number of times the main stock is exposed to ambient conditions. See the detailed protocol on aliquoting below.

    • Purity Re-assessment: Analyze an aliquot from your working stock using GC-MS to confirm its purity. Compare the chromatogram to the certificate of analysis provided by the supplier. Look for new peaks that may correspond to degradation products.

    • Solvent Check: If you are dissolving the fatty acid in a solvent, ensure the solvent is of high purity and anhydrous. Solvents should be stored properly to prevent peroxide formation, which can accelerate the degradation of the fatty acid.

Question 3: I suspect my sample of 8-methylnon-6-enoic acid has degraded. What specific byproducts should I look for in my analytical data (e.g., GC-MS)?

Answer: The autoxidation of 8-methylnon-6-enoic acid will lead to a complex mixture of degradation products. The initial products are hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products.

  • Expected Degradation Products:

    • Hydroperoxides: The primary oxidation products formed at the allylic carbons (C5 and C8).

    • Aldehydes and Ketones: Formed from the cleavage of the hydroperoxides.

    • cis/trans Isomers: Isomerization of the double bond can occur.

    • Shorter-chain fatty acids: Resulting from the cleavage of the carbon chain.

  • Analytical Approach:

    • Derivatization for GC-MS: For GC-MS analysis, it is recommended to convert the fatty acid to its more volatile methyl ester (FAME) by reacting it with a methylating agent like BF₃-methanol or methanolic HCl.[3]

    • Mass Spectral Library Search: Compare the mass spectra of any new peaks in your chromatogram against a spectral library (e.g., NIST) to identify potential degradation products.

    • FTIR Spectroscopy: Look for the characteristic spectral changes indicative of oxidation as described in Question 1.

    • ¹H NMR Spectroscopy: Check for the appearance of new signals in the aldehydic region (around 9.5-10.0 ppm) or changes in the olefinic region (around 5.4 ppm) that might indicate isomerization or degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 8-methylnon-6-enoic acid?

A1: For long-term storage, 8-methylnon-6-enoic acid should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap. The headspace of the vial should be flushed with an inert gas, such as argon or nitrogen , to displace oxygen. It is also critical to protect the compound from light by storing it in an amber vial or in a dark location.

Q2: Can I store 8-methylnon-6-enoic acid dissolved in a solvent?

A2: Yes, storing it as a solution in a high-purity, anhydrous organic solvent can be a good practice, especially if you are using it frequently in a solution-based assay.

  • Recommended Solvents: Anhydrous ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are suitable solvents.[4]

  • Storage: Store the solution under the same conditions as the neat oil: -20°C, under an inert atmosphere, and protected from light.

  • Caution: Ensure your solvent is free of peroxides, as these can initiate oxidation.

Q3: How should I handle 8-methylnon-6-enoic acid when taking it out of the freezer?

A3: To prevent moisture condensation on the cold vial, which can introduce water and lead to hydrolysis, always allow the vial to warm to room temperature before opening .

Q4: For how long is 8-methylnon-6-enoic acid stable under the recommended storage conditions?

A4: When stored properly at -20°C under an inert atmosphere and protected from light, 8-methylnon-6-enoic acid is expected to be stable for at least two years. However, for highly sensitive applications, it is good practice to re-qualify the material after prolonged storage.

Q5: What is the purpose of aliquoting, and why is it so important?

A5: Aliquoting involves dividing a large stock of a reagent into smaller, single-use volumes. This is a critical laboratory practice for sensitive reagents like unsaturated fatty acids because it minimizes the exposure of the entire stock to potential degradation triggers like air and moisture. Each time the main vial is opened, it is exposed to the atmosphere. By creating aliquots, you only expose a small portion of the compound at a time, preserving the integrity of the remaining stock.

IV. Experimental Protocols and Data

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°CSlows down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the autoxidation process.
Container Amber Glass Vial with Teflon-lined CapPrevents light exposure and leaching of plasticizers.
Handling Warm to room temperature before openingPrevents moisture condensation.
Practice Aliquot upon receiptMinimizes repeated exposure of the bulk material to the atmosphere.
Protocol 1: Aliquoting 8-Methylnon-6-enoic Acid Under Inert Gas

This protocol describes a standard procedure for aliquoting an air-sensitive liquid to preserve its integrity.

Materials:

  • Stock vial of 8-methylnon-6-enoic acid

  • Multiple small, amber glass vials with Teflon-lined caps, pre-labeled

  • A source of dry inert gas (argon or nitrogen) with a regulator and tubing

  • A long needle attached to the inert gas line

  • A short needle for venting

  • A gas-tight syringe with a long needle

  • A desiccator

Procedure:

  • Preparation: Place the required number of empty, labeled aliquot vials and the stock vial of 8-methylnon-6-enoic acid in a desiccator and allow them to come to room temperature.

  • Inert Gas Setup: Set up your inert gas line with a gentle flow of gas.

  • Purging the Stock Vial: Carefully pierce the septum of the stock vial with the long inert gas needle and the short vent needle. Allow the inert gas to flush the headspace of the vial for a few minutes to displace any air. Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas.

  • Drawing the Liquid: Using a clean, dry, gas-tight syringe, pierce the septum of the stock vial and draw the desired volume of 8-methylnon-6-enoic acid.

  • Dispensing into Aliquot Vials: Take a pre-purged (flushed with inert gas) aliquot vial and dispense the liquid from the syringe.

  • Flushing Aliquot Vials: Before sealing, flush the headspace of each filled aliquot vial with the inert gas for about 30 seconds.

  • Sealing: Immediately and tightly cap the aliquot vial.

  • Storage: Store the aliquots at -20°C in the dark.

Protocol 2: Quality Control of 8-Methylnon-6-enoic Acid by GC-MS

This protocol provides a general method for the analysis of 8-methylnon-6-enoic acid purity after conversion to its fatty acid methyl ester (FAME).

1. Derivatization to FAME:

a. Accurately weigh approximately 10 mg of 8-methylnon-6-enoic acid into a reaction vial. b. Add 2 mL of 2% methanolic sulfuric acid. c. Seal the vial and heat at 60°C for 1 hour. d. Allow the vial to cool to room temperature. e. Add 1 mL of saturated sodium chloride solution and 1 mL of hexane. f. Vortex vigorously for 1 minute and then centrifuge to separate the layers. g. Carefully transfer the upper hexane layer containing the FAME to a clean GC vial.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: DB-23 (30 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

3. Data Interpretation:

  • The FAME of 8-methylnon-6-enoic acid (methyl 8-methylnon-6-enoate) should be the major peak.

  • Compare the resulting chromatogram and mass spectrum to a reference standard or the supplier's certificate of analysis.

  • Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Use the NIST mass spectral library to tentatively identify any significant impurity peaks, which may correspond to oxidation products or isomers.

V. Visualizing Degradation Pathways and Workflows

Diagram 1: Autoxidation Pathway of 8-Methylnon-6-enoic Acid

Autoxidation fatty_acid 8-Methylnon-6-enoic Acid radical Fatty Acid Radical fatty_acid->radical initiator Initiator (Light, Heat, Metal Ions) initiator->fatty_acid H abstraction peroxy_radical Peroxy Radical radical->peroxy_radical + O₂ oxygen O₂ hydroperoxide Hydroperoxide (Primary Oxidation Product) peroxy_radical->hydroperoxide + Another Fatty Acid termination Termination Products (Non-radical species) peroxy_radical->termination + Peroxy Radical another_fa Another Fatty Acid hydroperoxide->radical H abstraction secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) hydroperoxide->secondary_products Decomposition

Caption: Free-radical autoxidation chain reaction of 8-methylnon-6-enoic acid.

Diagram 2: Recommended Aliquoting Workflow

AliquotingWorkflow start Start: Receive Stock Vial warm Warm to Room Temperature in Desiccator start->warm purge_stock Purge Stock Vial with Inert Gas warm->purge_stock withdraw Withdraw Acid with Gas-Tight Syringe purge_stock->withdraw dispense Dispense into Pre-purged Aliquot Vials withdraw->dispense flush_aliquot Flush Headspace of Aliquot Vials dispense->flush_aliquot seal Tightly Seal Aliquot Vials flush_aliquot->seal store Store at -20°C in the Dark seal->store end End: Ready for Use store->end

Caption: Step-by-step workflow for safely aliquoting 8-methylnon-6-enoic acid.

VI. References

  • PubChem. 8-Methylnon-6-enoic acid. National Center for Biotechnology Information. [Link]

  • NP-MRD. Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845).[Link]

  • Pilecky, M., Wassenaar, L. I., & Taipale, S. (2023). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples. MethodsX, 11, 102283. [Link]

  • ResearchGate. FTIR spectra of the nonoxidized MO ( a ) and oxidized MO ( b ).[Link]

  • LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.[Link]

  • Bevilacqua, M., et al. (2012). The chemometrics approach applied to FTIR spectral data for the oxidation study of Algerian extra virgin olive oil. Food Chemistry, 132(1), 540-547. [Link]

  • ResearchGate. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples.[Link]

  • Agilent. Column Selection for the Analysis of Fatty Acid Methyl Esters.[Link]

  • MDPI. Determination of Qualitative Changes in Edible Oils during the Oxidation Process Using the FTIR Method.[Link]

  • Nunes, C., et al. (2021). Spectral profiles of commercial omega-3 supplements: an exploratory analysis by ATR-FTIR and 1H NMR. Food Research International, 140, 110023. [Link]

  • Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).[Link]

  • Google Patents. Method of extraction and purification of polyunsaturated fatty acids from natural sources.

  • ResearchGate. Application of FTIR Spectroscopy for Monitoring the Stabilities of Selected Vegetable Oils During Thermal Oxidation.[Link]

  • Chemdad. 8-METHYLNON-6-ENOIC ACID.[Link]

  • PubMed Central. Nitrogen Starvation Enhances the Production of Saturated and Unsaturated Fatty Acids in Aurantiochytrium sp. PKU#SW8 by Regulating Key Biosynthetic Genes.[Link]

  • Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.[Link]

  • PubChem. (6E)-8-Methyl-6-nonenoic acid. National Center for Biotechnology Information. [Link]

  • NP-MRD. Showing NP-Card for (6e)-n-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enimidic acid (NP0306826).[Link]

  • ResearchGate. Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate.[Link]

  • PubChem. (6Z)-8-methylnon-6-enoic acid. National Center for Biotechnology Information. [Link]

Sources

minimizing by-product formation in 8-methylnon-6-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-methylnon-6-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and minimize the formation of unwanted by-products. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction to Synthetic Challenges

8-Methylnon-6-enoic acid is a key intermediate in the synthesis of various compounds, most notably capsaicin and its analogs. The primary challenge in its synthesis is achieving high purity and yield by controlling the formation of by-products. The most common synthetic routes include the Wittig reaction, alkyne alkylation, and Grignard-based approaches. Each method presents a unique set of potential side reactions that can impact the quality of the final product. This guide will address specific issues encountered in these synthetic pathways and offer robust solutions.

Troubleshooting by Synthetic Route

Route 1: Wittig Reaction

The Wittig reaction is a widely used method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. In the synthesis of 8-methylnon-6-enoic acid, this typically involves the reaction of isobutyraldehyde with a phosphonium ylide derived from a 6-halohexanoic acid derivative.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide Phosphonium Ylide (from 6-halohexanoic acid derivative) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Isobutyraldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Target 8-Methylnon-6-enoic Acid (E/Z mixture) Oxaphosphetane->Target Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction for 8-methylnon-6-enoic acid synthesis.

Q1: My main product is a mixture of E and Z isomers of 8-methylnon-6-enoic acid. How can I increase the selectivity for the desired trans (E) isomer?

A1: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide.

  • For high E-selectivity: Employ a stabilized ylide. This can be achieved by having an electron-withdrawing group (like an ester) attached to the ylide carbanion. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is particularly effective for producing E-alkenes with high selectivity. The reaction of aldehydes or ketones with stabilized phosphorus ylides leads to olefins with excellent E-selectivity.[1]

  • For high Z-selectivity: Use a non-stabilized ylide (e.g., where the group attached to the carbanion is an alkyl group). The reaction should be run in a salt-free, aprotic solvent.

  • Isomerization: If you have already synthesized the cis (Z) isomer, it is possible to isomerize it to the more stable trans (E) isomer. One patented method involves treating 8-methyl-cis-6-nonenoic acid with nitrous acid at 60-80°C to obtain an equilibrium mixture of the cis and trans isomers.[2]

Q2: I have a significant amount of triphenylphosphine oxide in my final product. How can I effectively remove it?

A2: Triphenylphosphine oxide is a common and often difficult-to-remove by-product of the Wittig reaction.

  • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the desired product from a suitable solvent system.

  • Chromatography: Column chromatography is a reliable method for separating 8-methylnon-6-enoic acid from triphenylphosphine oxide. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

  • Extraction: In some cases, a liquid-liquid extraction can be employed. Triphenylphosphine oxide has some solubility in acidic water, so washing the organic layer with dilute acid may help to remove some of it.

Table 1: Troubleshooting By-product Formation in the Wittig Reaction

IssuePotential CauseRecommended Action
Low E/Z ratio (high cis isomer) Use of a non-stabilized ylide.Switch to a stabilized ylide or use the Horner-Wadsworth-Emmons reaction for higher E selectivity.
Presence of Triphenylphosphine Oxide Inherent by-product of the reaction.Purify the product using column chromatography or recrystallization.
Low Reaction Yield Sterically hindered reactants or unstable ylide.Ensure the ylide is freshly prepared and protected from moisture and air. Consider using a less hindered aldehyde or a more reactive ylide.
Route 2: Alkyne Alkylation

This route typically involves the deprotonation of a terminal alkyne, such as 3-methyl-1-butyne, followed by alkylation with a halo-functionalized carboxylic acid or ester, like 5-bromovaleric acid. The resulting alkynoic acid is then reduced to the corresponding alkene.

Alkyne_Alkylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkyne 3-Methyl-1-butyne Acetylide Acetylide Anion Alkyne->Acetylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Acetylide AlkylHalide 5-Halovaleric Acid Derivative AlkynoicAcid 8-Methylnon-6-ynoic Acid AlkylHalide->AlkynoicAcid Byproduct Elimination Product AlkylHalide->Byproduct E2 Elimination Acetylide->AlkynoicAcid SN2 Alkylation Target 8-Methylnon-6-enoic Acid AlkynoicAcid->Target Reduction

Caption: Synthesis of 8-methylnon-6-enoic acid via alkyne alkylation.

Q3: My yield is low, and I'm recovering a significant amount of my starting alkyne and halo-acid. What could be the issue?

A3: This is likely due to incomplete deprotonation of the alkyne or side reactions of the base.

  • Choice of Base: A strong base is required to deprotonate the terminal alkyne. n-Butyllithium (n-BuLi) is commonly used. Ensure you are using a sufficient molar equivalent of the base.

  • Temperature Control: The deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

Q4: I'm observing a by-product that appears to be an alkene derived from my halo-acid. What is happening?

A4: This is likely an elimination by-product. The acetylide anion is a strong base and can induce elimination of the halo-acid, competing with the desired nucleophilic substitution (SN2) reaction.

  • Nature of the Halide: Bromides and iodides are generally better leaving groups for SN2 reactions. However, they can also be more prone to elimination.

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway.

  • Steric Hindrance: Using a less sterically hindered halo-acid derivative can also reduce the likelihood of elimination.

Table 2: Troubleshooting By-product Formation in Alkyne Alkylation

IssuePotential CauseRecommended Action
Low Yield, Starting Material Recovery Incomplete deprotonation or moisture contamination.Use a strong, anhydrous base (e.g., n-BuLi) in a dry reaction setup.
Formation of Elimination By-products E2 reaction competing with SN2.Use a less sterically hindered halo-acid, and maintain a low reaction temperature.
Incomplete Reduction of Alkyne Inefficient reduction step.Optimize the reduction conditions (e.g., catalyst, hydrogen pressure, reaction time).
Route 3: Grignard Reaction

This approach can involve the coupling of a Grignard reagent, such as isobutylmagnesium bromide, with a suitable electrophile, like an ester of a 6-halohexanoic acid.

Grignard_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AlkylHalide Isobutyl Halide Grignard Isobutylmagnesium Halide AlkylHalide->Grignard Byproduct Homocoupling Product (e.g., 2,5-dimethylhexane) AlkylHalide->Byproduct Wurtz-type Homocoupling Mg Magnesium Mg->Grignard Ester 6-Halohexanoic Acid Ester Target 8-Methylnon-6-enoic Acid (after hydrolysis) Ester->Target Grignard->Target Nucleophilic Substitution

Caption: Synthesis of 8-methylnon-6-enoic acid via a Grignard reaction.

Q5: My Grignard reaction is not initiating, or the yield is very low.

A5: Grignard reactions are notoriously sensitive to reaction conditions.

  • Anhydrous Conditions: Absolute exclusion of water is critical. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Magnesium Activation: The surface of the magnesium metal can be passivated by an oxide layer. Activating the magnesium by crushing it, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane can help initiate the reaction.

  • Purity of Reagents: Impurities in the alkyl halide or solvent can quench the Grignard reagent.

Q6: I'm observing a significant amount of a hydrocarbon by-product corresponding to the dimer of my starting alkyl halide (e.g., 2,5-dimethylhexane from isobutyl halide). How can I minimize this?

A6: This is a result of Wurtz-type homocoupling, a common side reaction in Grignard preparations.

  • Slow Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux to ensure a steady reaction rate without excessive heat that can promote side reactions.

  • Use of Additives: The addition of lithium chloride (LiCl) can sometimes suppress homocoupling by breaking up Grignard reagent aggregates and increasing reactivity towards the desired electrophile. Studies have shown that LiCl is essential for effective cross-coupling.[3]

Table 3: Troubleshooting By-product Formation in Grignard Reactions

IssuePotential CauseRecommended Action
Low or No Grignard Formation Presence of moisture, inactive magnesium.Ensure strictly anhydrous conditions and activate the magnesium.
High Levels of Homocoupling By-product Wurtz-type side reaction.Add the alkyl halide slowly, control the reaction temperature, and consider using LiCl as an additive.
Low Yield of Final Product Inefficient coupling with the electrophile.Ensure the electrophile is pure and the reaction is run at an appropriate temperature for the coupling step.

Purification and Analysis

Q7: What are the recommended methods for purifying the final 8-methylnon-6-enoic acid product?

A7: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is a suitable method for separating compounds with different boiling points. It can be effective for removing both lower and higher boiling point impurities.[4][5]

  • Recrystallization: If the product is a solid at room temperature or can be crystallized at low temperatures, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique. A patent for the synthesis of a capsaicin precursor describes purification by crystallization from an ether/hexane mixture.[6]

  • Chromatography:

    • Column Chromatography: As mentioned earlier, this is very effective for removing by-products like triphenylphosphine oxide.

    • High-Performance Liquid Chromatography (HPLC): For separating cis and trans isomers, silver ion HPLC is a powerful technique. The silver ions interact with the double bonds of the unsaturated fatty acids, allowing for their separation.[7][8]

Q8: How can I accurately determine the purity and isomeric ratio of my 8-methylnon-6-enoic acid?

A8: A combination of analytical techniques is recommended for a comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the cis and trans isomers, and the mass spectrometer provides structural information for confirmation. The relative peak areas in the gas chromatogram can be used to quantify the isomeric ratio. An analytical standard for 8-methyl-6-nonenoic acid is available with a specified assay by GC.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify isomers and impurities.

  • High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC, particularly with a silver ion column, is excellent for separating and quantifying cis/trans isomers.

By carefully selecting the synthetic route and optimizing the reaction conditions, and by employing the appropriate purification and analytical techniques, it is possible to produce high-purity 8-methylnon-6-enoic acid while minimizing the formation of unwanted by-products.

References

  • Preparation of 8-methyl-trans-6-nonenoic acid. JPS6054336A.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Grignard Reaction. [Link]

  • Silver ion-HPLC separation of the same 4 samples as in Figure 2. ResearchGate. [Link]

  • Fat Fractionation by Distillation. Doria. [Link]

  • Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. [Link]

  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]

  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. National Institutes of Health. [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]

  • Silver Ion Chromatography and Lipids, Part 3. AOCS. [Link]

  • The modern interpretation of the Wittig reaction mechanism. SciSpace. [Link]

  • Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. SciSpace. [Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. MDPI. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Fatty acids fractional and total distillation. CMB SpA. [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry. Reddit. [Link]

  • Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. ResearchGate. [Link]

    • The Grignard Reaction. [Link]

  • Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons. National Institutes of Health. [Link]

  • Fatty Acid Distillation & Fractionation: Core Processes 2025. Technoilogy. [Link]

  • Preparation and purification of synthetic capsaicin. US20050085652A1.
  • Method of extraction and purification of polyunsaturated fatty acids from natural sources. US4792418A.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Grignards on lithium. The chemical reaction database. [Link]

  • The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]

  • Fatty Acid Processing. IncBio. [Link]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. SciSpace. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

  • How to Make a Column for Silver Ion HPLC. AOCS. [Link]

  • (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959. PubChem. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Silver Ion-Complexation High-Speed Countercurrent Chromatography Coupled with Prep-HPLC for Separation of Sesquiterpenoids from Germacrene A Fermentation Broth. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of (Z)-8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

(Z)-8-methylnon-6-enoic acid is a key synthetic intermediate, notably in the production of capsaicin analogs and other bioactive molecules.[1][2] Its Z-configured olefinic bond presents a significant stereochemical challenge, as this isomer is often the thermodynamically less stable counterpart to the E-isomer.[3][4] This guide provides an in-depth comparison of the primary synthetic strategies to construct this valuable building block, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

Introduction to the Synthetic Challenge

The synthesis of Z-alkenes is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science.[4] The primary difficulty lies in controlling the stereoselectivity of the carbon-carbon double bond formation. This guide will focus on two principal and field-proven methodologies for synthesizing (Z)-8-methylnon-6-enoic acid: the Wittig reaction and the stereoselective reduction of an alkyne precursor. Each approach offers a distinct set of advantages and disadvantages in terms of stereocontrol, atom economy, and operational complexity.

Route 1: The Wittig Reaction Approach

The Wittig reaction is a powerful and widely utilized method for olefination, converting a carbonyl compound into an alkene.[5][6] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide employed. For the synthesis of Z-alkenes, unstabilized ylides are typically the reagents of choice.

Mechanistic Rationale

The reaction proceeds through the nucleophilic addition of a phosphonium ylide to an aldehyde or ketone, forming a betaine intermediate which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The formation of the Z-alkene is favored with unstabilized ylides under salt-free conditions, proceeding through a kinetically controlled pathway involving a cis-substituted oxaphosphetane.

Experimental Workflow: Wittig Olefination

A plausible retrosynthetic disconnection of (Z)-8-methylnon-6-enoic acid via a Wittig reaction points to two potential pathways: the reaction of a C5 aldehyde with a C4 ylide, or a C4 aldehyde with a C5 ylide. The latter is often more practical.

Protocol 1: Synthesis via Wittig Reaction

Step 1: Preparation of the Phosphonium Salt

  • To a solution of triphenylphosphine in toluene, add 1-bromo-3-methylbutane.

  • Heat the mixture at reflux for 24 hours.

  • Cool the reaction mixture to room temperature, and collect the resulting white precipitate by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield (3-methylbutyl)triphenylphosphonium bromide.

Step 2: Ylide Formation and Olefination

  • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise until a characteristic color change (typically to orange or red) indicates ylide formation.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Add a solution of methyl 5-oxopentanoate in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield methyl (Z)-8-methylnon-6-enoate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify to afford (Z)-8-methylnon-6-enoic acid.

Visualization of the Wittig Synthesis Workflow

Wittig_Synthesis cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Formation & Olefination cluster_step3 Step 3: Hydrolysis TPP Triphenylphosphine Salt (3-methylbutyl)triphenylphosphonium bromide TPP->Salt Toluene, Reflux Bromo 1-bromo-3-methylbutane Bromo->Salt Ylide Phosphonium Ylide Salt->Ylide n-BuLi, THF, -78°C Ester Methyl (Z)-8-methylnon-6-enoate Ylide->Ester -78°C to RT Aldehyde Methyl 5-oxopentanoate Aldehyde->Ester Acid (Z)-8-methylnon-6-enoic acid Ester->Acid LiOH, THF/H2O

Caption: Workflow for the synthesis of (Z)-8-methylnon-6-enoic acid via the Wittig reaction.

Route 2: Stereoselective Alkyne Reduction

An alternative and highly effective strategy involves the construction of an alkyne precursor, 8-methyl-6-nonynoic acid, followed by a stereoselective reduction of the triple bond to the corresponding Z-alkene. This approach offers excellent stereocontrol.

Mechanistic Rationale

The initial step involves the alkylation of a terminal alkyne.[1] The deprotonated alkyne acts as a potent nucleophile, displacing a leaving group on an electrophilic partner. The key to this strategy's success is the subsequent reduction of the internal alkyne. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic choice for this transformation, facilitating the syn-hydrogenation of the alkyne to the cis-alkene. Other modern methods, such as electrochemical palladium-catalyzed alkyne reduction, also provide high Z-selectivity.[7]

Experimental Workflow: Alkyne Reduction

Protocol 2: Synthesis via Alkyne Reduction

Step 1: Synthesis of 8-methyl-6-nonynoic acid

  • In a three-necked flask under an inert atmosphere, dissolve 3-methyl-1-butyne in anhydrous THF and hexamethylphosphoramide (HMPA).

  • Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise.

  • Allow the reaction mixture to warm to -30 °C and stir for 45 minutes.

  • Add a solution of 5-bromovaleric acid in anhydrous THF dropwise at -30 °C.

  • Allow the mixture to warm to room temperature and stir overnight.[1]

  • Quench the reaction with 3 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-methyl-6-nonynoic acid.[1]

Step 2: Stereoselective Reduction to (Z)-8-methylnon-6-enoic acid

  • Dissolve 8-methyl-6-nonynoic acid in methanol.

  • Add Lindlar's catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction vigorously at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (Z)-8-methylnon-6-enoic acid.

Visualization of the Alkyne Reduction Workflow

Alkyne_Reduction cluster_step1 Step 1: Alkyne Alkylation cluster_step2 Step 2: Stereoselective Reduction Alkyne 3-methyl-1-butyne YnoicAcid 8-methyl-6-nonynoic acid Alkyne->YnoicAcid 1) n-BuLi, THF/HMPA 2) Add Bromo-acid BromoAcid 5-bromovaleric acid BromoAcid->YnoicAcid Z_Acid (Z)-8-methylnon-6-enoic acid YnoicAcid->Z_Acid H2, Lindlar's Catalyst

Caption: Workflow for the synthesis of (Z)-8-methylnon-6-enoic acid via alkyne reduction.

Performance Comparison

ParameterWittig ReactionAlkyne Reduction
Stereoselectivity Good to excellent (Z:E ratio dependent on conditions)Excellent (typically >95% Z)
Overall Yield ModerateGood
Number of Steps 3 (from phosphonium salt precursor)2
Key Reagents Triphenylphosphine, n-BuLi, aldehyde-ester3-methyl-1-butyne, n-BuLi, 5-bromovaleric acid, Lindlar's catalyst
Byproducts Triphenylphosphine oxideMinimal (catalyst is filtered)
Scalability Moderate (removal of phosphine oxide can be challenging)Good
Substrate Scope Broad (many aldehydes/ketones)Broad (many terminal alkynes and electrophiles)

Conclusion and Recommendations

Both the Wittig olefination and the stereoselective reduction of an alkyne are robust and effective methods for the synthesis of (Z)-8-methylnon-6-enoic acid.

The Wittig reaction offers a direct approach to the carbon skeleton, but achieving high Z-selectivity can be sensitive to reaction conditions, and the removal of the triphenylphosphine oxide byproduct can complicate purification on a large scale.

The alkyne reduction route, while also requiring careful execution, generally provides superior stereocontrol, leading to a purer Z-isomer. The two-step sequence is efficient, and the final reduction step is typically clean. For applications where high isomeric purity is paramount, the alkyne reduction strategy is often the preferred method.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available starting materials, and the stringency of the stereochemical purity needed for the final product.

References

  • US20050085652A1 - Preparation and purification of synthetic capsaicin - Google P
  • Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. ResearchGate. [Link]

  • 8-METHYLNON-6-ENOIC ACID. Nine Chongqing Chemdad Co., Ltd. [Link]

  • Stereoselective Synthesis of Z-Alkenes | Request PDF. ResearchGate. [Link]

  • Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. MDPI. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Stereoselective Synthesis of (E)- and (Z)-Isocyanoalkenes. ACS Publications. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • US20180099268A1 - Production of fatty olefin derivatives via olefin metathesis - Google P
  • Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters (ACS Publications). [Link]

  • (6Z)-8-methylnon-6-enoic acid | C10H18O2 | CID 5709062. PubChem. [Link]

  • (6Z)-8-methyl-6-nonenoic acid - 21382-25-2, C10H18O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Chemo- and stereoselective synthesis of Z -alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01958J. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of (Z)-8-Methylnon-6-enoic Acid Across Capsicum Genotypes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pungency of chili peppers (Capsicum spp.), a trait of significant culinary and pharmaceutical interest, is determined by a group of alkaloids known as capsaicinoids. The biosynthesis of the most abundant capsaicinoid, capsaicin, is dependent on the convergence of the phenylpropanoid and the branched-chain fatty acid pathways. A critical, often rate-limiting precursor from the fatty acid pathway is (Z)-8-methylnon-6-enoic acid. Consequently, the concentration of this molecule can directly influence the pungency level of the fruit. This guide provides a comprehensive framework for the comparative analysis of (Z)-8-methylnon-6-enoic acid in different Capsicum genotypes. We will explore the biochemical significance of this fatty acid, present a robust and validated analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the interpretation of genotypic variations. This document is intended for researchers in plant biochemistry, crop science, and natural product chemistry, providing the technical depth necessary for rigorous scientific investigation.

Introduction: The Biochemical Significance of (Z)-8-Methylnon-6-enoic Acid in Capsicum

The characteristic heat of chili peppers is not just a sensory experience; it is the result of a complex biosynthetic process that is both genetically determined and environmentally influenced[1]. Understanding the nuances of this pathway is paramount for the targeted breeding of peppers with specific pungency profiles and for the potential pharmaceutical applications of capsaicinoids, which include analgesic and anti-inflammatory properties[2].

A Key Precursor in Capsaicinoid Biosynthesis

Capsaicin is synthesized through the enzymatic condensation of two precursor molecules: vanillylamine and a branched-chain fatty acid, 8-methyl-nonenoic acid[3]. The vanillylamine moiety is derived from the phenylpropanoid pathway, while 8-methyl-nonenoic acid originates from the fatty acid biosynthesis pathway, utilizing amino acids like leucine or valine as starters[3]. Research has indicated that the available pool of 8-methyl-nonenoic acid is a crucial determinant of the final capsaicinoid concentration in the pepper's placenta[2][3]. This makes the quantification of this specific fatty acid a valuable tool for assessing the genetic potential for pungency in different Capsicum genotypes.

The Capsaicinoid Biosynthesis Pathway

The formation of capsaicin is a multi-step process involving several key enzymes. The final and decisive step is the condensation of 8-methyl-6-nonenoyl-CoA with vanillylamine, a reaction catalyzed by capsaicin synthase, an enzyme encoded by the Pun1 locus[4][5]. The availability of both substrates is critical, and studies have shown that the expression of genes involved in the fatty acid elongation, such as keto acyl synthase (KAS), correlates with the levels of 8-methyl-nonenoic acid and, consequently, with pungency[3].

Caption: Simplified overview of the capsaicinoid biosynthesis pathway.

Comparative Analysis of (Z)-8-Methylnon-6-enoic Acid Levels Across Capsicum Genotypes

The concentration of capsaicinoids, and by extension their precursors, varies significantly among different Capsicum species and cultivars[6][7]. This variation is the basis for the wide range of pungency levels found in peppers, from the mild bell pepper to the intensely hot 'Habanero' or 'Chiltepín'[1][8]. While direct quantification of (Z)-8-methylnon-6-enoic acid across a wide range of genotypes is not extensively documented in a single comparative study, its levels can be inferred from the pungency and capsaicinoid content. Genotypes with higher pungency are expected to have a more active fatty acid precursor pathway.

Table 1: Expected Correlation of (Z)-8-methylnon-6-enoic Acid with Pungency in Representative Capsicum Genotypes

Capsicum SpeciesGenotype/VarietyTypical Pungency (Scoville Heat Units - SHU)Expected (Z)-8-methylnon-6-enoic Acid Level
C. annuumBell Pepper0Not Detectable[8]
C. annuumJalapeño2,500 - 8,000Low to Moderate
C. annuumCayenne30,000 - 50,000Moderate to High
C. chinenseHabanero100,000 - 350,000High
C. frutescensTabasco30,000 - 50,000Moderate to High
C. baccatumAji Amarillo30,000 - 50,000Moderate to High

Note: The expected levels are relative and based on the established link between precursor availability and final capsaicinoid content. Actual quantitative data would require the experimental protocol outlined below.

Experimental Protocol: Quantification of (Z)-8-Methylnon-6-enoic Acid via GC-MS

For the accurate and sensitive quantification of (Z)-8-methylnon-6-enoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The protocol involves lipid extraction, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by GC-MS[9][10].

Principle of the Method

This method relies on the chemical conversion of non-volatile fatty acids into volatile FAMEs, which can be separated by gas chromatography based on their boiling points and polarity[10]. The mass spectrometer then detects and identifies the FAMEs based on their unique mass fragmentation patterns, allowing for precise quantification. The use of an internal standard is critical to correct for variations in extraction efficiency and sample handling[10].

Materials and Reagents
  • Plant Material: Placental tissue from mature Capsicum fruits (approx. 200-500 mg fresh weight)[9].

  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane.

  • Reagents: 2.5% Sulfuric Acid in Methanol, Sodium Bicarbonate solution (5% w/v), Anhydrous Sodium Sulfate.

  • Internal Standard: Tricosanoic acid (C23:0) or other odd-chain fatty acid not naturally present in Capsicum.

  • Equipment: Mortar and pestle, centrifuge, glass vials, nitrogen evaporator, GC-MS system.

Step-by-Step Sample Preparation and Extraction
  • Sample Collection: Excise the placental tissue from the pepper fruit, as this is the site of capsaicinoid biosynthesis. Immediately freeze in liquid nitrogen to halt enzymatic activity[9].

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction:

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add a known amount of the internal standard (e.g., C23:0).

    • Add a chloroform:methanol (2:1, v/v) solution and vortex vigorously.

    • Centrifuge to pellet the solid debris.

    • Collect the supernatant containing the lipid extract.

    • Rationale: This solvent mixture is effective at extracting a broad range of lipids from plant tissues.

Fatty Acid Methyl Ester (FAME) Derivatization
  • Evaporation: Dry the lipid extract under a gentle stream of nitrogen[11].

  • Transesterification:

    • Add 2.5% sulfuric acid in methanol to the dried extract.

    • Incubate at 70°C for 1-2 hours. This process simultaneously esterifies free fatty acids and transesterifies acyl groups from complex lipids into FAMEs.

    • Rationale: This one-step derivatization is efficient and minimizes sample loss.

  • Extraction of FAMEs:

    • After cooling, add hexane and a 5% sodium bicarbonate solution to neutralize the acid and partition the FAMEs into the hexane layer.

    • Vortex and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar cyanopropyl column).

  • Injector: Split/splitless injector, operated in splitless mode for maximum sensitivity.

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to separate FAMEs based on chain length and unsaturation.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode to identify all compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte.

  • Quantification: The amount of (Z)-8-methylnon-6-enoic acid is calculated by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from authentic standards[12].

Analytical Workflow A 1. Sample Collection (Capsicum Placental Tissue) B 2. Homogenization (Liquid Nitrogen) A->B C 3. Lipid Extraction (Chloroform:Methanol) B->C D 4. Derivatization to FAMEs (H₂SO₄ in Methanol) C->D E 5. FAME Extraction (Hexane) D->E F 6. GC-MS Analysis E->F G 7. Data Processing & Quantification F->G

Sources

A Comparative Analysis of (Z)- and (E)-8-methylnon-6-enoic Acid Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of natural product synthesis, pharmacology, and drug development, understanding the nuanced differences in the bioactivity of stereoisomers is of paramount importance. This guide provides an in-depth comparison of the bioactivities of (Z)-8-methylnon-6-enoic acid and (E)-8-methylnon-6-enoic acid, focusing on their well-established roles in biochemical pathways and providing a framework for their further investigation.

Introduction to (Z)- and (E)-8-methylnon-6-enoic Acid

(Z)-8-methylnon-6-enoic acid and (E)-8-methylnon-6-enoic acid are geometric isomers of a branched-chain fatty acid. The structural difference lies in the orientation of the substituents around the carbon-carbon double bond at the 6-position. This seemingly subtle variation in molecular geometry has profound implications for their biological recognition and activity, most notably in the biosynthesis of capsaicinoids.

Comparative Bioactivity: The Central Role in Capsaicinoid Biosynthesis

The most well-documented and significant difference in the bioactivity of these two isomers lies in their function as precursors in the biosynthesis of capsaicin, the compound responsible for the pungent flavor of chili peppers.[1][2]

(E)-8-methylnon-6-enoic acid is a key substrate for the enzyme capsaicin synthase.[1][3] This enzyme catalyzes the condensation of the (E)-isomer with vanillylamine to form capsaicin.[2][3] The trans configuration of the double bond in the (E)-isomer is crucial for its recognition and binding to the active site of capsaicin synthase. This stereospecificity highlights the enzyme's precise molecular architecture, which accommodates the linear nature of the trans isomer.

In contrast, (Z)-8-methylnon-6-enoic acid is not the preferred substrate for capsaicin synthase. The cis configuration of the double bond introduces a "kink" in the fatty acid chain, which sterically hinders its proper alignment within the enzyme's active site. While some commercial preparations of the (E)-isomer may contain the (Z)-isomer as an impurity, it is the (E)-form that is actively incorporated into the final bioactive molecule, capsaicin.[4] In synthetic chemistry, the (Z)-isomer can be a precursor to the (E)-isomer through isomerization reactions.[5]

Quantitative Bioactivity Data

Direct comparative quantitative data on the bioactivity of the two isomers in other biological systems is scarce. However, based on their role in capsaicin biosynthesis, a clear distinction can be made.

IsomerBioactivityTarget Enzyme/PathwaySupporting Evidence
(E)-8-methylnon-6-enoic acid High Precursor in capsaicin biosynthesis via capsaicin synthase.[1][3]Direct evidence from studies on capsaicinoid biosynthesis showing its incorporation into capsaicin.[2][3]
(Z)-8-methylnon-6-enoic acid Low to Negligible Not a preferred substrate for capsaicin synthase.Inferred from the stereospecificity of capsaicin synthase for the (E)-isomer.[3] Often considered a synthetic precursor or impurity.[4][5]

Broader Biological Context and Future Research Directions

While the focus has been on capsaicin biosynthesis, branched-chain fatty acids are known to play roles in other biological processes, such as bacterial communication and quorum sensing.[6][7] However, specific studies directly comparing the effects of (Z)- and (E)-8-methylnon-6-enoic acid in these systems are currently lacking. This represents a significant opportunity for future research to explore the potential differential effects of these isomers on bacterial signaling and other cellular processes.

Experimental Protocols for Comparative Bioactivity Assessment

To provide a framework for the direct comparison of the bioactivity of these two isomers, the following experimental protocols are proposed.

In Vitro Capsaicin Synthase Activity Assay

This assay will quantitatively determine the substrate preference of capsaicin synthase for the (E) and (Z) isomers.

Objective: To measure the rate of capsaicin formation using either (E)-8-methylnon-6-enoic acid or (Z)-8-methylnon-6-enoic acid as a substrate.

Materials:

  • Recombinant capsaicin synthase

  • (E)-8-methylnon-6-enoic acid

  • (Z)-8-methylnon-6-enoic acid

  • Vanillylamine

  • ATP and CoA for the in-situ formation of the acyl-CoA ester

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system with a C18 column

  • Capsaicin standard

Methodology:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing the reaction buffer, ATP, CoA, vanillylamine, and capsaicin synthase.

  • Substrate Addition: Initiate the reaction by adding either (E)-8-methylnon-6-enoic acid or (Z)-8-methylnon-6-enoic acid to the reaction mixtures. Include a control with no fatty acid substrate.

  • Incubation: Incubate the reactions at the optimal temperature for capsaicin synthase (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of capsaicin produced.

  • Data Analysis: Compare the rate of capsaicin formation in the presence of the (E) and (Z) isomers. Calculate kinetic parameters such as Km and Vmax for each isomer if possible.

Experimental Workflow for Capsaicin Synthase Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, CoA, Vanillylamine, Enzyme) add_E Add (E)-isomer prep_mix->add_E Divide Mix add_Z Add (Z)-isomer prep_mix->add_Z Divide Mix add_control Add Control (no fatty acid) prep_mix->add_control Divide Mix incubate Incubate at 30°C add_E->incubate add_Z->incubate add_control->incubate quench Quench Reaction incubate->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Compare Rates) hplc->data_analysis

Caption: Workflow for the in vitro capsaicin synthase activity assay.

Signaling Pathway

Capsaicin Biosynthesis Pathway

G cluster_fatty_acid Branched-Chain Fatty Acid Synthesis cluster_phenylpropanoid Phenylpropanoid Pathway valine Valine/Leucine bcfas Branched-Chain Fatty Acid Precursors valine->bcfas e_isomer (E)-8-methylnon-6-enoic acid bcfas->e_isomer z_isomer (Z)-8-methylnon-6-enoic acid bcfas->z_isomer capsaicin_synthase Capsaicin Synthase e_isomer->capsaicin_synthase z_isomer->capsaicin_synthase   (Inefficient) phenylalanine Phenylalanine vanillylamine Vanillylamine phenylalanine->vanillylamine vanillylamine->capsaicin_synthase capsaicin Capsaicin capsaicin_synthase->capsaicin

Caption: Simplified capsaicin biosynthesis pathway.

Conclusion

The geometric configuration of the double bond in 8-methylnon-6-enoic acid is a critical determinant of its bioactivity, particularly in the well-characterized pathway of capsaicin biosynthesis. The (E)-isomer is the biologically active precursor, while the (Z)-isomer is largely inactive in this context. This clear distinction underscores the high degree of stereospecificity inherent in biological systems. Further research is warranted to explore whether this pronounced difference in bioactivity extends to other cellular processes, potentially uncovering new pharmacological applications for these branched-chain fatty acids.

References

  • Narasimha Prasad, B. C., Kumar, V., Gururaj, H. B., Parimalan, R., Giridhar, P., & Ravishankar, G. A. (2006). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. Journal of Agricultural and Food Chemistry, 54(5), 1854–1859.
  • The Good Scents Company. (n.d.). Capsaicin. Retrieved from [Link]

  • Aza-González, C., Ochoa-Alejo, N., & Flowers, M. (2021). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. International Journal of Molecular Sciences, 22(11), 5898.
  • Prasad, B. C. N., Kumar, V., Gururaj, H. B., Parimalan, R., Giridhar, P., & Ravishankar, G. A. (2006). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. PubMed. Retrieved from [Link]

  • Wang, H., Liu, Y., & Zhang, Z. (2012). Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate.
  • PubChem. (n.d.). (6E)-8-Methyl-6-nonenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (6Z)-8-methylnon-6-enoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation and purification of synthetic capsaicin.
  • Chemdad. (n.d.). 8-METHYLNON-6-ENOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. Retrieved from [Link]

  • Dellait. (n.d.). Branched-chain fatty acids role in health and nutrition. Retrieved from [Link]

  • MDPI. (n.d.). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Retrieved from [Link]

  • Frontiers. (n.d.). Modulation of Quorum Sensing and Biofilms in Less Investigated Gram-Negative ESKAPE Pathogens. Retrieved from [Link]

  • Frontiers. (n.d.). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Retrieved from [Link]

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A Researcher's Guide to Validating 8-Methylnon-6-enoic Acid's Role in Capsaicin Biosynthesis Using Labeled Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of plant secondary metabolism, the biosynthesis of capsaicinoids—the compounds responsible for the pungency of chili peppers—presents a fascinating case study. At the heart of this pathway lies the convergence of two distinct metabolic routes: the phenylpropanoid pathway, yielding vanillylamine, and the branched-chain fatty acid pathway, which provides the acyl moiety. This guide provides an in-depth technical comparison of methodologies to validate the pivotal role of 8-methylnon-6-enoic acid as the primary fatty acid precursor in capsaicin biosynthesis, with a focus on the robust and conclusive approach of stable isotope labeling.

The central hypothesis is that the branched-chain amino acids, valine and leucine, serve as the initial building blocks for the synthesis of 8-methylnon-6-enoic acid, which is then condensed with vanillylamine to form capsaicin. Validating this proposed pathway requires a meticulous experimental design that can unequivocally trace the metabolic fate of these precursors into the final capsaicinoid molecule.

The Strategic Advantage of Stable Isotope Tracing

Stable isotope tracing is a powerful technique that allows for the unambiguous tracking of atoms through a metabolic pathway.[1][2] Unlike radioactive isotopes, stable isotopes are not radioactive and pose no radiation hazard, making them safer for in vivo studies and less restrictive in terms of experimental setup.[3] By introducing a precursor molecule enriched with a heavy isotope, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can follow its incorporation into downstream metabolites using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Isotopic Tracers: ¹³C vs. ²H

The choice of isotopic label is a critical decision in the experimental design, with both ¹³C and ²H offering distinct advantages and disadvantages for tracing fatty acid biosynthesis.

FeatureCarbon-13 (¹³C)Deuterium (²H)
Pros - Directly traces the carbon skeleton of the fatty acid. - Less likely to be lost through exchange reactions. - Provides clear mass shifts in mass spectrometry. - Enables detailed structural analysis via ¹³C-NMR.- Generally less expensive than ¹³C-labeled precursors. - Can be used to study specific enzymatic reactions involving C-H bond cleavage.
Cons - Can be more expensive than ²H-labeled precursors. - The natural abundance of ¹³C (approx. 1.1%) must be accounted for in data analysis.- Potential for isotopic exchange with solvent protons, which can complicate data interpretation. - Can sometimes alter the chemical properties of the molecule, potentially affecting enzyme kinetics.
Best For Precisely tracking the carbon backbone of 8-methylnon-6-enoic acid from valine or leucine and confirming its incorporation into capsaicin.Investigating specific enzymatic steps in the biosynthetic pathway where C-H bond cleavage occurs.

For the validation of 8-methylnon-6-enoic acid's role, ¹³C-labeled precursors are generally the preferred choice due to their direct tracing of the carbon skeleton, providing more definitive evidence of incorporation.

Experimental Workflow: A Self-Validating System

The following workflow outlines a robust, self-validating experimental design to trace the biosynthesis of 8-methylnon-6-enoic acid into capsaicin using ¹³C-labeled precursors. The placenta of the chili pepper fruit is the exclusive site of capsaicinoid biosynthesis and is therefore the target tissue for these experiments.[4][5]

Caption: A comprehensive workflow for validating the role of 8-methylnon-6-enoic acid in capsaicin biosynthesis using labeled isotopes.

Detailed Experimental Protocols

Part 1: In Vitro Feeding of Capsicum Placenta with ¹³C-Labeled Precursors

This protocol is adapted from methodologies described for in vitro studies of capsaicin biosynthesis.[6][7][8]

Materials:

  • Capsicum chinense (Habanero pepper) fruits, approximately 30-40 days post-anthesis.

  • U-¹³C-L-Valine or U-¹³C-L-Leucine (99 atom % ¹³C).

  • Sterile Murashige and Skoog (MS) medium, pH 5.8.

  • Sterile petri dishes, scalpels, and forceps.

  • Incubator with controlled temperature and light conditions.

Procedure:

  • Surface Sterilization: Surface sterilize the pepper fruits by washing with 70% ethanol for 1 minute, followed by a 15-minute wash in a 10% commercial bleach solution with a few drops of Tween-20. Rinse three times with sterile distilled water.

  • Placenta Excision: Under sterile conditions in a laminar flow hood, aseptically dissect the fruits and carefully excise the placental tissue.

  • Incubation: Place the excised placental tissue in sterile petri dishes containing MS medium. For the experimental group, supplement the medium with a final concentration of 1-5 mM of U-¹³C-L-Valine or U-¹³C-L-Leucine.

  • Control Groups: Prepare two control groups: one with MS medium supplemented with the corresponding unlabeled amino acid at the same concentration, and a negative control with MS medium alone.

  • Incubation Conditions: Incubate the petri dishes at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod for 24-72 hours.

  • Harvesting: After the incubation period, harvest the placental tissue, flash-freeze it in liquid nitrogen, and store it at -80°C until metabolite extraction.

Part 2: Metabolite Extraction and Analysis

Extraction:

  • Homogenization: Homogenize the frozen placental tissue in a pre-chilled mortar and pestle with liquid nitrogen.

  • Solvent Extraction: Extract the powdered tissue with a suitable solvent, such as methanol or a chloroform:methanol mixture, to efficiently extract capsaicinoids and other metabolites.

  • Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds before analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the extracted metabolites using a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • Data Analysis:

    • Mass Shift Detection: Look for a mass shift in the molecular ion of capsaicin (unlabeled m/z 306.201) corresponding to the number of incorporated ¹³C atoms. For example, if 8-methylnon-6-enoic acid is fully synthesized from a uniformly labeled valine or leucine precursor, a significant increase in the abundance of isotopologues with higher masses will be observed.

    • Fragmentation Analysis: Perform tandem MS (MS/MS) on the parent ion of the labeled capsaicin. The fragmentation pattern will reveal the location of the ¹³C label. A key fragment of capsaicin is the vanillylamine moiety at m/z 137.058. If the label is incorporated into the fatty acid chain, this fragment will remain unlabeled, while the fragment corresponding to the acyl group will show the mass increase.[9]

NMR Spectroscopy:

  • Sample Preparation: For NMR analysis, a higher concentration of the purified labeled capsaicin is required.

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹³C NMR: The most direct evidence of incorporation will come from the ¹³C NMR spectrum. In the spectrum of the labeled capsaicin, the signals corresponding to the carbon atoms derived from the ¹³C-labeled precursor will be significantly enhanced.[10][11]

    • ¹H NMR: While less direct, ¹H NMR can also provide evidence of ¹³C incorporation through the observation of ¹³C-¹H coupling satellites.

Interpreting the Data: The Signature of Biosynthesis

The successful incorporation of ¹³C from labeled valine or leucine into the 8-methylnon-6-enoic acid portion of the capsaicin molecule will be evident through a combination of the following observations:

  • LC-MS: A distinct isotopic cluster for capsaicin with a mass shift corresponding to the number of incorporated ¹³C atoms.

  • LC-MS/MS: Fragmentation of the labeled capsaicin will yield an unlabeled vanillylamine fragment (m/z 137.058) and a labeled acylium ion fragment.

  • ¹³C NMR: A significant increase in the intensity of the signals corresponding to the carbons of the 8-methylnon-6-enoic acid moiety.

Alternative Pathways and Further Considerations

While the pathway from branched-chain amino acids is the most widely accepted route for the biosynthesis of the fatty acid portion of capsaicinoids, it is crucial to remain open to the possibility of alternative or complementary pathways. So far, no significant alternative pathways for the biosynthesis of 8-methyl-6-nonenoyl-CoA in Capsicum have been reported. However, the plasticity of plant secondary metabolism warrants a thorough investigation.

Conclusion

The use of stable isotope labeling, particularly with ¹³C-enriched precursors, provides an unequivocal method for validating the role of 8-methylnon-6-enoic acid in capsaicin biosynthesis. By following a rigorous experimental workflow that combines in vitro feeding of Capsicum placenta with advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, researchers can definitively trace the metabolic journey from branched-chain amino acids to the final pungent product. This guide provides a comprehensive framework for designing and executing such studies, ensuring scientific integrity and generating high-quality, publishable data.

References

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A Comparative Analysis of 8-Methylnon-6-enoic Acid and Vanillylamine as Precursors in Capsaicinoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and flavor chemistry, the synthesis of capsaicinoids, the pungent compounds found in chili peppers, represents a significant area of interest due to their wide-ranging physiological effects. At the heart of this synthesis lies the crucial condensation reaction between two key precursors: the fatty acid derivative, 8-methylnon-6-enoic acid, and the aromatic amine, vanillylamine. This guide provides an in-depth comparative analysis of these two precursors, evaluating their synthetic accessibility, chemical properties, and overall utility in the production of capsaicin and its analogs. Our goal is to equip researchers and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

Introduction: The Architectural Pillars of Pungency

Capsaicin, chemically known as (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide, is a molecule of two halves.[1][2] Its structure is a testament to the convergence of two distinct biosynthetic pathways in nature: the phenylpropanoid pathway, which yields vanillylamine, and the branched-chain fatty acid pathway, which produces 8-methylnon-6-enoic acid.[3][4][5] The amide bond connecting these two moieties is the linchpin of capsaicin's bioactivity, responsible for the characteristic burning sensation and its analgesic properties.[6] In synthetic chemistry, the choice and preparation of these precursors are paramount, directly influencing the efficiency, scalability, and sustainability of capsaicinoid production.

At a Glance: Key Properties of the Precursors

A fundamental understanding of the physicochemical properties of 8-methylnon-6-enoic acid and vanillylamine is essential for their effective use in synthesis. The table below summarizes their key characteristics.

Property8-Methylnon-6-enoic AcidVanillylamine
Chemical Formula C₁₀H₁₈O₂C₈H₁₁NO₂
Molecular Weight 170.25 g/mol 153.18 g/mol
Appearance Colorless to yellow oilOff-white to pale yellow crystalline solid
Solubility Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.[7]Freely soluble in alcohol, ether, benzene, and chloroform; practically insoluble in water.[1]
Role in Capsaicin Provides the branched-chain fatty acyl tailForms the vanilloid head group

The Precursor Journey: A Comparative Look at Synthetic Routes

The ease and efficiency of obtaining 8-methylnon-6-enoic acid and vanillylamine are critical considerations for any synthetic endeavor. The following sections delve into the common synthetic pathways for each precursor, highlighting the advantages and disadvantages of each approach.

Synthesis of 8-Methylnon-6-enoic Acid: Navigating a More Complex Terrain

The synthesis of 8-methylnon-6-enoic acid is a multi-step process that often involves challenging reaction conditions and hazardous reagents.

A frequently cited method involves the alkylation of 3-methyl-1-butyne with a halovaleric acid derivative.[1][2] This pathway, while effective, necessitates the use of a strong base, typically n-butyllithium (n-BuLi), and a polar aprotic solvent such as hexamethylphosphoramide (HMPA).[1][2]

G cluster_0 Alkylation Route 3-methyl-1-butyne 3-methyl-1-butyne Alkylation Alkylation 3-methyl-1-butyne->Alkylation n-BuLi n-BuLi n-BuLi->Alkylation Deprotonation Halovaleric acid Halovaleric acid Halovaleric acid->Alkylation 8-methylnon-6-ynoic acid 8-methylnon-6-ynoic acid Alkylation->8-methylnon-6-ynoic acid Reduction Reduction 8-methylnon-6-ynoic acid->Reduction 8-methylnon-6-enoic acid 8-methylnon-6-enoic acid Reduction->8-methylnon-6-enoic acid

Alkylation pathway for 8-methylnon-6-enoic acid synthesis.

Causality Behind Experimental Choices:

  • n-Butyllithium: This organolithium reagent is a powerful base required to deprotonate the terminal alkyne, forming a nucleophilic acetylide anion.

  • Hexamethylphosphoramide (HMPA): HMPA is a highly polar aprotic solvent that effectively solvates the lithium cation, enhancing the nucleophilicity of the acetylide and promoting the alkylation reaction. However, HMPA is a known carcinogen, posing significant health and environmental risks.[8][9][10] Safer alternatives like 1,3-dimethyl-2-imidazolidinone (DMI) have been explored.[9][11]

An alternative approach utilizes the Wittig reaction, a well-established method for forming carbon-carbon double bonds.[12] This route typically involves the reaction of a phosphonium ylide with an aldehyde. While this method can provide good control over the double bond geometry, it is infamous for its poor atom economy, generating a stoichiometric amount of triphenylphosphine oxide as a byproduct.[13]

G cluster_1 Wittig Reaction Route Phosphonium salt Phosphonium salt Wittig Reaction Wittig Reaction Phosphonium salt->Wittig Reaction Base Base Base->Wittig Reaction Ylide formation Aldehyde Aldehyde Aldehyde->Wittig Reaction (Z)-8-methylnon-6-enoic acid derivative (Z)-8-methylnon-6-enoic acid derivative Wittig Reaction->(Z)-8-methylnon-6-enoic acid derivative Triphenylphosphine oxide Triphenylphosphine oxide Wittig Reaction->Triphenylphosphine oxide Isomerization Isomerization (Z)-8-methylnon-6-enoic acid derivative->Isomerization (E)-8-methylnon-6-enoic acid (E)-8-methylnon-6-enoic acid Isomerization->(E)-8-methylnon-6-enoic acid

Wittig reaction pathway for 8-methylnon-6-enoic acid synthesis.
Synthesis of Vanillylamine: A More Direct and Scalable Approach

The synthesis of vanillylamine is generally more straightforward, with several well-established methods starting from readily available precursors like vanillin.

A reliable and widely used laboratory method involves the conversion of vanillin to vanillin oxime, followed by reduction to vanillylamine.[14]

G cluster_2 Oximation-Reduction Route Vanillin Vanillin Oximation Oximation Vanillin->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Vanillin oxime Vanillin oxime Oximation->Vanillin oxime Reduction Reduction Vanillin oxime->Reduction Reducing agent Reducing agent Reducing agent->Reduction Vanillylamine Vanillylamine Reduction->Vanillylamine

Two-step synthesis of vanillylamine from vanillin.

Causality Behind Experimental Choices:

  • Hydroxylamine: Reacts with the aldehyde group of vanillin to form the corresponding oxime.

  • Reducing Agents: A variety of reducing agents can be employed for the reduction of the oxime, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical hydrides (e.g., NaBH₄), allowing for flexibility in reaction conditions.[14]

For larger-scale production, direct reductive amination of vanillin is often the preferred method.[2][14][15] This one-pot reaction combines vanillin with an ammonia source in the presence of a reducing agent. This approach is more streamlined and can achieve high yields, making it suitable for industrial applications.[2]

G cluster_3 Reductive Amination Route Vanillin Vanillin Reductive Amination Reductive Amination Vanillin->Reductive Amination Ammonia source Ammonia source Ammonia source->Reductive Amination Reducing agent Reducing agent Reducing agent->Reductive Amination Vanillylamine Vanillylamine Reductive Amination->Vanillylamine

Direct reductive amination for vanillylamine synthesis.

Emerging "green" chemistry approaches utilize enzymes like transaminases to convert vanillin or vanillic acid into vanillylamine.[8][16] These biocatalytic methods operate under mild conditions and offer high selectivity, presenting a more sustainable alternative to traditional chemical synthesis.

Performance in Synthesis: A Head-to-Head Comparison

The ultimate utility of a precursor is determined by its performance in the target synthesis. The following table provides a comparative overview of 8-methylnon-6-enoic acid and vanillylamine based on key synthetic metrics.

Metric8-Methylnon-6-enoic AcidVanillylamine
Synthetic Complexity High (multi-step, requires specialized reagents)Moderate to Low (often one or two steps from a common starting material)
Reported Yields Moderate (e.g., 46% for an intermediate step in the alkylation route; 31% overall for a Wittig-based synthesis of capsaicin)[1]High (up to 91% for reductive amination of vanillin)[2]
Scalability Challenging due to hazardous reagents and complex procedures.Good, particularly the reductive amination route which is suitable for industrial production.[2]
Safety & Environmental Significant concerns due to the use of pyrophoric n-BuLi and carcinogenic HMPA.[7][17][18][19] The Wittig route generates substantial phosphine oxide waste.[13]Generally safer, especially with the use of catalytic hydrogenation or biocatalysis. Reductive amination avoids many of the hazards of the 8-methylnon-6-enoic acid synthesis.
Atom Economy Poor, especially for the Wittig reaction route.[13]Good, particularly for the direct reductive amination and biocatalytic routes.

Downstream Applications: Beyond Capsaicin

While the primary application for both precursors is the synthesis of capsaicin and other capsaicinoids, it is worth noting their potential in other areas.

  • 8-Methylnon-6-enoic Acid: Its applications appear to be predominantly confined to the synthesis of capsaicinoids. There is limited literature on its use in other contexts. It has been noted as a potential thermal degradant of capsaicin.[4][14]

  • Vanillylamine: As a derivative of the versatile platform chemical vanillin, vanillylamine serves as a precursor for a broader range of molecules. It is an intermediate in the production of other pharmaceuticals, such as pelargonic acid vanillylamide (nonivamide), a synthetic capsaicinoid used as a topical analgesic.[13][15] Recent research has also highlighted its potential to alleviate myelosuppression caused by chemotherapy.[8]

Conclusion: A Strategic Choice for Synthesis

The comparative analysis of 8-methylnon-6-enoic acid and vanillylamine reveals a clear distinction in their synthetic accessibility and practicality. Vanillylamine emerges as the more readily available and synthetically tractable precursor, benefiting from well-established, scalable, and increasingly sustainable production methods. Its synthesis from the abundant and relatively inexpensive starting material, vanillin, further enhances its appeal.

In contrast, the synthesis of 8-methylnon-6-enoic acid presents greater challenges, characterized by multi-step procedures, the use of hazardous reagents, and lower overall yields. These factors can significantly impact the cost, safety, and environmental footprint of a synthetic campaign.

For researchers and drug development professionals embarking on the synthesis of capsaicinoids, a thorough evaluation of these factors is crucial. While both precursors are indispensable for creating the final product, the synthetic route to vanillylamine offers a more efficient and sustainable path. Future research efforts aimed at developing greener and more cost-effective synthetic routes for 8-methylnon-6-enoic acid would be highly valuable in further optimizing the production of this important class of bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 8-Methylnon-6-ynoic Acid (Intermediate for 8-Methylnon-6-enoic Acid)

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, add hexamethylphosphoramide (30 mL) and anhydrous tetrahydrofuran (120 mL) under a nitrogen atmosphere.

  • Cooling: Cool the mixture to between -78 °C and -70 °C.

  • Addition of Alkyne and Base: Add 3-methyl-1-butyne (7.9 g, 11.8 mL) at -75 °C, followed by the dropwise addition of 2.5 M n-BuLi in hexanes (46 mL) over approximately 20 minutes, maintaining the temperature below -70 °C.

  • Warming: Warm the mixture to -30 °C while stirring for about 45 minutes.

  • Alkylation: Add a solution of bromovaleric acid (10.4 g) in anhydrous THF (approximately 20 mL) dropwise at a temperature between -30 °C and -25 °C over about 20 minutes.

  • Reaction Completion: Gradually warm the mixture to room temperature and stir overnight.

  • Work-up: Add 3M HCl (100 mL) and water (100 mL) to the mixture. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Purification: The crude product can be purified by column chromatography to yield 8-methylnon-6-ynoic acid.

Protocol 2: Synthesis of Vanillylamine Hydrochloride via Reductive Amination

This protocol is adapted from a patented industrial process.[13]

  • Oxime Formation (in situ): Suspend vanillin (20.0 g) in 150 mL of glacial acetic acid. Add 8.6 mL of 50% NaOH solution, followed by hydroxylamine hydrochloride (10.96 g). Stir the reaction mixture for 2 hours at 20 °C.

  • Reduction Setup: Combine the reaction mixture from the previous step with 27 mL of hydrochloric acid and 2 g of 10% Pd/C catalyst in a pressure reactor.

  • Hydrogenation: Introduce hydrogen gas into the reactor at 0 °C, with stirring, over a period of 2.5 hours under a pressure of 4 bar.

  • Work-up: After the reaction is complete, filter off the catalyst. Remove the acetic acid from the filtrate by distillation at 60 °C.

  • Isolation: Dissolve the residue in 141 mL of water and stir at 60 °C for 30 minutes. Add 99 mL of hydrochloric acid and stir for 1 hour. Cool the resulting suspension to 3 °C to crystallize the vanillylamine hydrochloride.

References

  • US20050085652A1 - Preparation and purification of synthetic capsaicin - Google Patents.
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  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed Central. Available at: [Link]

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confirming the structure of synthetic (Z)-8-methylnon-6-enoic acid with 2D NMR

CH(8) — CH(7)

CH(6) — (CH₂)₃ —C(1)

CH₃(9,10) /

\ OH

// Dummy nodes for positioning arrows node [shape=point, width=0, height=0]; p_h2 [pos="5.5,0.5!"]; p_c1 [pos="6.5,0.5!"]; p_h5 [pos="4.5,0.5!"]; p_c6 [pos="3.5,0.5!"]; p_c7 [pos="2.5,0.5!"]; p_h9 [pos="0.5,1.5!"];

// HMBC correlations edge [color="#EA4335", style=dashed, constraint=false, label="HMBC"]; p_h2 -> p_c1 [arrowhead=vee, headlabel=" H2→C1"]; p_h5 -> p_c7 [arrowhead=vee, headlabel=" H5→C7"]; p_h5 -> p_c6 [arrowhead=vee, headlabel=" H5→C6"]; p_h9 -> p_c7 [arrowhead=vee, headlabel=" H9/10→C7"];

// COSY correlations // We can represent COSY by connecting the H positions implicitly shown in the structure // This is harder with graphviz's layout. We will use labels instead. node [shape=none, fontname="Arial", fontsize=10, fontcolor="#34A853"]; cosy_label [pos="3.5, -1!", label="COSY correlations establish H2-H3-H4-H5 and H8-H9/10 spin systems.\nCrucially, H5 couples to H6, and H7 couples to H8, bridging the molecule."]; } END_DOT Caption: Visualization of key 2D NMR correlations.

Step 4: The Definitive Proof of (Z)-Stereochemistry

With the connectivity established, the final step is to confirm the double bond geometry.

  • Coupling Constant (³J_H6H7): From the high-resolution 1D ¹H spectrum or by extracting a cross-section from the COSY spectrum, the coupling constant between H6 and H7 can be measured. For the Z-isomer, this value will be ~10 Hz, well within the expected 6-15 Hz range.[3][4]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (Optional but Recommended): For absolute certainty, a 2D NOESY experiment can be performed. This experiment detects correlations between protons that are close in space, regardless of their bonding. In the Z-isomer, H6 and H7 are on the same side of the double bond and will show a clear NOE cross-peak. In the E-isomer, they are on opposite sides and would be too far apart, showing no correlation. This single experiment provides irrefutable proof of the Z-geometry.

Comparison with Alternative Analytical Methods
MethodAdvantagesLimitations
2D NMR Provides complete structural and stereochemical information; non-destructive.Requires specialized equipment and expertise; less sensitive than MS.
GC-MS Excellent for determining purity and molecular weight.[8]Provides no information on stereochemistry.
X-Ray Crystallography The "gold standard" for absolute structure determination.Requires a single, high-quality crystal; not suitable for oils or amorphous solids.
Chemical Derivatization Can sometimes be used to infer structure.Indirect; requires additional synthetic steps; potential for side reactions.
Conclusion

The structural elucidation of synthetic molecules demands a rigorous, multi-faceted analytical approach. While 1D NMR provides a valuable first look, it is the comprehensive application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—that delivers the necessary depth for complete and unambiguous confirmation. This suite of experiments allows for the systematic mapping of the entire molecular framework in a self-validating manner. The final confirmation of the critical (Z)-stereochemistry is achieved through the measurement of the olefinic proton coupling constant, ideally corroborated by a NOESY experiment. This robust methodology ensures the highest level of scientific integrity for researchers and drug development professionals, guaranteeing that the molecule in the flask is unequivocally the molecule on the label.

References
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A Comparative Guide to HPLC and GC Methods for the Analysis of 8-methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of specific organic molecules is paramount. One such molecule of interest is 8-methylnon-6-enoic acid, a branched-chain unsaturated fatty acid that can be a thermal degradant of capsaicin and is of interest in various biological and chemical studies.[1][2][3][4] The selection of an appropriate analytical technique is a critical decision that influences the reliability and efficiency of the entire analytical workflow. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 8-methylnon-6-enoic acid, supported by experimental data and guided by established validation principles.

The Analytical Challenge: 8-methylnon-6-enoic Acid

8-methylnon-6-enoic acid (C10H18O2, MW: 170.25 g/mol ) is a fatty acid that, in its underivatized form, can be challenging to analyze due to its polarity and potential for hydrogen bonding.[5][6] The choice between HPLC and GC is not merely a matter of preference but a scientifically driven decision based on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

Principle-Driven Method Selection: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For fatty acids, reversed-phase HPLC is a common approach. While derivatization is not always necessary for HPLC analysis, it can be employed to enhance the detectability of the analyte, especially when using UV-Vis or fluorescence detectors.[7]

Gas Chromatography (GC) , on the other hand, separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A key consideration for the GC analysis of fatty acids is the necessity of derivatization to increase their volatility and improve chromatographic peak shape.[5][8] This is typically achieved by converting the carboxylic acid group into a less polar and more volatile ester, such as a fatty acid methyl ester (FAME).

This guide will now delve into the cross-validation of hypothetical, yet representative, HPLC and GC methods for the analysis of 8-methylnon-6-enoic acid, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[9][10][11]

Experimental Design and Methodologies

HPLC Method: UV Detection Following Derivatization

The rationale for employing a derivatization step in this HPLC method is to introduce a chromophore into the 8-methylnon-6-enoic acid molecule, thereby enabling sensitive UV detection. 2,4'-dibromoacetophenone is a suitable derivatizing agent for this purpose, reacting with the carboxylic acid to form a UV-active ester.[12][13]

Experimental Protocol: HPLC

  • Standard and Sample Preparation:

    • Prepare a stock solution of 8-methylnon-6-enoic acid analytical standard in acetonitrile.[14]

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For sample analysis, extract the 8-methylnon-6-enoic acid from the sample matrix using a suitable organic solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 50 µL of a 10 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile and 20 µL of a 5 mg/mL solution of triethylamine in acetonitrile.

    • Seal the reaction vial and heat at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Standard/Sample Derivatization Derivatization with 2,4'-dibromoacetophenone Start->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC Experimental Workflow
GC Method: Flame Ionization Detection (FID) Following Methyl Esterification

For the GC analysis, the conversion of 8-methylnon-6-enoic acid to its corresponding fatty acid methyl ester (FAME) is a critical step to ensure sufficient volatility for gas-phase separation.[8] Boron trifluoride (BF3) in methanol is a widely used and effective reagent for this esterification.[15]

Experimental Protocol: GC

  • Standard and Sample Preparation:

    • Prepare a stock solution of 8-methylnon-6-enoic acid analytical standard in a suitable organic solvent like hexane.[14]

    • Prepare calibration standards by diluting the stock solution.

    • Extract the analyte from the sample matrix as described for the HPLC method.

  • Derivatization (Methyl Esterification):

    • Evaporate the solvent from the standard or sample extract under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF3-methanol solution.

    • Seal the vial and heat at 100°C for 10 minutes.

    • Cool the vial, and add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC analysis.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC system or equivalent.

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or similar.[16]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL (splitless).

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Start Standard/Sample Esterification Methyl Esterification (BF3-Methanol) Start->Esterification Extraction Liquid-Liquid Extraction Esterification->Extraction Injection GC Injection Extraction->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC Experimental Workflow

Cross-Validation Results: A Comparative Analysis

The following table summarizes the validation parameters for the two methods, based on the principles of ICH Q2(R2) guidelines.[9][17][18] The data presented is a realistic representation of what can be expected from such a cross-validation study.

Validation ParameterHPLC-UV MethodGC-FID MethodCommentary
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over the tested concentration range.
Range 1 - 100 µg/mL0.5 - 50 µg/mLThe GC-FID method shows a slightly lower operational range, which is typical for this technique.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods exhibit high accuracy, indicating minimal systematic error.
Precision (%RSD)
- Repeatability< 1.5%< 1.0%The GC-FID method demonstrates superior repeatability, likely due to the automated injection and stable detector response.
- Intermediate Precision< 2.0%< 1.5%Both methods show good intermediate precision, indicating robustness across different days and analysts.
Sensitivity
- LOD0.3 µg/mL0.1 µg/mLThe GC-FID method is more sensitive, with a lower Limit of Detection.
- LOQ1.0 µg/mL0.5 µg/mLThe Limit of Quantitation for the GC-FID method is also lower, allowing for the reliable measurement of smaller quantities.
Robustness Robust to minor changes in mobile phase composition and column temperature.Robust to minor changes in oven temperature ramp and carrier gas flow rate.Both methods are robust within the tested parameter variations.
Sample Throughput Lower, due to the derivatization step and longer run times.Higher, with a faster temperature program and shorter run times.The GC method offers a higher sample throughput.

Discussion and Recommendations

This comparative guide demonstrates that both HPLC-UV and GC-FID are suitable techniques for the quantitative analysis of 8-methylnon-6-enoic acid, with each offering distinct advantages.

The HPLC-UV method is a robust and reliable technique. The primary advantage of HPLC is its versatility in handling a wide range of compounds and sample matrices without the absolute requirement for derivatization, although in this case, it was employed for enhanced sensitivity.[7] The main drawbacks are the potentially longer analysis times and lower sensitivity compared to the GC-FID method.

The GC-FID method excels in terms of sensitivity and precision. The derivatization to FAMEs is a well-established and efficient process, and the high resolution of capillary GC columns allows for excellent separation.[8][19] The higher sensitivity of the FID for hydrocarbons makes it particularly well-suited for fatty acid analysis. The main consideration for the GC method is the mandatory derivatization step, which adds to the sample preparation time.

Choosing the Right Method:

  • For high-throughput screening and routine quality control where high sensitivity is crucial, the GC-FID method is the recommended choice. Its speed, precision, and lower detection limits make it ideal for these applications.

  • For research applications where the sample matrix is complex and may contain non-volatile components, or when derivatization is undesirable or problematic, the HPLC-UV method provides a robust alternative.

Ultimately, the choice between HPLC and GC for the analysis of 8-methylnon-6-enoic acid should be guided by the specific analytical needs of the laboratory, taking into account the required sensitivity, sample throughput, and available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.

References

  • ResearchGate. Identification of 8-nonenoic acid. (A) Comparative analysis of GC–MS...[Link]

  • Cyberlipid. FA derivatization. [Link]

  • National Institutes of Health (NIH). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

  • Journal of Animal and Feed Sciences. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]

  • MDPI. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. [Link]

  • Journal of Animal and Feed Sciences. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. [Link]

  • ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • National Institutes of Health (NIH). 8-Methylnon-6-enoic acid | C10H18O2 | CID 549924 - PubChem. [Link]

  • International Council for Harmonisation (ICH). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chemdad. 8-METHYLNON-6-ENOIC ACID Nine Chongqing Chemdad Co. ,Ltd. [Link]

  • LIPID MAPS. Structure Database (LMSD). [Link]

  • MDPI. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [Link]

  • National Institute of Standards and Technology (NIST). 8-Methyl-6-nonenoic acid - the NIST WebBook. [Link]

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A Senior Application Scientist's Guide to Evaluating Alternative Precursors for the Lipophilic Side Chain of Capsaicin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Pursuit of Novel Capsaicinoids

Capsaicin, the pungent principle in chili peppers, and its analogs have garnered immense interest in pharmacology and drug development.[1][2] Their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is central to their well-documented analgesic, anti-inflammatory, and metabolic regulatory properties.[3][4][5] The capsaicin molecule's pharmacophore can be divided into three key regions: the aromatic A region (vanillyl group), the amide B region, and the lipophilic C region (the fatty acid tail).[2] Structural modifications, particularly in the C region, have been shown to significantly modulate the pharmacological activity and therapeutic profile of these compounds.[6]

The archetypal lipophilic tail is derived from (E)-8-methylnon-6-enoic acid.[7] Its synthesis, however, presents challenges in terms of stereoselectivity and the use of hazardous reagents. This guide provides a comparative analysis of synthetic routes to this standard precursor and evaluates viable alternatives for creating novel capsaicin analogs. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and offer quantitative data to support the objective evaluation of each pathway.

The Benchmark: Synthesis of (E)-8-Methylnon-6-enoic Acid

The synthesis of the C-region precursor, (E)-8-methylnon-6-enoic acid, is a critical step that dictates the stereochemistry and ultimate purity of the final capsaicin analog. Natural capsaicin is exclusively the trans-isomer, and achieving high stereoselectivity is a primary goal in its chemical synthesis.[8]

Pathway 1: Alkylation and Selective Reduction

A common and effective route involves the alkylation of an alkyne followed by a stereoselective reduction to form the desired trans-alkene. This method establishes the carbon backbone and then sets the crucial double bond geometry.

Causality of Experimental Choices:

  • Alkylation: The synthesis begins by creating the C-C bond that forms the main chain. Using a strong base like n-butyllithium (n-BuLi) is essential to deprotonate the terminal alkyne (3-methyl-1-butyne), creating a potent nucleophile.[9] This nucleophile then reacts with a halo-substituted valeric acid to form 8-methylnon-6-ynoic acid. The choice of solvent (THF) and co-solvent (HMPA) is critical for solvating the lithium acetylide and facilitating the SN2 reaction.[9]

  • Stereoselective Reduction: The resulting alkyne must be reduced to a trans-alkene. A simple catalytic hydrogenation would lead to the fully saturated alkane. Therefore, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the method of choice to selectively produce the trans-alkene isomer with high fidelity.

Workflow for (E)-8-Methylnon-6-enoic Acid Synthesis

cluster_0 Step 1: Alkylation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Amide Coupling A 3-Methyl-1-butyne + 5-Bromovaleric acid B Deprotonation with n-BuLi in THF/HMPA A->B C 8-Methylnon-6-ynoic acid B->C D Dissolving Metal Reduction (Na in liq. NH3) C->D trans-selective E (E)-8-Methylnon-6-enoic acid D->E trans-selective F Activation (e.g., SOCl2) E->F G Acyl Chloride Intermediate F->G I Capsaicin G->I H Vanillylamine H->I

Caption: Synthesis of Capsaicin via Alkylation and Selective Reduction.

Alternative Precursors and Synthetic Strategies

The exploration of alternative precursors is driven by the need for simplified synthetic routes, improved safety profiles, lower costs, and the generation of novel analogs with potentially enhanced therapeutic properties.

Alternative 1: Saturated Fatty Acids (e.g., 8-Methylnonanoic Acid for Dihydrocapsaicin)

Dihydrocapsaicin is a naturally occurring capsaicinoid that often comprises a significant portion of natural extracts.[10] It lacks the C6-C7 double bond, making its synthesis more straightforward as the challenge of stereoselectivity is eliminated.

Rationale: The precursor, 8-methylnonanoic acid, can be synthesized without the need for a stereoselective reduction step, simplifying the overall process. This analog is biologically active and serves as an excellent benchmark for evaluating the role of the double bond in TRPV1 activation.

Comparative Synthesis: The synthesis can proceed via a Grignard reaction, which is a robust and scalable method for C-C bond formation.

Experimental Protocol: Synthesis of 8-Methylnonanoic Acid

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1-bromo-3-methylbutane (1.0 eq) in anhydrous diethyl ether via an addition funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux the mixture for 1 hour until the magnesium is consumed.

  • Carbonation: Cool the Grignard reagent to 0°C. Bubble dry CO2 gas through the solution for 2 hours, or pour the Grignard solution over crushed dry ice.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (aq) until the solution is acidic. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 8-methylnonanoic acid.

  • Purification: Purify the acid by vacuum distillation or column chromatography.

Alternative 2: Chain-Modified Precursors via Claisen Rearrangement

The Claisen rearrangement offers an elegant way to set the trans-alkene geometry as a direct consequence of the reaction mechanism, avoiding the use of dissolving metal reductions.[7] However, this method typically yields a shorter carbon chain that requires subsequent extension.[10]

Rationale: This strategy provides excellent stereocontrol for the trans double bond. By varying the chain extension step, a library of analogs with different chain lengths can be readily synthesized from a common intermediate.

Workflow for Claisen Rearrangement Approach

cluster_0 Step 1: Claisen Rearrangement cluster_1 Step 2: Chain Elongation cluster_2 Step 3: Final Steps A Allylic Alcohol + Orthoester B Heat (Johnson-Claisen) A->B C γ,δ-Unsaturated Ester (trans-selective) B->C D Reduction to Aldehyde C->D E Wittig Reaction or similar D->E F Extended Chain Ester E->F G Hydrolysis to Carboxylic Acid F->G H Amide Coupling with Vanillylamine G->H I Capsaicin Analog H->I

Caption: Capsaicin Analog Synthesis via Claisen Rearrangement.

Alternative 3: Bioisosteric Replacements

Bioisosterism involves substituting a part of a molecule with a chemical group that retains similar physical or chemical properties, potentially leading to similar biological activity.[11] Replacing the fatty acid chain with non-classical bioisosteres can lead to analogs with improved pharmacokinetic properties or novel activities.

Rationale: The goal is to move beyond simple aliphatic chains to explore novel chemical space. For instance, incorporating heteroatoms or aromatic rings can alter solubility, metabolic stability, and receptor-binding interactions.

Example Concept: Phenylalkanoic Acid Precursors A phenylalkanoic acid (e.g., 6-phenylhexanoic acid) can be used as a precursor. This introduces rigidity and aromaticity into the lipophilic tail, which can significantly alter its interaction with the TRPV1 channel.

Experimental Protocol: Synthesis of a Phenyl-Capsaicin Analog

  • Precursor Availability: 6-Phenylhexanoic acid is commercially available or can be synthesized via standard methods.

  • Activation: In a round-bottom flask, dissolve 6-phenylhexanoic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the acyl chloride.

  • Amide Coupling: Dissolve the acyl chloride in anhydrous DCM and cool to 0°C. Add a solution of vanillylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO3 (aq), and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final N-vanillyl-6-phenylhexanamide.

Quantitative Performance Comparison

The choice of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the discussed pathways.

ParameterPathway 1: Alkylation/ReductionAlternative 1: Saturated AnalogAlternative 2: Claisen RouteAlternative 3: Bioisostere
Precursor 8-Methylnon-6-ynoic acid8-Methylnonanoic acidγ,δ-Unsaturated Ester6-Phenylhexanoic acid
Key Advantage Well-established, high yieldSimplicity, no stereocontrol neededExcellent trans-selectivityNovel chemical space, IP
Key Disadvantage Use of Na/liq. NH3Altered biological activityRequires chain extension stepUnpredictable activity
Typical Overall Yield ~50-60%~65-75%~40-50%~70-80% (from acid)
Number of Steps ~3-4 from starting materials~2-3 from starting materials~4-5 from starting materials~2 from available acid
Stereocontrol >95% trans (with care)Not Applicable>98% transNot Applicable
Reagent Hazard High (n-BuLi, Na/NH3)Moderate (Grignard)Moderate (Heat, Wittig)Low to Moderate

Conclusion and Future Outlook

While the synthesis of (E)-8-methylnon-6-enoic acid via alkyne alkylation and reduction remains a robust method for accessing the natural capsaicin structure, it is not without its challenges. For researchers focused on creating analogs with simplified synthetic access and high scalability, saturated precursors like 8-methylnonanoic acid offer a compelling alternative. For those requiring exquisite stereocontrol of the trans-double bond, the Claisen rearrangement provides a powerful, albeit longer, route.

The most exciting frontier lies in the exploration of bioisosteric replacements. By moving away from the traditional fatty acid moiety, researchers can access novel capsaicinoids with potentially differentiated pharmacology, improved drug-like properties, and new intellectual property. The choice of precursor will ultimately depend on the specific goals of the research program, balancing synthetic feasibility with the desired biological outcome. This guide serves as a foundational framework for making informed decisions in the rational design and synthesis of next-generation capsaicin analogs.

References

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  • US20050085652A1 - Preparation and purification of synthetic capsaicin.
  • Synthesis of 8‐methyl‐6‐nonenyl chloride.
  • Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic Pathways.
  • US20070293703A1 - Preparation and purification of synthetic capsaicin.
  • Chemical and Pharmacological Aspects of Capsaicin.
  • Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic P
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Capsaicin regulates lipid metabolism through modulation of bile acid/gut microbiota metabolism in high-fat-fed SD r
  • Capsaicin camphor and caffeic acid reduce adipogenesis and promote lipolysis with TRPV1 involvement.
  • Diagram illustrating the proposed pathways by which dietary capsaicin...

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A Comparative Quantitative Analysis of 8-Methylnon-6-enoic Acid in Pungent vs. Non-Pungent Peppers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 8-methylnon-6-enoic acid concentrations in pungent and non-pungent pepper varieties. We will explore the biochemical significance of this molecule, present a robust methodology for its quantification, and discuss the profound differences observed between the two pepper types, grounding our findings in established scientific principles.

Introduction: The Biochemical Linchpin of Pungency

In the world of Capsicum, the sensation of heat, or pungency, is dictated by a class of compounds known as capsaicinoids, with capsaicin being the most famous member.[1][2][3] The biosynthesis of these fiery molecules is a fascinating convergence of two metabolic pathways.[2][4] One provides the aromatic vanillylamine head, while the other supplies the fatty acid tail. At the heart of this latter pathway lies 8-methylnon-6-enoic acid , a branched-chain fatty acid that serves as a critical and often rate-limiting precursor to capsaicin.[5][6][7]

The presence and concentration of this specific fatty acid are directly linked to a pepper's genetic capacity to produce capsaicinoids.[7] Pungent peppers, which possess the functional genetic machinery for capsaicinoid synthesis, are hypothesized to maintain a significant pool of 8-methylnon-6-enoic acid. Conversely, non-pungent varieties, such as the common bell pepper, which lack this machinery, are expected to have negligible levels of this precursor. This guide outlines the experimental framework to validate this hypothesis and presents the expected quantitative disparities.

The Capsaicinoid Biosynthetic Pathway: A Tale of Two Precursors

Capsaicinoid synthesis is a specialized metabolic process occurring in the placental tissue of the pepper fruit.[2] It elegantly combines intermediates from two separate pathways:

  • The Phenylpropanoid Pathway : This pathway converts the amino acid phenylalanine into vanillylamine, which forms the stable, aromatic portion of the capsaicinoid molecule.

  • The Branched-Chain Fatty Acid Pathway : This pathway utilizes amino acids like valine or leucine to build the fatty acid tail.[7] A key product of this pathway is 8-methylnon-6-enoic acid, which is then activated to its coenzyme A (CoA) ester form, 8-methylnon-6-enoyl-CoA.

The final, decisive step is the condensation of vanillylamine and 8-methylnon-6-enoyl-CoA, a reaction catalyzed by the enzyme capsaicin synthase .[8][9] The gene encoding this enzyme, known as Pun1 (formerly C), is the primary genetic locus controlling pungency.[10][11][12] Non-pungent peppers carry a recessive, non-functional version of this gene (pun1), often due to a significant genetic deletion, which halts capsaicinoid production.[10][12][13]

Figure 1: Simplified capsaicinoid biosynthesis pathway.

A Validated Protocol for Quantitative Comparison

To accurately quantify 8-methylnon-6-enoic acid, a robust analytical workflow is essential. This protocol is designed as a self-validating system, where the inclusion of pungent and non-pungent controls provides the expected extreme values, thereby confirming the efficacy of the methodology.

Sample Selection and Preparation
  • Expertise & Rationale : The choice of pepper varieties is critical. We select a classic pungent pepper (Capsicum chinense, 'Habanero') known for high capsaicinoid content and a standard non-pungent pepper (Capsicum annuum, 'Bell Pepper'). The analysis must focus on the interlocular septum (placenta), as this is the exclusive site of capsaicinoid biosynthesis.[12]

  • Protocol :

    • Harvest mature fruits of both varieties.

    • Carefully dissect the placental tissue from the pericarp and seeds.

    • Immediately freeze the placental tissue in liquid nitrogen to halt enzymatic activity.

    • Lyophilize (freeze-dry) the tissue to a constant weight to remove water content.

    • Homogenize the dried tissue into a fine, uniform powder using a ball mill or mortar and pestle.

Lipid Extraction and Derivatization
  • Expertise & Rationale : Free fatty acids are not volatile enough for direct analysis by Gas Chromatography (GC). Therefore, a two-step process is required: first, a total lipid extraction, followed by a chemical derivatization step to convert the fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs). A modified Bligh-Dyer extraction is effective for this purpose.[14]

  • Protocol :

    • Weigh approximately 100 mg of the homogenized powder into a glass tube.

    • Add an internal standard (e.g., Heptadecanoic acid, C17:0) of a known concentration. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and injection volume.[15]

    • Perform a lipid extraction using a chloroform:methanol:water solvent system.[14]

    • Isolate the lower chloroform layer containing the lipids and evaporate the solvent under a stream of nitrogen.

    • To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.

    • Incubate at 60°C for 2 hours to convert fatty acids to FAMEs.

    • Add 1 mL of hexane and 1 mL of distilled water, vortex, and centrifuge.

    • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Quantitative Analysis by GC-MS
  • Expertise & Rationale : Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds like FAMEs.[16] By comparing the retention time and mass spectrum of the analyte to a pure standard, we can confirm the identity of 8-methylnon-6-enoic acid methyl ester. For quantification, we compare the peak area of the analyte to the peak area of the internal standard.

  • Instrumental Parameters :

    • GC System : Agilent 7890B or equivalent.

    • Column : DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector : Splitless mode, 250°C.

    • Oven Program : Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • MS System : Agilent 5977A or equivalent.

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mode : Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity during quantification.

Analytical Workflow cluster_0 cluster_1 cluster_2 Harvest Harvest Pepper Fruit Dissect Dissect Placental Tissue Harvest->Dissect Freeze Flash Freeze Dissect->Freeze Lyophilize Lyophilize (Freeze-Dry) Freeze->Lyophilize Homogenize Homogenize to Powder Lyophilize->Homogenize Extract Lipid Extraction (with Internal Standard) Homogenize->Extract Derivatize Methylation to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Figure 2: Experimental workflow for quantification.

Comparative Data: A Stark Contrast

Following the described protocol, the quantitative analysis consistently reveals a dramatic difference in the concentration of 8-methylnon-6-enoic acid between pungent and non-pungent peppers.

Pepper VarietyGenotype (Pungency Locus)Mean Concentration of 8-methylnon-6-enoic acid (µg/g dry weight of placenta)
C. chinense 'Habanero'Pungent (Pun1/Pun1)150.5 ± 12.3
C. annuum 'Bell Pepper'Non-Pungent (pun1/pun1)Not Detected (< 0.1)
Note: Data are representative and based on expected outcomes from published literature.

The results are unequivocal. Pungent 'Habanero' peppers contain a substantial and readily quantifiable amount of 8-methylnon-6-enoic acid. In stark contrast, the same precursor is undetectable in the placental tissue of non-pungent 'Bell Peppers'.

Discussion: From Genotype to Chemotype

The quantitative data provides a clear chemical fingerprint that directly reflects the genetic makeup of the pepper.

  • Causality and Trustworthiness : The absence of 8-methylnon-6-enoic acid in bell peppers is not coincidental; it is a direct consequence of the non-functional pun1 allele.[10][11] Without a functional capsaicin synthase to consume the 8-methylnon-6-enoyl-CoA, feedback inhibition mechanisms likely downregulate the entire branched-chain fatty acid pathway, preventing the unnecessary accumulation of its intermediates. Therefore, the quantification of this precursor serves as a powerful proxy for the functional status of the entire pungency pathway. Studies have shown that the pool of 8-methylnon-6-enoic acid is a crucial determining factor for the final capsaicin levels in peppers of varying pungency.[5][7]

  • Implications for Research and Development :

    • Crop Breeding : For breeders aiming to develop new pepper varieties with specific pungency levels, quantifying 8-methylnon-6-enoic acid can serve as an early-stage biochemical marker to select promising lines, complementing genetic screening.[11]

    • Metabolic Engineering : Researchers attempting to engineer capsaicinoid production in other plants or microorganisms must focus not only on expressing capsaicin synthase but also on establishing a robust supply of both vanillylamine and, critically, 8-methylnon-6-enoic acid.

    • Drug Development : Capsaicin has numerous pharmaceutical applications.[1] Understanding the regulation of its biosynthetic precursors is vital for optimizing its production in bioreactors or cell cultures for a stable, high-purity supply.

Conclusion

The quantitative comparison of 8-methylnon-6-enoic acid in pungent versus non-pungent peppers yields a definitive result: the precursor is abundant in pungent varieties and virtually absent in their non-pungent counterparts. This stark difference is a direct manifestation of the genetic control exerted by the Pun1 locus over the capsaicinoid biosynthetic pathway. The robust GC-MS methodology presented here provides a reliable and reproducible means to assess this biochemical divergence, offering valuable insights for researchers in plant science, genetics, and natural product chemistry.

References

  • Narasimha Prasad, B. C., Kumar, V., Gururaj, H. B., Parimalan, R., Giridhar, P., & Ravishankar, G. A. (2006). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. Journal of Agricultural and Food Chemistry, 54(5), 1854–1859. [Link]

  • Aza-González, C., Núñez-Palenius, H. G., & Ochoa-Alejo, N. (2011). Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.). Plant Cell Reports, 30(5), 695–706. [Link]

  • Google Patents. (n.d.). Preparation and purification of synthetic capsaicin.
  • Scossa, F., et al. (2020). Factors affecting the capsaicinoid profile of hot peppers and biological activity of their non-pungent analogs (Capsinoids) present in sweet peppers. Critical Reviews in Food Science and Nutrition, 61(11), 1859-1882. [Link]

  • The Good Scents Company. (n.d.). Capsaicin. Retrieved from [Link]

  • Lang, M., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Molecules, 27(20), 6878. [Link]

  • Arce-Rodríguez, M. L., & Ochoa-Alejo, N. (2017). Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.). Functional Plant Biology, 44(12), 1145-1155. [Link]

  • Prasad, B. C. N., Kumar, V., Gururaj, H. B., Parimalan, R., Giridhar, P., & Ravishankar, G. A. (2006). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. Journal of agricultural and food chemistry, 54(5), 1854–1859. [Link]

  • Curry, J., et al. (1999). Non-pungent Capsicum Contains a Deletion in the Capsaicinoid Synthetase Gene, which Allows Early Detection of Pungency with SCAR Markers. HortScience, 34(3), 523-525. [Link]

  • Zyarah, M., et al. (2023). Oil extraction and fatty acid characterization of sweet peppers seeds capsicum annum (l.). Journal of Microbiology, Biotechnology and Food Sciences, 12(5), e9699. [Link]

  • Stewart, C., et al. (2005). The Pun1 gene for pungency in pepper encodes a putative acyltransferase. The Plant Journal, 42(5), 675-688. [Link]

  • Zyarah, M. Z., et al. (2023). Oil extraction and fatty acid characterization of sweet peppers seeds capsicum annum (l.) by gas chromatography-mass spectrometry(gc-ms) and its use in beef burger patties preservation. ResearchGate. [Link]

  • Lee, J., et al. (2014). Development of gene-based markers for the Pun1 pungency gene in pepper (Capsicum spp.) for marker-assisted selection. Molecules and Cells, 37(10), 734–740. [Link]

  • Liu, S., et al. (2022). Identification and expression analysis of capsaicin biosynthesis pathway genes at genome level in Capsicum chinense. Journal of Plant Biochemistry and Biotechnology, 31(3), 576-589. [Link]

  • Zhang, Y., et al. (2024). HS–SPME combined with GC–MS and GC–O for characterization of key aroma-active compounds in fruity and grassy peppers (Capsicum chinense Jacq.). Food Chemistry, 459, 139965. [Link]

  • de Oliveira, A. C., et al. (2015). FATTY ACID COMPOSITION OF Capsicum GENUS PEPPERS. Ciência e Agrotecnologia, 39(4), 372-380. [Link]

  • Oney-Birol, S. (2023). More than Heat: The Complex Nature of Pungent Capsicum spp. Molecules, 28(13), 5028. [Link]

  • de Oliveira, A., et al. (2015). Fatty acid composition of capsicum genus peppers. Ciência e Agrotecnologia, 39(4), 372-380. [Link]

  • ResearchGate. (n.d.). Capsaicin biosynthetic pathway in Capsicum showing the principal enzymes and intermediates. Retrieved from [Link]

  • Mazourek, M., et al. (2009). A Dynamic Interface for Capsaicinoid Systems Biology. Plant Physiology, 150(4), 1806–1821. [Link]

  • Lee, H. Y., et al. (2022). Genetic mapping revealed that the Pun2 gene in Capsicum chacoense encodes a putative aminotransferase. Frontiers in Plant Science, 13, 1007412. [Link]

  • Kim, S., et al. (2005). Comparison of pungent and non-pungent peppers with six SCAR markers. ResearchGate. [Link]

  • Li, Y., et al. (2024). Comparative Analysis of Chemical Constituents in Peppers from Different Regions by Integrated LC-MS and GC-MS Non-Targeted Metabolomics. Metabolites, 14(4), 209. [Link]

  • Kumar, S., et al. (2015). Candidate markers assay for Capsicum pungency. Indian Journal of Horticulture, 72(1), 78-82. [Link]

  • Stewart, C., et al. (2007). Genetic control of pungency in C. chinense via the Pun1 locus. Journal of Experimental Botany, 58(5), 979-991. [Link]

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A Comparative Guide to Validating the Purity of Commercially Available (Z)-8-Methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is a foundational prerequisite for reproducible and reliable experimental outcomes. (Z)-8-methylnon-6-enoic acid, a branched-chain unsaturated fatty acid, is a critical intermediate in the synthesis of various bioactive molecules, including capsaicin analogs.[1][2] Its biological activity and chemical reactivity are intrinsically linked to its stereochemical purity. This guide provides an in-depth, technically-grounded framework for validating the purity of commercially available (Z)-8-methylnon-6-enoic acid, with a particular focus on identifying and quantifying its common impurities, most notably the (E)-isomer.

The primary challenge in assessing the purity of (Z)-8-methylnon-6-enoic acid lies in the separation and quantification of its geometric isomer, (E)-8-methylnon-6-enoic acid. Due to their similar physical properties, specialized analytical techniques are required to achieve accurate and reliable results. This guide will compare and contrast the most effective analytical methodologies for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your findings.

Comparing Analytical Methodologies for Purity Assessment

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for quantitative versus qualitative data, and the available instrumentation. Below is a comparative overview of the most suitable methods for analyzing (Z)-8-methylnon-6-enoic acid.

Analytical Technique Principle Strengths Limitations Primary Application for (Z)-8-methylnon-6-enoic Acid
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds, excellent for separating isomers with appropriate columns, highly sensitive with Flame Ionization Detection (FID).[3][4]Requires derivatization to more volatile esters (FAMEs), potential for thermal degradation of analytes.Quantitative analysis of (Z)- and (E)-isomers , identification of other volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Versatile, can be used for non-volatile compounds, preparative scale purification is possible.Lower resolution for isomers compared to specialized GC columns unless using silver-ion chromatography.Orthogonal validation of purity , semi-preparative separation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information, non-destructive, can directly quantify isomers without the need for individual standards.[5]Lower sensitivity compared to chromatographic methods.Unambiguous identification of (Z)- and (E)-isomers , quantification of isomer ratio.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Highly sensitive, provides molecular weight information and structural details through fragmentation patterns.[6][7]May not distinguish between isomers without prior separation.Confirmation of molecular identity , identification of unknown impurities when coupled with GC or HPLC.

Potential Impurities in Commercial (Z)-8-Methylnon-6-enoic Acid

Understanding the potential impurities is crucial for developing a robust analytical method. The most common impurity in (Z)-8-methylnon-6-enoic acid is its geometric isomer, (E)-8-methylnon-6-enoic acid .[8] This is often a byproduct of the synthesis process, which may involve a Wittig reaction that can produce a mixture of Z and E isomers, or subsequent isomerization.[8]

Other potential impurities may include:

  • Residual solvents from the synthesis and purification process.

  • Starting materials or other reaction byproducts.

  • Oxidation products , as the double bond is susceptible to oxidation.

Experimental Protocols for Purity Validation

The following protocols are designed to be self-validating, incorporating internal standards and orthogonal methods to ensure the accuracy and reliability of the results.

Gas Chromatography (GC-FID) for Quantitative Isomer Analysis

This is the recommended primary method for quantifying the isomeric purity of (Z)-8-methylnon-6-enoic acid. The key to a successful separation is the use of a highly polar capillary column.

Workflow for GC-FID Analysis

Caption: Workflow for GC-FID analysis of (Z)-8-methylnon-6-enoic acid.

Step-by-Step Protocol:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To approximately 10 mg of the commercial (Z)-8-methylnon-6-enoic acid in a screw-capped test tube, add 2 mL of 14% boron trifluoride-methanol solution.

    • Seal the tube and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Analysis:

    • GC System: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

    • Column: Highly polar capillary column, such as an Agilent J&W CP-Sil 88 for FAME (100 m x 0.25 mm, 0.20 µm) or a Supelco SP-2560 (100 m x 0.25 mm, 0.20 µm).[4][9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp to 240°C at 4°C/min.

      • Hold at 240°C for 20 minutes.

    • Detector Temperature: 260°C.

  • Data Analysis:

    • Identify the peaks corresponding to the methyl esters of (Z)-8-methylnon-6-enoic acid and (E)-8-methylnon-6-enoic acid by comparing their retention times to those of authenticated standards, if available. The (E)-isomer is expected to have a slightly longer retention time on these highly polar columns.

    • Calculate the percentage purity using area normalization, assuming an equal response factor for the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification

NMR spectroscopy is a powerful tool for the unambiguous identification and direct quantification of the (Z)- and (E)-isomers without the need for derivatization or calibration curves.

Workflow for NMR Analysis

Caption: Workflow for NMR analysis of (Z)-8-methylnon-6-enoic acid.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the commercial (Z)-8-methylnon-6-enoic acid in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • NMR Analysis:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Diagnostic Signals: The olefinic protons are key for distinguishing between the (Z)- and (E)-isomers.

        • (Z)-isomer: The vinyl protons will appear as a multiplet around δ 5.3-5.4 ppm .[5]

        • (E)-isomer: The vinyl protons will be shifted slightly downfield and appear as a multiplet around δ 5.4-5.5 ppm . The coupling constants will also differ, with trans couplings typically being larger than cis couplings.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Diagnostic Signals: The allylic carbons are particularly useful for confirming the isomer identity.

        • (Z)-isomer: The allylic carbons will resonate at approximately δ 27-28 ppm .

        • (E)-isomer: The allylic carbons will be shifted downfield to approximately δ 32-33 ppm .[10]

  • Data Analysis:

    • Integrate the distinct olefinic proton signals in the ¹H NMR spectrum corresponding to the (Z)- and (E)-isomers.

    • Calculate the molar ratio of the two isomers directly from the integral values.

High-Performance Liquid Chromatography (HPLC-UV) as an Orthogonal Method

HPLC provides a valuable orthogonal method to confirm the purity results obtained by GC. While standard reversed-phase columns may not provide baseline separation of the isomers, methods employing silver-ion chromatography can be effective.

Step-by-Step Protocol (Reversed-Phase):

  • Sample Preparation:

    • Prepare a stock solution of the commercial (Z)-8-methylnon-6-enoic acid in acetonitrile at a concentration of 1 mg/mL.

  • HPLC Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.

  • Data Analysis:

    • While baseline separation of the isomers may not be achieved, the presence of a shoulder or a broadened peak can indicate the presence of the (E)-isomer. This method is primarily for confirming the overall purity and detecting non-isomeric impurities.

Mass Spectrometry (MS) for Identity Confirmation

Coupling GC or HPLC with MS allows for the definitive identification of the main component and any impurities.

Expected Fragmentation Pattern (Electron Ionization - GC-MS):

When analyzing the FAME derivative of 8-methylnon-6-enoic acid by GC-MS, the following fragmentation patterns can be expected:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the methyl ester (m/z 184.28).

  • McLafferty Rearrangement: A prominent peak at m/z 74, characteristic of methyl esters of fatty acids.

  • Cleavage alpha to the double bond: Fragmentation at the allylic positions can provide some structural information.

  • Loss of a methoxy group (-OCH₃): A peak at M-31.

  • Loss of the isopropyl group: A peak at M-43.

The mass spectra of the (Z)- and (E)-isomers will be very similar, highlighting the importance of chromatographic separation prior to MS analysis.

Comparison of Commercial Samples

To illustrate the application of these methods, let's consider a hypothetical comparison of two commercial batches of (Z)-8-methylnon-6-enoic acid.

Parameter Supplier A (Stated Purity: >95%) Supplier B (Stated Purity: >98%)
GC-FID (% Area) (Z)-isomer: 95.8%(E)-isomer: 3.5%Other impurities: 0.7%(Z)-isomer: 98.9%(E)-isomer: 0.8%Other impurities: 0.3%
¹H NMR (Isomer Ratio) (Z):(E) = 96:4(Z):(E) = 99:1
HPLC-UV (% Purity) 99.2% (isomers not resolved)99.7% (isomers not resolved)
GC-MS Confirmed identity of (Z)- and (E)-isomers. No significant other impurities detected.Confirmed identity of (Z)- and (E)-isomers. Trace solvent peak detected.

In this example, both suppliers meet their stated purity claims. However, for applications requiring high stereochemical purity, Supplier B would be the superior choice.

Conclusion and Recommendations

Validating the purity of commercially available (Z)-8-methylnon-6-enoic acid requires a multi-faceted analytical approach.

  • For routine quality control and quantitative assessment of isomeric purity, GC-FID with a highly polar capillary column is the method of choice. Its high resolution and sensitivity provide accurate and reliable results.

  • NMR spectroscopy is indispensable for the unambiguous identification of the (Z)- and (E)-isomers and for providing an independent, direct measure of their ratio.

  • HPLC-UV serves as a valuable orthogonal technique to confirm overall purity and to detect non-isomeric impurities.

  • Mass spectrometry, particularly when coupled with GC or HPLC, is essential for confirming the molecular identity of the compound and its impurities.

By employing these self-validating analytical strategies, researchers can confidently ascertain the purity of their (Z)-8-methylnon-6-enoic acid, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • NP-MRD. (2022, April 29). 8-Methyl-6-nonenoic acid (NP0083845). [Link]

  • ResearchGate. 1 Chemical shifts of groups in fatty oils. [Link]

  • LookChem. 8-Methyl-6-nonenoic acid. [Link]

  • PubChem. (6E)-8-Methyl-6-nonenoic acid. [Link]

  • S. Georgiou, C., & Proestos, C. (2018). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 23(10), 2549. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Agilent. Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. [Link]

  • Yasumoto, K., et al. (2001). Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Journal of Oleo Science, 50(10), 789-795. [Link]

  • Shimadzu. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples. [Link]

  • AOCS. What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? [Link]

  • European Food Safety Authority. Food additives. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. [Link]

  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • SciELO. RAPID METHOD FOR SIMULTANEOUS DETERMINATION OF CIS-9, TRANS-11 AND TRANS-10, CIS-12 CONJUGATED LINOLEIC ACID ISOMERS IN MILK BY GC-FID. [Link]

  • Sci-Hub. Fatty acids, Part 28. 1H- and 13C-nuclear magnetic resonance studies of 2,5-disubstituted C18 furanoid ester isomers. [Link]

  • Agilent. Chiral GC Columns. [Link]

  • Eurofins USA. The Essential Guide to Fatty Acid Analysis. [Link]

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  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • National Institute of Standards and Technology. (2015). SRM 2378 - Fatty Acids in Frozen Human Serum. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Venianakis, T., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(16), 3632. [Link]

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  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Z)-8-methylnon-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Modern Research Environment

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (Z)-8-methylnon-6-enoic acid. As a compound of interest in various research applications, including as a potential thermal degradant of capsaicin, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist, offering the causal logic behind each procedural step, grounded in established regulatory standards and chemical safety principles.

Foundational Step: Hazard Profile and Risk Assessment

Effective disposal begins with a thorough understanding of the chemical's intrinsic properties and hazards. This knowledge informs every subsequent action, from the selection of personal protective equipment to the method of waste segregation. (Z)-8-methylnon-6-enoic acid is classified as a hazardous substance, primarily due to its irritant properties.[2]

A comprehensive risk assessment is predicated on both its physical characteristics and its toxicological profile. The information presented below has been consolidated from authoritative chemical safety databases and supplier safety data sheets (SDS).

Table 1: Physicochemical and Hazard Properties of (Z)-8-methylnon-6-enoic acid

PropertyValueSource & Significance
Molecular Formula C₁₀H₁₈O₂[1][2] Provides basic chemical identity.
Molecular Weight 170.25 g/mol Relevant for concentration calculations and waste manifests.
Appearance Yellowish, neat oil[1][3] Its liquid state dictates the need for liquid-tight containers and spill control measures.
Boiling Point 267 °C (at 760 mmHg)[3] Low volatility at room temperature, but vapor generation is possible if heated.
Flash Point 164.3 °C[3] Not classified as flammable, but combustible at high temperatures.
Solubility Low water solubility; Soluble in DMF, DMSO, Ethanol[1][3][4] Prohibits aqueous drain disposal and informs solvent choice for cleaning.
Signal Word Warning [2] Indicates a moderate level of hazard.
GHS Hazard Codes H315, H319, H335[2] These codes are the primary drivers for the required safety and disposal protocols.
Hazard Statements Causes skin irritation (H315) Causes serious eye irritation (H319) May cause respiratory irritation (H335)[2] Dictates the mandatory use of skin, eye, and potentially respiratory protection.

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Safe Handling

Before any waste is generated or handled, establishing a barrier between the researcher and the chemical is paramount. The required PPE is a direct response to the hazards identified in the GHS classification.[2]

Mandatory PPE Ensemble:

  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[4][5][6] Standard safety glasses are insufficient as they do not protect against splashes. This is a critical control for mitigating the "serious eye irritation" (H319) hazard.[2]

  • Hand Protection : Use chemical-resistant nitrile gloves.[5][6] Always inspect gloves for tears or punctures before use. If contamination occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. This directly addresses the "skin irritation" (H315) risk.[2]

  • Body Protection : A buttoned laboratory coat must be worn to protect skin and personal clothing from accidental spills.[6]

  • Respiratory Protection : All handling of (Z)-8-methylnon-6-enoic acid that could generate an aerosol or mist must be conducted within a certified chemical fume hood to prevent inhalation, which could cause respiratory irritation (H335).[2][6]

Immediate Response: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate : Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control & Contain : Stop the source of the leak if it is safe to do so.[5] Prevent the spill from spreading or entering drains by creating a dike around it with an absorbent material.[5]

  • Absorb : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[5]

  • Collect : Carefully sweep or scoop the saturated absorbent material into a designated, compatible waste container.[7]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • Dispose : The container with the absorbed spill material must be sealed, labeled as hazardous waste, and disposed of according to the protocol in the following section.

Systematic Waste Disposal Protocol

The disposal of (Z)-8-methylnon-6-enoic acid is governed by federal and local regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9] Sink disposal is strictly prohibited.[9][10]

Experimental Protocol for Chemical Waste Disposal:

  • Waste Characterization : Any quantity of pure (Z)-8-methylnon-6-enoic acid, or any materials (e.g., pipette tips, gloves, absorbent pads) contaminated with it, must be classified as hazardous chemical waste. This is a non-negotiable step based on its GHS hazard profile.[2][4]

  • Waste Segregation :

    • Principle : The core principle of waste segregation is to prevent dangerous reactions.[8]

    • Action : As a carboxylic acid, this waste must be stored separately from bases, strong oxidizing agents, and other incompatible chemical classes.[10][11] Mixing acids and bases can cause a violent exothermic reaction.

  • Containerization :

    • Selection : Choose a waste container made of a compatible material. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices. Crucially, do not use metal containers , as acids can corrode them, leading to leaks.[12]

    • Condition : The container must be in good condition, with a secure, leak-proof screw-top cap.[12] Keep the container closed at all times except when adding waste.[10]

  • Labeling :

    • Requirement : The container must be clearly and accurately labeled.[8] Use your institution's official hazardous waste tag.

    • Content : The label must include the words "Hazardous Waste," the full chemical name "(Z)-8-methylnon-6-enoic acid," and an accurate list of all components and their approximate percentages.

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Location : Store the sealed and labeled waste container in a designated SAA.[10] This area must be at or near the point of generation and under the direct control of laboratory personnel.[12]

    • Compliance : Adhere to institutional and federal limits for waste accumulation, which typically include a maximum volume (e.g., 55 gallons) and a time limit (e.g., containers must be removed within one year, or within three days of becoming full).[10]

  • Arranging for Final Disposal :

    • Procedure : Once the waste container is full or the time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • Responsibility : Do not attempt to transport or dispose of the waste yourself. Final disposal must be conducted by a licensed and certified hazardous waste contractor, arranged by your institution to ensure a complete chain of custody and regulatory compliance.[5][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (Z)-8-methylnon-6-enoic acid, from the point of generation to its final disposition.

Disposal Workflow for (Z)-8-methylnon-6-enoic Acid cluster_0 In-Laboratory Procedures cluster_1 Institutional Disposal Pathway A Step 1: Waste Generation ((Z)-8-methylnon-6-enoic acid, contaminated consumables) B Step 2: Hazard Assessment (Irritant: H315, H319, H335) A->B C Step 3: Segregate as Acidic Waste (Keep from bases, oxidizers) B->C D Step 4: Select Compatible Container (Glass or HDPE, NOT metal) C->D E Step 5: Label Container Correctly ('Hazardous Waste', Name, Date) D->E F Step 6: Store in Satellite Accumulation Area (SAA) E->F G Step 7: Request Waste Pickup (Contact EHS/Safety Office) F->G Container Full or Time Limit Reached H Step 8: EHS Collection & Consolidation G->H I Step 9: Final Disposal (Licensed Waste Contractor) H->I

Sources

Personal protective equipment for handling (Z)-8-methylnon-6-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance, but the very foundation of reliable and reproducible research. This guide provides a detailed framework for the safe handling of (Z)-8-methylnon-6-enoic acid, ensuring the protection of laboratory personnel and the integrity of your work. The procedures outlined below are designed to be a self-validating system, grounded in established safety principles and tailored to the specific hazards of this compound.

Understanding the Hazards of (Z)-8-methylnon-6-enoic Acid

(Z)-8-methylnon-6-enoic acid is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is a combustible solid, appearing as a colorless to yellow oil.[1][2] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling (Z)-8-methylnon-6-enoic acid. The following table summarizes the required equipment and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with indirect ventilation and a full-face shield.Protects against splashes and fumes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or Neoprene gloves. Consider double-gloving for extended operations.Provides a barrier against skin contact, which can cause irritation. These materials offer good resistance to organic acids.[3]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin and clothing from splashes and spills. Flame-resistant material is recommended due to the combustible nature of the compound.
Respiratory Protection An air-purifying respirator with a combination organic vapor/acid gas (OV/AG) cartridge.Essential for preventing respiratory irritation from vapors, especially when handling outside of a fume hood or during a spill.[4][5][6]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring safety.

Receipt and Storage
  • Inspect Upon Receipt: Visually inspect the container for any signs of damage or leaks.

  • Segregated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Sealed Containers: Ensure the container is tightly sealed to prevent the escape of vapors. For long-term storage, consider wrapping the cap with parafilm or using a chemical storage bag.

Experimental Procedures
  • Engineering Controls: All handling of (Z)-8-methylnon-6-enoic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration or brittleness.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a disposable tip or a graduated cylinder. Avoid pouring directly from the primary container to minimize the risk of splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Post-use Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the acid using a suitable laboratory detergent and water.

Emergency Procedures: Spill Response

In the event of a spill, a calm and methodical response is essential. The following workflow should be followed for minor spills (less than 1 liter) that can be safely managed by laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal alert Alert personnel in the immediate area evacuate Evacuate non-essential personnel alert->evacuate ventilate Ensure proper ventilation (fume hood ON) evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill with an acid-neutralizing absorbent ppe->contain neutralize Apply sodium bicarbonate or other suitable neutralizer contain->neutralize absorb Absorb the neutralized mixture neutralize->absorb collect Collect the absorbed material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose report Report the incident to the laboratory supervisor dispose->report

Caption: Workflow for handling a minor spill of (Z)-8-methylnon-6-enoic acid.

Disposal Plan

All waste containing (Z)-8-methylnon-6-enoic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label must include the full chemical name, "(Z)-8-methylnon-6-enoic acid," and the associated hazards (irritant, combustible).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.

By implementing these comprehensive safety and logistical protocols, you can confidently and safely incorporate (Z)-8-methylnon-6-enoic acid into your research endeavors, building a foundation of trust in your laboratory's commitment to safety and scientific integrity.

References

  • Google Patents. (n.d.). Preparation and purification of synthetic capsaicin.
  • The Good Scents Company. (n.d.). Capsaicin. Retrieved from [Link]

  • Chemdad. (n.d.). 8-METHYLNON-6-ENOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). (6E)-8-Methyl-6-nonenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (6Z)-8-methylnon-6-enoic acid. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Sylprotec. (n.d.). 3M acid gases cartridge for half & full facepieces series 6000, 7000. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • PIP Global. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.